Ranolazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045196 | |
| Record name | Ranolazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |
| Record name | Ranolazine | |
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| URL | https://www.drugbank.ca/drugs/DB00243 | |
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| Record name | Ranolazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white solid | |
CAS No. |
95635-55-5, 142387-99-3 | |
| Record name | Ranolazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ranolazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |
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| Record name | Ranolazine | |
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| Record name | RANOLAZINE | |
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| Record name | Ranolazine | |
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| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |
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| Record name | RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |
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| Record name | Ranolazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-124 | |
| Record name | Ranolazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ranolazine's Precision Targeting of the Late Sodium Current: A Deep Dive into its Cardioprotective Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ranolazine, a piperazine derivative, represents a significant advancement in the management of chronic stable angina and shows promise in the treatment of various cardiac arrhythmias.[1][2] Unlike traditional antianginal agents that primarily modulate hemodynamic parameters, this compound's core mechanism of action lies in its selective inhibition of the late inward sodium current (INaL).[3][4][5] This guide provides a comprehensive technical exploration of this compound's interaction with the voltage-gated sodium channel, the downstream cellular sequelae of INaL inhibition, and the electrophysiological techniques employed to elucidate this mechanism. We will delve into the molecular binding site, the nuanced effects on channel kinetics, and the profound implications for myocyte function in both physiological and pathological states.
The Pathophysiological Significance of the Late Sodium Current (INaL)
Under normal physiological conditions, the voltage-gated sodium channel (predominantly the Nav1.5 isoform in the heart) mediates the rapid upstroke of the cardiac action potential through a transient inward sodium current (peak INa).[6] However, a small, sustained component of this current, known as the late sodium current (INaL), persists throughout the plateau phase of the action potential.[7][8] While diminutive in comparison to the peak current, the INaL plays a crucial role in the fine-tuning of action potential duration and intracellular sodium homeostasis.[7][9]
In pathological states such as myocardial ischemia, heart failure, and certain genetic channelopathies (e.g., Long QT Syndrome type 3), the magnitude of the INaL is significantly enhanced.[10][11][12] This aberrant increase in late sodium entry has deleterious consequences:
-
Intracellular Sodium Overload: The persistent influx of Na+ overwhelms the Na+/K+-ATPase pump's capacity to extrude sodium, leading to a progressive rise in intracellular sodium concentration ([Na+]i).[10][13]
-
Calcium Overload via the Sodium-Calcium Exchanger (NCX): The elevated [Na+]i reverses the normal mode of the sodium-calcium exchanger (NCX), causing it to pump Ca2+ into the cell in exchange for Na+.[5][10][13] This results in a detrimental increase in intracellular calcium concentration ([Ca2+]i).
-
Electrical and Mechanical Dysfunction: The ensuing calcium overload contributes to delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), predisposing the myocardium to arrhythmias.[7][8] Furthermore, elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased diastolic wall tension and reduced coronary blood flow, exacerbating ischemia.[4][10]
The following diagram illustrates the pathological cascade initiated by an enhanced late sodium current.
Caption: Pathological cascade of enhanced late sodium current.
This compound's Molecular Mechanism of Action: A Tale of Selectivity
This compound's therapeutic efficacy stems from its remarkable selectivity for the late sodium current over the peak sodium current.[10][14] This preferential inhibition is a cornerstone of its favorable safety profile, as it avoids the significant conduction slowing and proarrhythmic effects associated with non-selective sodium channel blockers.
The Binding Site: A Shared Space with a Different Outcome
This compound, structurally related to local anesthetics like lidocaine, is believed to interact with the local anesthetic binding site within the pore of the Nav1.5 channel.[15][16] This site is located in the sixth transmembrane segment of domain IV (DIVS6). Specifically, the phenylalanine residue at position 1760 (F1760) has been identified as a critical component of this binding pocket.[15][17] Mutation of this residue to alanine (F1760A) significantly diminishes the blocking effects of this compound on both peak and late sodium currents, providing strong evidence for its binding location.[15][17]
Despite sharing a binding site with traditional sodium channel blockers, this compound's mechanism of inhibition is distinct. It exhibits a higher affinity for the inactivated state of the sodium channel, which is more prevalent during the plateau phase of the action potential when the late sodium current is active.[18][19] This state-dependent binding contributes to its preferential effect on the late current.
The following diagram depicts the interaction of this compound with the Nav1.5 channel.
Caption: this compound's interaction with the Nav1.5 channel.
Impact on Channel Kinetics: Use- and Frequency-Dependence
This compound's inhibition of the late sodium current is both use- and frequency-dependent.[18] This means that its blocking effect is more pronounced at faster heart rates (tachycardia), a condition often associated with myocardial ischemia.[18] This is because at higher frequencies, the sodium channels spend more time in the open and inactivated states, for which this compound has a higher affinity.[18] This property enhances its therapeutic effect precisely when it is most needed.
Furthermore, this compound slows the recovery from inactivation of the late sodium current, further contributing to its use-dependent block.[18]
Downstream Cellular Consequences of this compound's Action
By selectively inhibiting the enhanced late sodium current, this compound initiates a cascade of beneficial cellular events that counteract the pathophysiology of myocardial ischemia and arrhythmias.
-
Reduction of Intracellular Sodium and Calcium Overload: The primary consequence of INaL inhibition is the prevention of intracellular sodium and subsequent calcium overload.[3][5][13] This is the cornerstone of this compound's anti-ischemic and antiarrhythmic effects.
-
Improved Myocardial Relaxation and Diastolic Function: By mitigating calcium overload, this compound reduces diastolic wall tension and improves myocardial relaxation.[4][10] This, in turn, can improve coronary blood flow, particularly to the subendocardium, which is most vulnerable to ischemia.[4]
-
Suppression of Arrhythmogenic Afterdepolarizations: The reduction in intracellular calcium overload directly suppresses the formation of EADs and DADs, thereby reducing the propensity for ventricular arrhythmias.[20]
-
Modulation of the Cardiac Action Potential: While this compound's primary effect is on the late sodium current, it also has a modest inhibitory effect on the rapid delayed rectifier potassium current (IKr).[3][20][21] This IKr inhibition can lead to a slight prolongation of the QT interval.[3][21] However, the concomitant inhibition of the depolarizing late sodium current counteracts this effect, resulting in a minimal net change in action potential duration and a low risk of torsades de pointes.[3][14]
The following diagram illustrates the therapeutic cascade initiated by this compound.
Caption: Therapeutic cascade initiated by this compound.
Experimental Protocol: Quantifying this compound's Effect on the Late Sodium Current
The gold-standard technique for directly measuring the effects of this compound on the late sodium current is the whole-cell patch-clamp method. This electrophysiological technique allows for the precise control of the membrane potential of an isolated cardiomyocyte or a cell line expressing the Nav1.5 channel, and the direct measurement of the resulting ion currents.
Experimental Workflow
The following diagram outlines the key steps in a whole-cell patch-clamp experiment designed to assess the effect of this compound on INaL.
Caption: Whole-cell patch-clamp workflow for this compound assessment.
Detailed Methodology
Cell Preparation:
-
Primary Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from animal hearts (e.g., canine, guinea pig, or mouse).[15]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel (SCN5A) are a commonly used and reliable model system.[18][22]
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate the sodium current, other channel blockers such as nifedipine (for L-type Ca2+ channels) and CsCl (to replace KCl and block K+ channels) may be added.[23]
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). The use of cesium and fluoride ions helps to block potassium and chloride currents, respectively, thereby isolating the sodium current.
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply a depolarizing voltage step to approximately -20 mV for a duration of 200-500 ms. This prolonged depolarization allows for the measurement of both the peak and late components of the sodium current.[22][23]
-
Repeat this voltage step at a defined frequency (e.g., 0.5 Hz) to establish a baseline current.
-
Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10 µM).
-
Continue to apply the voltage-clamp protocol and record the sodium current in the presence of the drug.
Data Analysis:
-
The peak sodium current is measured as the maximum inward current immediately following the depolarizing step.
-
The late sodium current is typically measured as the average current during the last 50-100 ms of the depolarizing pulse.[22][24]
-
The effect of this compound is quantified by comparing the amplitude of the late sodium current before and after drug application. The percentage of inhibition can then be calculated.
Causality Behind Experimental Choices
-
Choice of Voltage Protocol: The long depolarizing pulse is essential to allow for the slow inactivation kinetics of the late sodium current to be observed. Holding at a very negative potential ensures complete recovery of channels from inactivation between pulses, providing a consistent baseline.
-
Pharmacological Isolation of INa: The use of potassium and calcium channel blockers is critical to eliminate contaminating currents, ensuring that the measured current is predominantly carried by sodium ions. This is a fundamental principle of ion channel electrophysiology to ensure the specificity of the measurement.
-
HEK293 Cells as a Model System: While primary cardiomyocytes offer a more physiologically relevant system, they also exhibit greater variability. Stably transfected cell lines provide a homogenous population of channels, which is advantageous for mechanistic studies and compound screening, allowing for highly reproducible results.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion currents, highlighting its selectivity for the late sodium current.
| Ion Current | IC50 (µM) | Cell Type | Reference |
| Late INa | 5.9 - 7.5 | Canine Ventricular Myocytes, HEK293 | [18][20] |
| Peak INa | 95 - 430 | Canine Ventricular Myocytes, HEK293 | [10][18] |
| IKr | 11.5 | Canine Ventricular Myocytes | [20][25] |
| IKs | >30 (17% inhibition) | Canine Ventricular Myocytes | [20] |
| ICa,L (peak) | 296 | Canine Ventricular Myocytes | [20] |
Data are presented as a range from multiple studies to reflect experimental variability.
Conclusion
This compound's mechanism of action, centered on the selective inhibition of the late sodium current, represents a paradigm shift in the pharmacological management of myocardial ischemia. By targeting a key pathological process—intracellular sodium and calcium overload—this compound effectively alleviates the symptoms of angina and exhibits antiarrhythmic properties without inducing significant hemodynamic compromise. A thorough understanding of its molecular interactions with the Nav1.5 channel and the downstream cellular consequences is paramount for the continued development of novel cardioprotective therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of this compound and other late sodium current inhibitors.
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Pharmacokinetics and metabolism of Ranolazine in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Ranolazine
Introduction
This compound is an anti-anginal agent approved for the treatment of chronic stable angina, distinguished by its unique mechanism of action that does not rely on altering heart rate or blood pressure.[1][2] It primarily exerts its therapeutic effects by inhibiting the late phase of the inward sodium current (INa) in cardiomyocytes.[1][2][3] This action reduces the intracellular sodium and subsequent calcium overload associated with myocardial ischemia, thereby decreasing ventricular wall tension and myocardial oxygen consumption.[1] The journey of this compound from a novel chemical entity to a clinically valuable therapeutic involved a rigorous preclinical evaluation to characterize its pharmacokinetic (PK) and metabolic profile. Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in preclinical models is fundamental to predicting its behavior in humans, establishing safe dosing regimens, and identifying potential drug-drug interactions.
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound. It synthesizes data from various in vivo and in vitro models, explains the causality behind experimental designs, and offers detailed protocols for key assessment methodologies.
Absorption and Bioavailability
The initial assessment of a drug's potential begins with its ability to reach systemic circulation. This compound, categorized as a Biopharmaceutics Classification System (BCS) class II drug, exhibits low solubility and high permeability.[4]
-
Oral Absorption: Following oral administration in preclinical and clinical studies, this compound is well absorbed from the gastrointestinal tract.[5] Initial studies utilized immediate-release (IR) capsules, which resulted in rapid absorption with peak plasma concentrations (Cmax) observed within one hour.[4][6] However, to support a twice-daily dosing regimen and maintain therapeutic concentrations, an extended-release (ER) formulation was developed. This ER formulation exhibits "flip-flop kinetics," where the absorption rate is slower than the elimination rate, resulting in a prolonged apparent elimination half-life of approximately 7 hours, compared to 1.4-1.9 hours for the IR formulation.[4][6]
-
Bioavailability: The absolute oral bioavailability of this compound is moderate, ranging from 30% to 50%.[4][7] This incomplete bioavailability is primarily attributed to extensive first-pass metabolism in the intestine and liver, a critical finding from preclinical investigations that informs dose selection for clinical trials.[4][8]
Distribution
Once absorbed, a drug's distribution pattern dictates its concentration at the site of action and in various tissues.
-
Plasma Protein Binding: this compound exhibits moderate binding to plasma proteins, approximately 61-64%, primarily to α-1-acid glycoprotein.[4][6][7] This level of binding is consistent across the therapeutic concentration range and suggests that displacement by other drugs is unlikely to be a major clinical concern.
-
Volume of Distribution (Vd): this compound has a large volume of distribution, with steady-state values in humans reported between 85 to 180 L.[4][6] Preclinical studies in rats corroborate this extensive distribution. One study reported a Vd of approximately 61 L/kg in non-diabetic rats, which significantly increased to 134 L/kg in a streptozotocin-induced diabetic rat model, suggesting that disease states can alter the drug's distribution profile.[7]
-
Tissue Penetration: A stereoselective tissue distribution study in rats following oral administration revealed that this compound distributes widely into various organs. The highest concentrations of the active R-(+)-enantiomer were found in the liver, followed by the kidneys, heart, lungs, and spleen, which is consistent with its primary sites of metabolism and action.
Metabolic Pathways and Key Metabolites
Metabolism is the most significant determinant of this compound's clearance and is responsible for a complex array of biotransformation products. This compound is extensively metabolized, with less than 5% of the parent drug excreted unchanged in urine and feces.[4][6] The liver is the primary site of metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system.[1][4]
-
Primary Metabolic Enzymes:
-
CYP3A4: This is the principal enzyme responsible for this compound metabolism, accounting for the majority of its clearance.[1][3][6]
-
CYP2D6: This enzyme plays a lesser, but still significant, role in its biotransformation.[1][3][6]
-
P-glycoprotein (P-gp): this compound is also a substrate of the efflux transporter P-gp, which can influence its absorption and disposition.[1][7]
-
-
Major Metabolic Reactions: Preclinical and clinical studies have identified numerous metabolic pathways.[9] The primary routes of biotransformation are illustrated in the diagram below and include:
More than 40 different metabolites have been identified in plasma, highlighting the complexity of its metabolic fate.[1]
Protocol 6.2: Bioanalytical Method for this compound Quantification (LC-MS/MS)
Objective: To accurately and precisely quantify concentrations of this compound and its metabolites in preclinical biological matrices (plasma, tissue homogenates).
Causality: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed. [10][11]Specificity is achieved by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte and a stable isotope-labeled or analogue internal standard (IS). [11]The IS is crucial for a self-validating system, as it corrects for variability during sample processing and instrument analysis.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, quality control (QC), or calibration standard, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 2-3 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for injection.
-
-
Liquid Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., Zorbax extend C18) for separation. [12] * Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase consists of methanol and an aqueous component like 10mM ammonium acetate or 0.1% formic acid. [12][11] * Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min. [12][11] * Injection Volume: Inject 5-10 µL of the prepared sample.
-
-
Tandem Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode. [11] * MRM Transitions: Optimize and monitor specific transitions for each analyte.
-
This compound: m/z 428.2 → 279.5 [11] * Internal Standard (e.g., Tramadol): m/z 264.2 → 58.1
-
-
Instrument Tuning: Optimize instrument parameters (e.g., cone voltage, collision energy) to maximize the signal for each transition.
-
-
Quantification and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.
-
The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term). [11]
-
Conclusion
The preclinical evaluation of this compound has successfully characterized it as a drug with moderate oral bioavailability, extensive tissue distribution, and, most critically, comprehensive metabolism primarily mediated by CYP3A4. Its clearance is almost entirely dependent on this metabolic biotransformation, with minimal excretion of the parent drug. Key metabolites have been identified, and while some show modest pharmacological activity, the parent compound remains the principal driver of the therapeutic effect. The use of robust in vitro and in vivo models, coupled with highly specific bioanalytical techniques, has provided a clear and translatable understanding of this compound's pharmacokinetic profile. This foundational knowledge has been instrumental in guiding its successful clinical development, informing dosing strategies, and predicting its behavior in diverse patient populations.
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An In-depth Technical Guide to Ranolazine's Modulation of Intracellular Calcium Concentration
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranolazine is a clinically approved antianginal agent that exerts its primary therapeutic effects through a novel mechanism distinct from traditional hemodynamic drugs. Its action is centered on the modulation of intracellular ion homeostasis, specifically by reducing pathological elevations in intracellular calcium ([Ca2+]i). This guide provides a detailed examination of the core mechanism by which this compound achieves this effect: selective inhibition of the late inward sodium current (INaL). By attenuating INaL, this compound prevents the cascade of events—intracellular sodium ([Na+]i) accumulation and subsequent reverse-mode operation of the sodium-calcium exchanger (NCX)—that leads to [Ca2+]i overload in ischemic and failing cardiomyocytes. This targeted action improves myocardial relaxation and diastolic function without significantly impacting heart rate or blood pressure.[1][2] This document details the underlying pathophysiology, presents the molecular pathway, provides a robust experimental protocol for quantifying these effects, and discusses the broader therapeutic implications of this mechanism.
Introduction: The Centrality of Calcium in Cardiac Pathophysiology
Intracellular calcium ([Ca2+]i) is the ultimate regulator of cardiac muscle contraction and relaxation. Precise, transient fluctuations in [Ca2+]i are essential for normal excitation-contraction coupling. However, in pathological states such as myocardial ischemia and heart failure, a disruption in ion homeostasis leads to a sustained elevation of diastolic [Ca2+]i, a condition known as calcium overload.[3]
This overload has profound detrimental consequences:
-
Impaired Myocardial Relaxation: Elevated diastolic [Ca2+]i prevents the complete dissociation of calcium from the myofilaments, leading to increased diastolic tension (stiffness) and impaired ventricular filling.[1][4]
-
Reduced Coronary Blood Flow: Increased diastolic wall stress mechanically compresses the subendocardial microcirculation, paradoxically worsening ischemia.[1]
-
Arrhythmogenesis: Calcium overload can trigger delayed afterdepolarizations (DADs), a known substrate for cardiac arrhythmias like atrial and ventricular fibrillation.[5][6]
-
Energetic Inefficiency: The cell expends significant ATP in attempts to extrude excess calcium, further depleting energy stores in an already compromised myocardium.
This compound emerges as a key therapeutic agent by targeting the upstream events that precipitate this harmful calcium overload, offering a unique approach to managing ischemic heart disease and related conditions.[2][7]
Core Mechanism of Action: An Indirect but Potent Regulation of [Ca2+]i
This compound's effect on intracellular calcium is not direct; it does not block calcium channels at therapeutic concentrations.[1][8] Instead, it masterfully exploits the intimate relationship between intracellular sodium and calcium. The mechanism can be understood as a three-step cascade.
Step 1: Primary Target - Inhibition of the Late Sodium Current (INaL)
During the cardiac action potential, while most sodium channels inactivate rapidly after opening, a small fraction fails to inactivate completely, giving rise to a persistent or "late" inward sodium current (INaL).[9] Under normal physiological conditions, INaL is minimal. However, in pathological states like ischemia, heart failure, and certain genetic channelopathies, the magnitude of INaL increases significantly.[3][10] This enhanced INaL leads to an accumulation of intracellular sodium ([Na+]i).[3][7]
This compound is a potent and selective inhibitor of INaL.[9][11] It exhibits significantly higher affinity for the channel states that generate the late current compared to the peak current responsible for the action potential upstroke.[9][12][13] This selectivity is crucial, as it allows this compound to mitigate the pathological sodium influx without significantly affecting normal cardiac conduction or contractility.[3]
Step 2: The Critical Link - The Sodium-Calcium Exchanger (NCX)
The Sodium-Calcium Exchanger (NCX) is a bidirectional sarcolemmal transporter that plays a pivotal role in calcium homeostasis. Its direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+.
-
Forward Mode (Ca2+ Efflux): Under normal diastolic conditions, NCX extrudes one Ca2+ ion in exchange for the entry of three Na+ ions.
-
Reverse Mode (Ca2+ Influx): When intracellular [Na+]i rises, as seen with enhanced INaL, the driving force for Na+ entry diminishes. This can cause the NCX to reverse its direction, importing Ca2+ into the cell while extruding Na+.[3][14]
The pathological increase in INaL directly promotes this detrimental reverse-mode activity, transforming the NCX from a calcium-extruding mechanism into a calcium-loading one.[7][14]
Step 3: The Consequence - Attenuation of [Ca2+]i Overload
By inhibiting INaL, this compound prevents the initial rise in [Na+]i.[2][7] This preserves the normal electrochemical gradient for Na+, ensuring that the NCX continues to operate predominantly in its forward, calcium-extruding mode.[14][15] The ultimate result is a reduction in diastolic [Ca2+]i overload, which alleviates diastolic wall tension, improves myocardial relaxation, and enhances coronary blood flow.[1][16][17]
Visualization of the Signaling Pathway
Caption: this compound's core mechanism of action.
Experimental Validation: Quantifying the Impact on [Ca2+]i
The most direct way to validate this compound's mechanism is to measure its effect on [Ca2+]i in isolated cardiomyocytes under conditions that mimic pathology. Ratiometric fluorescence microscopy using the indicator Fura-2 AM is the gold standard for this application.
Principle of Measurement: The Power of Ratiometric Dyes
Fura-2 is a fluorescent chelator that exhibits a spectral shift upon binding to Ca2+. When excited by ultraviolet light, Ca2+-bound Fura-2 excites maximally at ~340 nm, while Ca2+-free Fura-2 excites maximally at ~380 nm.[18][19] Both forms emit light at ~510 nm. By calculating the ratio of the fluorescence emission intensity from 340 nm excitation to that from 380 nm excitation (F340/F380), a quantitative measure of [Ca2+]i can be obtained.
Causality Behind Experimental Choice (Expertise & Trustworthiness): Why use a ratiometric dye like Fura-2? This choice is a self-validating system. The ratio measurement intrinsically corrects for potential artifacts that plague single-wavelength dyes, such as:
-
Uneven Dye Loading: Variations in dye concentration between cells are cancelled out.
-
Photobleaching: Bleaching of the dye over time affects both wavelengths proportionally, leaving the ratio stable.
-
Cell Thickness/Morphology: Differences in cell path length do not alter the ratio.[18][20]
This makes the resulting data highly reliable and reproducible, a cornerstone of trustworthy scientific investigation.
Key Experimental Protocol: Ratiometric Calcium Imaging with Fura-2 AM
This protocol outlines the steps for assessing this compound's effect on [Ca2+]i in isolated adult ventricular cardiomyocytes where INaL has been enhanced by the sea anemone toxin ATX-II, a well-established experimental model.[4]
I. Cell Preparation & Dye Loading
-
Isolate Cardiomyocytes: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit) using established enzymatic digestion protocols.
-
Prepare Fura-2 AM Stock: Dissolve Fura-2 AM powder in anhydrous DMSO to a final concentration of 1 mM. Aliquot for single use to prevent freeze-thaw cycles.[21]
-
Loading Solution: Add the Fura-2 AM stock solution to a physiological buffer (e.g., Tyrode's solution) to achieve a final concentration of 1-2 µM.[21][22]
-
Incubation: Incubate the isolated myocytes in the Fura-2 AM loading solution for 20 minutes at room temperature, protected from light.[22]
-
Wash & De-esterification: Stop the loading by gently pelleting the cells and resuspending them in a fresh buffer without the dye. Allow at least 20 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.[20][22]
II. Calcium Imaging & Data Acquisition
-
Mount Cells: Place the Fura-2-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Establish Baseline: Perfuse the cells with a standard buffer and electrically pace them (e.g., at 1 Hz) to record baseline calcium transients. The imaging system should alternate excitation between 340 nm and 380 nm light and record the 510 nm emission.
-
Induce [Ca2+]i Overload: Introduce a pathological stimulus by perfusing the cells with a buffer containing Anemonia sulcata toxin II (ATX-II, e.g., 40 nmol/L) to enhance INaL.[4] This will cause a significant rise in diastolic [Ca2+]i.
-
Apply this compound: Once a stable calcium overload is established, introduce this compound (e.g., 10 µM) into the perfusion buffer alongside ATX-II.
-
Record Data: Continuously record the F340/F380 ratio throughout the experiment to monitor changes in systolic and, most importantly, diastolic [Ca2+]i levels.
Workflow Visualization
Caption: Experimental workflow for Fura-2 calcium imaging.
Expected Outcomes & Data Summary
Upon application, this compound is expected to significantly blunt the ATX-II-induced rise in diastolic [Ca2+]i without substantially affecting the amplitude of the systolic calcium transient, demonstrating its targeted effect on pathological calcium overload.[4]
Table 1: Quantitative Effects and Potency of this compound
| Parameter | Species/Model | IC50 Value | Notes | Reference(s) |
| Late INa Inhibition | Canine Ventricular Myocytes | ~6 µM | Demonstrates high potency for the pathological current. | [9][10][13] |
| Rabbit (LQT3 Model) | 7.5 µM (at 0.1 Hz) | Potency increases with heart rate (use-dependency). | [13][23] | |
| Peak INa Inhibition | Canine Ventricular Myocytes | ~294 µM | ~50-fold lower potency than for late INa, ensuring safety. | [9][13] |
| Reduction of Diastolic [Ca2+]i | Rabbit Myocytes (ATX-II) | Significant reduction at 10 µM | Directly blunts the rise in diastolic calcium caused by INaL enhancement. | [4] |
| Reduction of Diastolic Tension | Failing Human Myocardium | ~30% reduction | Translates molecular effect into improved mechanical function. | [4] |
Pathophysiological Implications and Therapeutic Horizons
The ability of this compound to mitigate sodium-dependent calcium overload extends its therapeutic potential beyond chronic angina. This mechanism is a common denominator in several cardiovascular diseases.
-
Heart Failure: In both systolic and diastolic heart failure, an increase in INaL contributes to calcium overload, impaired relaxation, and reduced cardiac efficiency.[7][14][15] this compound has been shown to improve diastolic function in animal models of heart failure and in isolated failing human myocardium, suggesting it could be a valuable treatment for heart failure, particularly with preserved ejection fraction (HFpEF).[4][15][24]
-
Atrial Fibrillation (AF): Triggered activity arising from calcium overload is a known mechanism for initiating and perpetuating AF.[5][6] By reducing the underlying calcium dysregulation, this compound has shown promise in suppressing supraventricular arrhythmias and may aid in the management of AF.[25][26]
-
Ischemia-Reperfusion Injury: The cellular chaos of reperfusion following ischemia involves a massive influx of sodium and subsequent calcium overload. This compound's ability to inhibit INaL is cardioprotective in this setting.[3][27]
Conclusion
This compound's effect on intracellular calcium concentration is a paradigm of targeted pharmacological intervention. By selectively inhibiting the pathological late sodium current, it prevents the downstream cascade of sodium accumulation and reverse-mode NCX activity that culminates in calcium overload. This precise mechanism allows it to improve diastolic function and reduce myocardial oxygen demand without the negative hemodynamic effects of traditional antianginals. The robust experimental evidence, underpinned by techniques like ratiometric Fura-2 imaging, confirms this pathway and highlights its relevance in a spectrum of cardiovascular diseases, positioning INaL inhibition as a critical therapeutic strategy for conditions driven by disordered ion homeostasis.
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Beyond the Sodium Channel: An In-Depth Technical Guide to the Pleiotropic Molecular Targets of Ranolazine
Abstract
Ranolazine, primarily recognized for its therapeutic role in chronic angina, exerts its principal mechanism of action through the inhibition of the late inward sodium current (INaL). However, a growing body of evidence reveals a more complex pharmacological profile, with significant interactions at molecular targets beyond the sodium channel. This guide provides an in-depth technical exploration of these non-canonical targets, offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pleiotropic effects. We will delve into the molecular interactions of this compound with key potassium and calcium channels, its modulatory role in cardiac metabolism via partial inhibition of fatty acid β-oxidation, and its engagement with adrenergic signaling pathways. This document will detail the experimental methodologies employed to elucidate these interactions, providing both the "how" and the "why" behind the protocols, and present quantitative data to contextualize the clinical relevance of these off-target effects.
Introduction: Re-evaluating the Mechanism of a Clinically Important Antianginal Agent
This compound's approval for the treatment of chronic stable angina was a significant advancement, offering a therapeutic option that, unlike many traditional antianginals, does not exert significant hemodynamic effects such as altering heart rate or blood pressure.[1][2] The primary mechanism attributed to its anti-ischemic properties is the selective inhibition of the late sodium current (INaL).[1][3] This action mitigates the sodium and subsequent calcium overload in ischemic cardiomyocytes, thereby improving diastolic relaxation and reducing myocardial oxygen demand.[3][4]
However, the clinical and preclinical observations of this compound's effects, including its antiarrhythmic properties and metabolic modulation, suggest a more intricate mechanism of action.[5][6] This guide moves beyond the well-trodden path of INaL inhibition to explore the multifaceted molecular interactions of this compound, providing a deeper understanding of its therapeutic potential and off-target profile.
Off-Target Ion Channel Modulation: A Balancing Act
This compound's influence extends to other critical ion channels that govern cardiac electrophysiology. These interactions are crucial for understanding both its therapeutic and potential proarrhythmic effects.
Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr / hERG)
One of the most significant non-sodium channel targets of this compound is the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapidly activating delayed rectifier potassium current (IKr).[7][8][9] This current is pivotal for the repolarization of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a potential risk factor for torsades de pointes (TdP).[7][9]
This compound inhibits hERG channels with a reported IC50 of approximately 12.0 µM.[9] This inhibition is both time- and voltage-dependent.[9] The clinical manifestation of this interaction is a modest, dose-dependent prolongation of the QTc interval.[8] However, unlike more potent IKr blockers, this compound has a low proarrhythmic potential. This relative safety is attributed to its concurrent inhibition of the late sodium current, which tends to shorten the action potential duration, thus counteracting the effects of IKr blockade.[9][10]
The gold standard for assessing a compound's effect on hERG channels is the whole-cell patch-clamp technique.[11][12] This method allows for the direct measurement of ion flow through the channels in a controlled in vitro environment.
Rationale for Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are widely used.[1][13] These cells provide a robust and consistent expression of the channel with minimal interference from endogenous ionic currents, allowing for a clean assessment of the drug's effect on the target.[1][13]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is a hallmark of hERG channel activity.[14][15] The precise voltages and durations are chosen to mimic the physiological conditions of a cardiac action potential and to isolate the hERG current from other potential currents.[14][15]
-
Temperature: Experiments are ideally conducted at or near physiological temperature (35-37°C) as the kinetics of ion channels and drug binding can be temperature-sensitive.[1][16]
Step-by-Step Methodology:
-
Cell Preparation: HEK293 cells stably expressing hERG are cultured and prepared for electrophysiological recording.
-
Solution Preparation:
-
Whole-Cell Configuration: A glass micropipette filled with the intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol:
-
Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the tail current as the channels recover from inactivation and deactivate.
-
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of channel inhibition by this compound at various concentrations, allowing for the calculation of the IC50 value.
Modulation of Calcium Channels
This compound also exhibits inhibitory effects on L-type calcium channels (ICa,L), albeit at higher concentrations than those required for INaL and IKr inhibition.[7][17] This action may contribute to its cardioprotective effects by reducing calcium influx and preventing calcium overload, a key contributor to ischemic injury.[18][19] The inhibition of calcium channels, in concert with IKr blockade, is thought to be another factor contributing to this compound's low proarrhythmic risk.[7]
Metabolic Modulation: A Shift in Myocardial Energy Substrate Utilization
Beyond its effects on ion channels, this compound acts as a partial inhibitor of fatty acid β-oxidation (FAO).[10][16] This metabolic modulation is a key aspect of its non-hemodynamic anti-ischemic mechanism.
Inhibition of 3-Ketoacyl-CoA Thiolase
The primary mechanism for this compound's inhibition of FAO is through its action on 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[7] By partially inhibiting this enzyme, this compound shifts myocardial energy metabolism from a reliance on fatty acids towards glucose oxidation.[2][10] This is significant because glucose oxidation is more oxygen-efficient, meaning more ATP is produced per molecule of oxygen consumed.[2][10] In the oxygen-deprived environment of ischemia, this metabolic shift can help preserve cardiac function.[2][10]
The activity of 3-ketoacyl-CoA thiolase can be measured spectrophotometrically. This assay monitors the cleavage of a substrate, leading to a change in absorbance.
Rationale for Experimental Choices:
-
Substrate: Acetoacetyl-CoA is a commonly used substrate for thiolase activity assays.[19][20]
-
Coupled Enzyme Reaction: The release of Coenzyme A (CoA) from the thiolase reaction can be coupled to a reaction with a chromogenic substrate, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified.[20]
Step-by-Step Methodology:
-
Tissue/Cell Lysate Preparation: Prepare a lysate from cardiac tissue or cultured cardiomyocytes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and the substrate acetoacetyl-CoA.
-
Initiation of Reaction: Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.
-
Detection: In a coupled assay, add DTNB to the reaction. The free CoA produced by the thiolase will react with DTNB, and the increase in absorbance at 412 nm is measured over time.
-
Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzyme's activity and calculate the IC50.
Adrenergic Receptor Interaction: A Vasodilatory Component
Recent studies have revealed that this compound can also interact with adrenergic receptors, specifically acting as an antagonist at α1-adrenergic receptors.[18][21][22] This action contributes to a vasodilatory effect, which may play a role in its antianginal properties by improving coronary blood flow.[21][23] This effect is independent of the endothelium.[21]
Quantitative Summary of this compound's Off-Target Interactions
| Molecular Target | IC50 / Ki | Experimental System | Reference(s) |
| Late Sodium Current (INaL) | ~6 µM | Canine ventricular myocytes | [7] |
| hERG (IKr) Potassium Channel | 12.0 µM | HEK293 cells expressing hERG | [9] |
| α1A-Adrenergic Receptor | 8.2 ± 1.8 μM | Rat salivary gland membranes | [18] |
| α1B-Adrenergic Receptor | 19.5 ± 1.4 μM | Rat liver membranes | [18] |
Signaling Pathways and Experimental Workflows
This compound's Impact on Cardiac Myocyte Ion Homeostasis
Caption: this compound's integrated effects on cardiomyocyte ion channels.
Workflow for Assessing this compound's Effect on Fatty Acid Oxidation
Caption: Workflow for determining this compound's inhibition of fatty acid oxidation.
Conclusion: A Pluripotent Agent with a Complex Profile
The therapeutic efficacy of this compound extends beyond its well-characterized inhibition of the late sodium current. Its interactions with potassium and calcium channels, modulation of cardiac metabolism, and influence on adrenergic signaling contribute to a complex and pleiotropic pharmacological profile. This guide has provided a technical overview of these non-sodium channel targets, detailing the experimental approaches used to investigate them and the quantitative data that underscore their significance. A thorough understanding of these off-target effects is paramount for the continued development and clinical application of this compound, as well as for the design of future cardiovascular therapies with improved efficacy and safety profiles.
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An In-depth Technical Guide to Ranolazine: Structure, Properties, and Mechanism
Introduction
Ranolazine is a piperazine derivative approved for the treatment of chronic stable angina.[1] Unlike traditional antianginal agents that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, this compound presents a unique mechanism of action.[2][3] It modulates myocardial metabolism by inhibiting the late inward sodium current (INa), which becomes pathologically enhanced during ischemia.[4][5] This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical quantification methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important cardiovascular therapeutic agent.
Chemical Identity and Structure
A thorough understanding of a drug's chemical identity is fundamental to all aspects of its development and application.
-
IUPAC Name: (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl] piperazineacetamide
-
CAS Number: 95635-55-5[6]
-
Molecular Formula: C₂₄H₃₃N₃O₄[6]
-
Molecular Weight: 427.54 g/mol
The this compound molecule is a racemic mixture containing a chiral center at the hydroxyl-bearing carbon of the propyl chain.[7] Its structure is characterized by three key moieties: a 2,6-dimethylphenylacetamide group, a central piperazine ring, and a 2-hydroxy-3-(2-methoxyphenoxy)propyl group. This specific arrangement is crucial for its interaction with cardiac ion channels.
Caption: Figure 1: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are critical for formulation development and predicting in vivo performance.
This compound is a white to off-white solid powder. Its solubility is highly pH-dependent; it is very slightly soluble in water at pH values above 6.99 but becomes freely soluble at a pH below 4.40. This characteristic is pivotal for its oral absorption and the design of extended-release formulations.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | ,[8] |
| Melting Point | 119-124 °C | [6],[9] |
| pKa | 7.37 (predicted), 13.6 (piperazine ring) | [10],[11] |
| LogP (Octanol/Water) | 2.07 ± 0.06 | ,[6] |
| Aqueous Solubility | Very slightly soluble in water; pH-dependent | ,[8] |
| Solvent Solubility | Soluble in dichloromethane and methanol | ,[8] |
Synthesis and Manufacturing Overview
The synthesis of this compound can be accomplished via several routes. A common and well-documented approach involves a three-step process that builds the molecule by sequentially connecting its three core fragments.[12][13]
The causality behind this synthetic strategy lies in creating key intermediates that can be reliably coupled. The formation of the amide bond first, followed by the addition of the piperazine, and finally the alkylation with the epoxide, is an efficient sequence that minimizes side reactions and allows for purification at intermediate stages.
Caption: Figure 2: A generalized synthetic workflow for this compound.
This process involves the initial reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an amide intermediate.[13] This intermediate is then reacted with piperazine. In a parallel step, 2-methoxyphenol is reacted with epichlorohydrin to create an epoxide intermediate.[13] The final step involves the coupling of the piperazinyl amide with the epoxide to yield this compound.[12][13]
Mechanism of Action: A Targeted Ion Channel Approach
This compound's primary therapeutic effect stems from its ability to selectively inhibit the late component of the inward sodium current (INa) in cardiac myocytes.[1][3]
The Pathophysiology of Ischemia: During myocardial ischemia, reduced energy (ATP) production leads to ionic dysregulation.[4] A key event is the enhancement of the late INa, causing an influx of sodium ions into the cell long after the initial depolarization.[3][5] This intracellular sodium overload drives the Na⁺/Ca²⁺ exchanger to operate in reverse mode, importing calcium ions instead of exporting them.[4] The resulting calcium overload leads to increased diastolic wall tension, impaired relaxation, and can trigger arrhythmias, all of which exacerbate myocardial oxygen consumption.[2]
This compound's Intervention: By inhibiting the late INa, this compound breaks this pathological cascade.[4] It reduces intracellular sodium accumulation, which in turn normalizes the function of the Na⁺/Ca²⁺ exchanger and prevents calcium overload. This leads to improved myocardial relaxation and a decrease in diastolic stiffness without significantly affecting heart rate or blood pressure, thus reducing myocardial oxygen demand.[1][2]
Caption: Figure 3: this compound's mechanism of action in ischemic cardiomyocytes.
It is important to note that while its primary action is on the late INa, this compound also inhibits the rapid delayed rectifier potassium current (IKr) at therapeutic concentrations, which results in a modest prolongation of the QT interval on an electrocardiogram.[1][6] However, due to its effects on the action potential duration, this does not translate to an increased risk of torsade de pointes, a dangerous arrhythmia associated with other QT-prolonging drugs.[4]
Analytical Methodologies: Quantification by RP-HPLC
Accurate and precise quantification of this compound in bulk drug substance and pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used and validated technique.[10][11]
The choice of an RP-HPLC method is driven by its ability to effectively separate the moderately lipophilic this compound molecule from potential impurities and degradation products. The use of a C18 column provides the necessary hydrophobic stationary phase, while a buffered mobile phase ensures consistent ionization and retention of the basic this compound molecule.
Protocol: Validated RP-HPLC Method for this compound Assay
This protocol describes a self-validating system for the determination of this compound, incorporating steps for system suitability to ensure the reliability of results.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with UV Detector
-
Column: Supelcosil C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Phosphate Buffer (pH 7.0) and Methanol (35:65 v/v)
-
Flow Rate: 1.0 mL/minute
-
Detection Wavelength: 220 nm
-
Column Temperature: 40°C[10]
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
3. System Suitability Testing (SST):
-
Rationale: SST is a critical self-validating step to ensure the chromatographic system is performing adequately before analyzing any samples.
-
Procedure: Inject the Working Standard Solution five replicate times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
-
Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, which must be rectified before proceeding.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Cool to room temperature and dilute to volume with diluent.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with diluent.
5. Analysis and Calculation:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of this compound in the sample using the following formula:
Amount (mg) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × Label Claim
Stability and Degradation
Understanding the stability of this compound is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies expose the drug to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways and products.[14]
This compound has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[14][15] For instance, under acidic hydrolysis and oxidative (H₂O₂) conditions, several degradation products have been identified, involving modifications such as O-demethylation and N-oxidation of the piperazine ring.[15][16] The drug is relatively stable under neutral, thermal, and photolytic conditions.[14] This knowledge is vital for developing stability-indicating analytical methods that can resolve the active ingredient from any potential degradants.[16]
Conclusion
This compound stands apart from conventional antianginal therapies due to its unique cytoprotective mechanism centered on the inhibition of the late sodium current. Its chemical structure, a piperazine derivative with distinct aromatic moieties, is intrinsically linked to this function. The physicochemical properties, particularly its pH-dependent solubility, are key considerations for its formulation as an extended-release oral medication. A robust understanding of its synthesis, analytical quantification, and stability profile, as detailed in this guide, is essential for the ongoing research, development, and quality control of this important therapeutic agent.
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Ranolazine's Impact on Myocardial Energetics and Oxygen Consumption: A Technical Guide
This guide provides an in-depth exploration of the mechanisms by which ranolazine, an antianginal agent, modulates myocardial energetics and oxygen consumption. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's unique pharmacological profile.
The Ischemic Myocardium: A State of Energetic Crisis
Myocardial ischemia, a condition of inadequate blood supply to the heart muscle, precipitates a cascade of detrimental events at the cellular level. The primary consequence is a deficit in oxygen, which severely hampers the heart's ability to generate adenosine triphosphate (ATP), the primary energy currency of the cell. This energy deficit disrupts the delicate balance of intracellular ion homeostasis, leading to an accumulation of intracellular sodium (Na+) and subsequently calcium (Ca2+).[1][2] This ionic imbalance is a critical driver of ischemic injury, contributing to mechanical dysfunction, electrical instability, and ultimately, cell death.[2]
The healthy heart primarily relies on the oxidation of fatty acids for its substantial energy requirements. However, during ischemia, the metabolic landscape shifts. While fatty acid oxidation is efficient in terms of ATP yield per mole of substrate, it is less efficient concerning oxygen consumption.[3][4] In an oxygen-deprived environment, a shift towards glucose oxidation, which generates more ATP per molecule of oxygen consumed, would be metabolically advantageous.[3][4][5]
This compound's Dual Mechanism of Action: A Two-Pronged Approach to Cardiac Protection
This compound exerts its cardioprotective effects through a dual mechanism that addresses both the ionic and metabolic derangements of the ischemic myocardium.
Inhibition of the Late Sodium Current (INaL)
The primary and most well-established mechanism of this compound is the inhibition of the late component of the inward sodium current (INaL).[6][7][8][9] Under ischemic conditions, a small fraction of voltage-gated sodium channels fails to inactivate completely, leading to a persistent inward sodium current.[8][10] This sustained influx of Na+ contributes to intracellular sodium overload, which in turn reverses the direction of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular Ca2+.[2][8][10]
This calcium overload has several deleterious consequences:
-
Increased Diastolic Wall Tension: Elevated intracellular calcium leads to incomplete myocardial relaxation during diastole, increasing left ventricular end-diastolic pressure (LVEDP).[11] This increased stiffness impairs coronary blood flow, further exacerbating ischemia.
-
Increased Myocardial Oxygen Consumption (MVO2): The energy-dependent processes of calcium handling and myofilament activation during diastole contribute to increased MVO2, worsening the energy deficit.[1][7]
-
Arrhythmogenesis: Calcium overload can trigger delayed afterdepolarizations, increasing the risk of cardiac arrhythmias.[10]
By selectively inhibiting the late sodium current, this compound mitigates these downstream effects, reducing intracellular sodium and calcium overload, thereby improving diastolic function and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.[1][7][11]
Diagram: this compound's Impact on the Late Sodium Current and Myocardial Energetics
Caption: this compound inhibits the late Na+ current, preventing downstream ionic and energetic consequences of ischemia.
Modulation of Myocardial Substrate Metabolism
An earlier proposed mechanism for this compound's action was the partial inhibition of fatty acid oxidation (pFOX).[3][4] By inhibiting 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral, this compound was thought to shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[4][5][12] This metabolic shift would theoretically produce more ATP for a given amount of oxygen consumed, thereby improving cardiac efficiency during ischemia.[3][4][5]
However, the clinical relevance of this pFOX effect is debated, as the concentrations of this compound required to inhibit fatty acid oxidation in some studies are higher than the therapeutic plasma concentrations achieved in patients.[10][13] More recent evidence suggests that the primary anti-ischemic effects of this compound are attributable to its inhibition of the late sodium current.[10][14] Nevertheless, the potential for a metabolic component to this compound's action remains an area of active research.
Experimental Methodologies for Assessing this compound's Effects
A variety of experimental techniques are employed to elucidate the impact of this compound on myocardial energetics and oxygen consumption.
Electrophysiological Assessment of the Late Sodium Current
The patch-clamp technique is the gold standard for directly measuring the late sodium current in isolated cardiomyocytes.
Experimental Protocol: Whole-Cell Patch-Clamp for INaL Measurement
-
Cell Isolation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Pipette Solution: Fill glass micropipettes with a solution containing (in mM): 140 KCl, 2 MgCl2, 5 ATP-Na2, 11 EGTA, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.2.[15]
-
External Solution: Perfuse the cells with an external solution containing blockers of other major ion channels (e.g., potassium and calcium channels) to isolate the sodium current.
-
Voltage-Clamp Protocol:
-
Data Acquisition and Analysis:
-
Record the resulting current using a patch-clamp amplifier and digitizer.
-
Measure the peak inward current and the sustained, or late, current during the final portion of the depolarizing pulse.
-
Apply tetrodotoxin (TTX), a specific sodium channel blocker, to confirm that the recorded current is indeed a sodium current.[16] The TTX-sensitive current represents the total sodium current.
-
-
This compound Application: Perfuse the cells with varying concentrations of this compound to determine its inhibitory effect on the late sodium current.
Diagram: Experimental Workflow for Patch-Clamp Analysis of INaL
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An In-depth Technical Guide to the Electrophysiological Effects of Ranolazine
This guide provides a comprehensive technical review of the electrophysiological properties of Ranolazine, a unique antianginal and antiarrhythmic agent. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action at the cellular and ionic levels.
Introduction: A Novel Approach to Cardiac Ischemia and Arrhythmias
This compound, approved by the FDA in 2006 for the treatment of chronic stable angina, represents a departure from traditional antianginal therapies.[1][2] Unlike beta-blockers and calcium channel blockers, this compound exerts its anti-ischemic effects with minimal impact on heart rate and blood pressure.[3][4] This unique profile stems from its primary mechanism of action: the selective inhibition of the late inward sodium current (INaL).[5][6] This guide will delve into the intricate electrophysiological effects of this compound, exploring its interactions with various ion channels and the resultant impact on the cardiac action potential and myocyte function. Furthermore, we will examine the experimental methodologies employed to elucidate these effects and discuss the clinical implications of its unique electrophysiological signature.
The Core Mechanism: Inhibition of the Late Sodium Current (INaL)
Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5) in cardiomyocytes mediate the rapid upstroke (Phase 0) of the action potential through a transient inward sodium current (peak INa).[7] However, in pathological states such as myocardial ischemia, a small, sustained or "late" component of the sodium current (INaL) is enhanced.[8] This persistent inward current leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca2+]i) and subsequent intracellular calcium overload.[3][9] This calcium overload is a key contributor to the mechanical, metabolic, and electrical dysfunction observed in the ischemic heart, including increased diastolic wall tension and a predisposition to arrhythmias.[5][10]
This compound's primary therapeutic action is the potent and selective inhibition of this pathological INaL.[7][11] By blocking the late sodium current, this compound prevents the downstream cascade of sodium and calcium overload, thereby reducing myocardial diastolic tension and improving coronary blood flow without significantly affecting the peak sodium current responsible for normal cardiac conduction.[3][5][10]
Below is a diagram illustrating the pathological cascade initiated by enhanced INaL and the site of this compound's intervention.
Caption: Pathophysiological cascade of ischemia and this compound's mechanism.
Modulation of Other Key Ion Channels
While the inhibition of INaL is its principal mechanism, this compound also interacts with other cardiac ion channels, contributing to its overall electrophysiological profile.[12] These interactions are crucial for understanding its antiarrhythmic properties and its effect on the electrocardiogram (ECG).
Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)
This compound inhibits the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene and plays a critical role in cardiac repolarization (Phase 3 of the action potential).[12][13] Inhibition of IKr is a common mechanism of action for many antiarrhythmic drugs and typically leads to a prolongation of the action potential duration (APD) and the QT interval on the ECG.[4] Indeed, this compound does cause a modest, dose-dependent prolongation of the QTc interval.[4] However, this effect is counterbalanced by its primary action on INaL.
The Delicate Balance: INaL vs. IKr Inhibition
The net effect of this compound on the action potential duration is a complex interplay between its inhibition of the repolarizing IKr and the depolarizing INaL.[4] In tissues where INaL is prominent, such as the midmyocardial (M) cells and Purkinje fibers, the inhibition of this inward current can lead to a shortening of the APD.[14][15] Conversely, in epicardial cells where INaL is less pronounced, the IKr blocking effect may dominate, resulting in APD prolongation.[14][15] This differential effect on different myocardial cell types leads to a reduction in the transmural dispersion of repolarization (TDR), a key factor in the genesis of arrhythmias.[14][16] This reduction in TDR is believed to contribute to this compound's antiarrhythmic properties, despite its QT-prolonging effects.[14][17]
The following diagram illustrates the dual effects of this compound on cardiac ion channels and the resulting impact on the action potential.
Caption: this compound's dual ion channel effects and impact on repolarization.
Effects on Other Ion Currents
Studies have also shown that this compound can inhibit other ion currents, although generally at higher concentrations than those required for INaL and IKr blockade. These include the L-type calcium current (ICa,L) and the slow component of the delayed rectifier potassium current (IKs).[14][16] The inhibition of ICa,L may contribute to its antiarrhythmic effects by suppressing early afterdepolarizations (EADs).[14]
Quantitative Analysis of this compound's Ion Channel Affinity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, providing a quantitative perspective on its selectivity.
| Ion Channel | Current | IC50 (µM) | Primary Effect | Reference(s) |
| Sodium Channel (Nav1.5) | Late INa | 5 - 21 | Anti-ischemic, Antiarrhythmic | [14] |
| Sodium Channel (Nav1.5) | Peak INa | 244 - 294 | Minimal at therapeutic concentrations | [12] |
| Potassium Channel (hERG) | IKr | 11.5 | APD prolongation | [12][16] |
| Potassium Channel | IKs | > 30 (17% inhibition) | Minor contribution to APD | [14][16] |
| Calcium Channel (Cav1.2) | ICa,L | ~300 | Suppression of EADs at high concentrations | [13] |
Experimental Protocols for Assessing this compound's Electrophysiological Effects
The elucidation of this compound's complex electrophysiological profile has been made possible through a variety of sophisticated experimental techniques. The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels in isolated cardiomyocytes.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the general steps for investigating the effect of this compound on a specific ion current (e.g., INaL or IKr) in isolated ventricular myocytes.
I. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., canine, rabbit) or use a stable cell line expressing the human channel of interest (e.g., HEK293 cells expressing hNav1.5).
-
Maintain cells in a suitable extracellular solution (e.g., Tyrode's solution) at room temperature or physiological temperature.
II. Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axon 200A amplifier, Digidata 1322A, and Clampex software).[18]
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to isolate and measure the current of interest. For example, to measure INaL, a series of long depolarizing pulses (e.g., 200 ms) from a holding potential of -100 mV to 0 mV can be used.[18]
III. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO).[18]
-
Dilute this compound to the desired final concentrations in the extracellular solution.
-
Apply the this compound-containing solution to the patched cell using a perfusion system.
-
Record the ion current before (control), during, and after (washout) the application of this compound.
IV. Data Analysis:
-
Measure the peak and late components of the current at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
The following diagram provides a simplified workflow for a typical patch-clamp experiment to assess the effect of this compound.
Caption: Workflow for a patch-clamp experiment studying this compound.
Clinical Significance and Therapeutic Implications
The unique electrophysiological profile of this compound translates into several clinical benefits. Its ability to reduce myocardial ischemia without depressing hemodynamics makes it a valuable add-on therapy for patients with chronic angina who are not adequately controlled by traditional agents.[3][5]
Furthermore, its antiarrhythmic properties are of significant interest. By reducing TDR and suppressing EADs, this compound has shown efficacy in suppressing both atrial and ventricular arrhythmias.[1][12][19] Clinical studies have demonstrated its potential in preventing atrial fibrillation and reducing ventricular tachycardia.[1][19] The seemingly paradoxical antiarrhythmic effect, despite QT prolongation, highlights the importance of considering the integrated electrophysiological effects of a drug rather than focusing on a single ion channel interaction.
Conclusion
This compound possesses a complex and multifaceted electrophysiological profile, primarily characterized by the selective inhibition of the late inward sodium current. This core mechanism, coupled with its modulatory effects on other key cardiac ion channels, results in a unique anti-ischemic and antiarrhythmic agent. A thorough understanding of these intricate electrophysiological effects is paramount for the rational design of future clinical trials and the development of novel therapeutic strategies for cardiovascular diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other compounds with similar mechanisms of action.
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- Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of this compound, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904-910.
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- El Harchi, A., & Hancox, J. C. (2012). This compound inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. British Journal of Pharmacology, 165(7), 2339–2351.
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Ranolazine's Potential Role in Mitigating Ischemia-Reperfusion Injury: A Technical Guide for Researchers
Introduction: A New Paradigm in Cardioprotection
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the myocardium, this injury manifests as contractile dysfunction (myocardial stunning), arrhythmias, and cardiomyocyte death, ultimately limiting the benefits of revascularization therapies for acute myocardial infarction. The pathophysiology is complex, driven by a cascade of events initiated during ischemia and amplified upon reperfusion, including intracellular sodium (Na⁺) and calcium (Ca²⁺) overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation[1][2].
Traditional anti-anginal therapies primarily reduce myocardial oxygen demand by altering hemodynamics, such as heart rate and blood pressure[2][3]. Ranolazine, a piperazine derivative, represents a distinct therapeutic class. It exerts its anti-ischemic effects without significant hemodynamic changes, making it a subject of intense research for its potential role in directly mitigating the cellular damage of I/R injury[4][5]. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key preclinical evidence, and presents detailed experimental protocols for its investigation, tailored for researchers and drug development professionals.
The Core Mechanism: Selective Inhibition of the Late Sodium Current (INa)
The cornerstone of this compound's cardioprotective effect is its potent and selective inhibition of the late component of the inward sodium current (late INa)[3][6][7].
Pathophysiological Context: Under normal physiological conditions, voltage-gated sodium channels open briefly during the upstroke of the cardiac action potential and then rapidly inactivate. However, during pathological states like myocardial ischemia, a fraction of these channels fails to inactivate completely or reopens, giving rise to a persistent or "late" INa[2][6]. This sustained inward Na⁺ current leads to an accumulation of intracellular Na⁺.
The this compound Intervention: this compound preferentially blocks this pathological late INa[7][8]. This action is the critical initiating step in its protective cascade:
-
Prevention of Na⁺ Overload: By inhibiting late INa, this compound reduces the ischemic-induced rise in intracellular Na⁺ concentration[6][7].
-
Modulation of the Na⁺/Ca²⁺ Exchanger (NCX): The elevated intracellular Na⁺ during ischemia forces the sarcolemmal Na⁺/Ca²⁺ exchanger to operate in its "reverse mode," extruding Na⁺ in exchange for importing Ca²⁺[6][9].
-
Attenuation of Ca²⁺ Overload: By preventing Na⁺ overload, this compound averts the reversal of the NCX, thereby significantly reducing the influx of Ca²⁺ and mitigating the toxic intracellular Ca²⁺ overload that is a hallmark of I/R injury[4][9][10][11].
This primary mechanism breaks a vicious cycle, leading to improved diastolic relaxation, reduced ventricular wall tension, and consequently, a better balance of myocardial oxygen supply and demand without depressing contractility[3][6].
Caption: Downstream mitochondrial protective effects of this compound.
Preclinical Efficacy: A Summary of Evidence
The therapeutic potential of this compound in I/R injury is supported by a substantial body of preclinical evidence from various animal models. These studies consistently demonstrate its ability to reduce infarct size, preserve cardiac function, and suppress arrhythmias.
| Species/Model | This compound Administration | Key Findings | Reference |
| Rabbit / In vivo | 1.5 mg/kg IV bolus + 4.8 mg/kg/h infusion | Reduced myocardial stunning; improved ejection fraction (EF) reduction from 25% (vehicle) to 9% (this compound). | [12] |
| Guinea Pig / Ex vivo | 5 µM infused pre-ischemia | Reduced infarct size; decreased incidence of ventricular fibrillation from 100% to 17%; improved LVP and coronary flow. | [1][13] |
| Rat / Ex vivo | 9 µM during ischemia/reperfusion | Reduced diastolic Ca²⁺ accumulation and improved recovery of left ventricular function. | [11] |
| Rat / In vivo | N/A (head-to-head comparison) | As effective as established antiarrhythmics (sotalol, lidocaine) in reducing reperfusion-induced ventricular arrhythmias. | [14] |
| Canine / In vivo | 3.3 mg/kg bolus + 7.2 mg/kg/h infusion | No significant reduction in infarct size in this specific model and dosing regimen. | [15] |
| General Animal Models | Review of various in vivo models | Review concludes this compound reduces myocardial infarct size, improves LV function, and decreases I/R-induced arrhythmias. | [16] |
Note: The efficacy of this compound can be dependent on the specific animal model, timing of administration, and dosage used. The canine study [15]highlights that outcomes may vary.
Key Experimental Protocols for Preclinical Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for assessing this compound's effects in common preclinical models of myocardial I/R injury.
Protocol: In Vivo Murine Model of Myocardial Ischemia-Reperfusion
This model closely mimics the clinical scenario of coronary artery occlusion and subsequent revascularization.[17][18]
Methodology:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6, 25-30g) with isoflurane (2-3% for induction, 1.5% for maintenance). Intubate and mechanically ventilate the animal. Monitor body temperature and maintain at 37°C.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully open the pericardium.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a suture (e.g., 8-0 silk) under the LAD and tie a slipknot to occlude the artery. Successful occlusion is confirmed by blanching of the anterior ventricular wall.
-
Ischemia Period: Maintain occlusion for a standardized period (typically 30-45 minutes).
-
Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous) at a predetermined time point (e.g., 10 minutes before reperfusion).
-
Reperfusion: Release the slipknot to allow blood flow to resume. Successful reperfusion is confirmed by a visible color change (hyperemia) in the previously ischemic area.
-
Closure and Recovery: Close the chest cavity, evacuate air, and suture the incision. Allow the animal to recover from anesthesia.
-
Endpoint Analysis (24 hours post-reperfusion):
-
Infarct Size Measurement: Re-anesthetize the animal, re-occlude the LAD, and perfuse the heart with Evans blue dye to delineate the area at risk (AAR). Excise the heart, slice it, and incubate in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. Quantify AAR and infarct size using image analysis software.
-
Functional Assessment: Perform transthoracic echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Caption: Experimental workflow for the in vivo murine I/R model.
Protocol: Ex Vivo Langendorff-Perfused Heart Model
This model is ideal for studying the direct effects of this compound on the heart, independent of systemic neurohormonal influences.[19]
Methodology:
-
Heart Isolation: Anesthetize a rodent (e.g., rat or guinea pig) and administer heparin (e.g., 500 IU/kg, IP) to prevent coagulation. Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. Monitor functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow. A fluid-filled balloon can be inserted into the left ventricle to measure isovolumetric pressure.
-
Baseline Measurements: Record all functional parameters at the end of the stabilization period.
-
Global Ischemia: Stop perfusion to induce global no-flow ischemia for a standardized duration (e.g., 30 minutes). Submerge the heart in a 37°C buffer bath to maintain temperature.
-
Drug Administration: this compound or vehicle can be included in the perfusion buffer during the initial stabilization period or introduced only upon reperfusion, depending on the experimental question.
-
Reperfusion: Restore perfusion with the appropriate buffer (with or without this compound) for a set period (e.g., 60-120 minutes).
-
Endpoint Analysis:
-
Functional Recovery: Continuously record LVDP, end-diastolic pressure, and ±dP/dt throughout reperfusion. Calculate the percentage of functional recovery compared to baseline.
-
Infarct Sizing: At the end of reperfusion, freeze the heart, slice it, and perform TTC staining as described in the in vivo protocol.
-
Biochemical Analysis: Collect the coronary effluent during reperfusion to measure biomarkers of injury, such as lactate dehydrogenase (LDH) or creatine kinase (CK).
-
Caption: Experimental workflow for the ex vivo Langendorff model.
Clinical Perspectives and Future Directions
While this compound is clinically approved for chronic angina, its role in acute I/R injury is still being defined.[3][5] The large-scale MERLIN-TIMI 36 trial, conducted in patients with non-ST-elevation acute coronary syndrome (NSTE-ACS), found that this compound did not reduce the primary composite endpoint of cardiovascular death or myocardial infarction, but it did significantly reduce the incidence of recurrent ischemia.[8][20] Other clinical studies using imaging techniques like SPECT have aimed to quantify this compound's effect on improving myocardial perfusion.[21][22][23]
Future research should focus on:
-
Optimal Timing and Dosing: Determining the ideal therapeutic window for this compound administration in the context of acute I/R injury is critical. Pre-treatment, as often occurs in patients already on this compound for angina, may offer the most benefit.[10]
-
Combination Therapies: Investigating this compound as an adjunct to other reperfusion strategies or cardioprotective agents could yield synergistic effects.
-
Broader Applications: The core mechanism of mitigating Na⁺ and Ca²⁺ overload may be relevant to I/R injury in other organs, such as the brain, warranting further investigation in models of ischemic stroke.[24]
Conclusion
This compound presents a compelling mechanism-based approach to mitigating myocardial ischemia-reperfusion injury. Its primary action as a selective inhibitor of the late sodium current directly counteracts the initial ionic disturbances that trigger the cascade of cellular injury. By preventing sodium and subsequent calcium overload, this compound protects mitochondrial function, reduces oxidative stress, and ultimately limits cardiomyocyte death. Robust preclinical data support its efficacy in reducing infarct size and improving cardiac function. While its role in the acute clinical setting is still evolving, the foundational science provides a strong rationale for continued investigation of this compound as a targeted therapy to protect the heart from the deleterious consequences of ischemia and reperfusion.
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Unraveling the Cellular Anti-Arrhythmic Tapestry of Ranolazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ranolazine, initially approved for the management of chronic stable angina, has garnered significant attention for its potent anti-arrhythmic properties.[1] This in-depth technical guide moves beyond its clinical applications to explore the intricate cellular and ionic mechanisms that underpin its efficacy in suppressing cardiac arrhythmias. By primarily targeting the late inward sodium current (INaL), this compound initiates a cascade of events that collectively stabilize cardiac myocyte electrophysiology.[2] This document provides a comprehensive overview of this compound's multifaceted interactions with key ion channels, its influence on intracellular calcium homeostasis, and its differential effects on atrial and ventricular tissues. We will delve into the experimental rationale and methodologies required to rigorously evaluate these properties, offering a framework for future research and development in the field of anti-arrhythmic therapies.
The Genesis of Arrhythmia: A Cellular Perspective
Cardiac arrhythmias arise from abnormalities in the generation or conduction of the electrical impulse that governs the heart's rhythmic contractions. At the cellular level, this translates to dysregulation of the cardiac action potential, a complex interplay of ion currents flowing through specific channels in the cardiomyocyte membrane. Pathological conditions such as ischemia, heart failure, and genetic channelopathies can augment arrhythmogenic substrates by altering the function of these channels.[3][4] A key player in this pro-arrhythmic milieu is the late inward sodium current (INaL), a sustained component of the fast sodium current that can become pathologically enhanced, leading to intracellular sodium and subsequent calcium overload.[5][6] This calcium dysregulation is a critical trigger for both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which can initiate and sustain dangerous arrhythmias.[4][7]
This compound's Primary Target: The Late Sodium Current (INaL)
The principal mechanism underlying this compound's anti-arrhythmic action is its potent and selective inhibition of the late sodium current (INaL).[6][8] Unlike traditional sodium channel blockers that primarily target the peak sodium current, this compound's preferential blockade of the late, pathological component allows it to exert its anti-arrhythmic effects with minimal impact on normal cardiac conduction.[9]
The Vicious Cycle of INaL and Calcium Overload
Under ischemic or other pathological conditions, an increase in INaL leads to an accumulation of intracellular sodium ([Na+]i).[3] This elevation in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[6][10] Instead of extruding calcium from the cell, the NCX begins to import calcium, leading to a detrimental rise in intracellular calcium concentration ([Ca2+]i), particularly during diastole.[2][5] This calcium overload contributes to both electrical instability and mechanical dysfunction.[11]
This compound's Intervention
By inhibiting INaL, this compound breaks this vicious cycle.[6] It reduces the influx of sodium, thereby preventing the reversal of the NCX and mitigating the subsequent calcium overload.[4][8] This restoration of more normal intracellular ion homeostasis is central to its ability to suppress arrhythmias.[5]
Figure 1: this compound's primary mechanism of action.
A Pleiotropic Profile: this compound's Interaction with Other Ion Channels
While INaL inhibition is its hallmark, this compound's anti-arrhythmic profile is bolstered by its effects on other key cardiac ion channels. This multi-channel blocking activity contributes to its broad efficacy and unique safety profile.[12]
Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)
This compound inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[13][14] This action leads to a modest prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram.[11][15] However, unlike many other IKr blockers, this compound has a low propensity to induce Torsades de Pointes (TdP).[8][15] This is attributed to its simultaneous inhibition of INaL, which counteracts the pro-arrhythmic effects of IKr blockade by preventing the development of EADs.[13][15]
Effects on L-type Calcium Current (ICa,L)
This compound also exhibits a weak inhibitory effect on the L-type calcium current (ICa,L), particularly its late component.[13][15] This action further contributes to the shortening of the APD and helps to prevent calcium overload, complementing the effects of INaL inhibition.[15]
Atrial-Selective Inhibition of Peak Sodium Current (INa)
In atrial myocytes, this compound demonstrates a use-dependent inhibition of the peak sodium current (INa), an effect that is more pronounced than in ventricular cells.[13][16] This atrial-selective action is attributed to the distinct electrophysiological properties of atrial myocytes, including a more negative resting membrane potential and shorter diastolic intervals at rapid heart rates.[17] This preferential effect in the atria contributes to its efficacy in suppressing atrial fibrillation (AF).[13][18]
| Ion Channel | This compound's Effect | Consequence | IC50 (approximate) |
| Late Sodium Current (INaL) | Potent Inhibition | Prevents Na+ and subsequent Ca2+ overload, suppresses EADs and DADs. | 5-10 µM[15] |
| Rapid Delayed Rectifier K+ Current (IKr) | Inhibition | Modest prolongation of APD and QT interval. | 11.5 µM[13] |
| L-type Calcium Current (ICa,L) | Weak Inhibition (especially late component) | Contributes to APD shortening and prevention of Ca2+ overload. | 50 µM (late ICa,L)[15] |
| Peak Sodium Current (INa) | Use-dependent inhibition (atrial-selective) | Reduces atrial excitability, contributing to AF suppression. | >200 µM (ventricular)[17] |
Table 1: Summary of this compound's Effects on Key Cardiac Ion Channels.
Experimental Protocols for Cellular Electrophysiological Assessment
To rigorously investigate the cellular anti-arrhythmic properties of this compound, a combination of in vitro electrophysiological techniques is essential.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of a compound on specific ion channels in isolated cardiomyocytes.
Objective: To quantify the inhibitory effects of this compound on INaL, IKr, ICa,L, and peak INa.
Methodology:
-
Cell Isolation: Isolate single ventricular and atrial myocytes from an appropriate animal model (e.g., rabbit, guinea pig, or canine) via enzymatic digestion.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use specific voltage-clamp protocols to isolate each target current. For example, to record INaL, a slow voltage ramp protocol can be used after blocking other major currents with specific inhibitors (e.g., nifedipine for ICa,L, and appropriate potassium channel blockers).
-
Apply this compound at a range of concentrations to determine the concentration-response relationship and calculate the IC50 value for each current.
-
-
Data Analysis: Analyze the current traces to measure the peak current amplitude and other kinetic parameters. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve.
Causality and Validation: This protocol directly measures the interaction of this compound with its target ion channels, providing a direct link between the drug and its electrophysiological effects. The use of specific voltage protocols and channel blockers ensures the isolation and accurate measurement of the intended current, thus validating the results.
Figure 2: Workflow for Whole-Cell Patch-Clamp Analysis.
Action Potential Recording
This technique assesses the integrated effect of this compound on the overall shape and duration of the cardiac action potential.
Objective: To determine the effect of this compound on action potential duration (APD), resting membrane potential, and the incidence of afterdepolarizations.
Methodology:
-
Cell Preparation: Use isolated single cardiomyocytes or multicellular preparations like papillary muscles or trabeculae.
-
Current-Clamp Recording:
-
Use sharp microelectrodes or the perforated patch-clamp technique to record action potentials.
-
Pace the preparation at different frequencies to assess the rate-dependent effects of this compound.
-
Induce arrhythmogenic conditions (e.g., by applying an IKr blocker like d-sotalol) to test this compound's ability to suppress EADs.
-
-
Data Analysis: Measure APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude. Quantify the incidence and amplitude of EADs and DADs.
Causality and Validation: By observing changes in the action potential, we can infer the net effect of this compound's multi-channel blocking activity. The ability of this compound to suppress experimentally induced afterdepolarizations provides strong evidence for its anti-arrhythmic potential.
Impact on Intracellular Calcium Handling and Mitochondrial Function
This compound's influence extends beyond the sarcolemma to affect intracellular calcium handling and mitochondrial function, which are crucial for both cardiac electrophysiology and mechanics.
Restoring Calcium Homeostasis
As previously discussed, by inhibiting INaL, this compound prevents the downstream cascade leading to calcium overload.[3][19] This has been demonstrated in studies showing that this compound can restore aberrant sarcoplasmic reticulum (SR) Ca2+ handling in failing hearts.[3]
Experimental Approach: Confocal Calcium Imaging
Objective: To visualize and quantify the effect of this compound on intracellular calcium transients and SR calcium load.
Methodology:
-
Cell Loading: Load isolated cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Confocal Microscopy:
-
Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Electrically stimulate the cells to elicit calcium transients.
-
Record the fluorescence intensity over time to measure the amplitude and kinetics of the calcium transient.
-
Apply caffeine to release the SR calcium content and estimate the SR calcium load.
-
-
Data Analysis: Compare the characteristics of the calcium transients and SR calcium load in the presence and absence of this compound.
Mitochondrial Protection
Emerging evidence suggests that this compound may also exert protective effects on mitochondria.[20] By reducing cytosolic and mitochondrial calcium overload and oxidative stress during ischemia-reperfusion injury, this compound helps to preserve mitochondrial integrity and function.[20][21] This is thought to be an indirect effect secondary to its primary action on the late sodium current.[20]
Conclusion: A Uniquely Positioned Anti-Arrhythmic Agent
This compound's anti-arrhythmic properties at the cellular level are a testament to the benefits of a targeted, multi-channel approach. Its primary inhibition of the pathological late sodium current, coupled with its effects on IKr and ICa,L, allows it to effectively suppress arrhythmogenic substrates without the pro-arrhythmic risks associated with many other anti-arrhythmic drugs. The atrial-selective nature of its peak INa blockade further enhances its utility in the management of atrial fibrillation. For researchers and drug development professionals, a deep understanding of these cellular mechanisms is paramount for identifying novel therapeutic targets and designing the next generation of safer and more effective anti-arrhythmic agents.
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The Ranolazine Dossier: A Deep Dive into its Biochemical Crossroads
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Symptomatic Relief of Angina
Ranolazine, clinically approved for the management of chronic stable angina, presents a fascinating case study in cardiovascular pharmacology.[1][2] Unlike traditional antianginal agents that primarily modulate hemodynamics, this compound's efficacy is rooted in a more nuanced interplay with fundamental biochemical pathways within the cardiomyocyte.[3][4][5] This guide moves beyond a surface-level description of its mechanism of action to provide a comprehensive, technically-grounded exploration of the biochemical pathways affected by this compound administration. We will dissect the causality behind its primary therapeutic effects, explore its metabolic modulations, and discuss the off-target interactions that are critical for a complete understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage a deeper understanding of this compound's molecular interactions for future therapeutic innovations.
The Core Directive: Attenuation of the Late Inward Sodium Current (INaL) and its Downstream Consequences
The principal and most well-established mechanism of this compound's action is its selective inhibition of the late inward sodium current (INaL) in cardiac myocytes.[1][3][6] Under ischemic conditions, the INaL is pathologically enhanced, leading to an accumulation of intracellular sodium (Na+).[7][8] This sodium overload disrupts the delicate balance of ion homeostasis, primarily by promoting the reverse mode of the sodium-calcium exchanger (NCX).[6][7][9] The net result is a toxic influx of intracellular calcium (Ca2+), a condition known as calcium overload.[3][5][9]
The Vicious Cycle of Ischemia-Induced Calcium Overload
Calcium overload is a central player in the pathophysiology of ischemic myocardial injury. It leads to:
-
Increased Diastolic Wall Tension: Elevated diastolic Ca2+ levels impair myocardial relaxation, leading to increased left ventricular diastolic pressure.[3][9] This increased wall stress can mechanically compress intramyocardial blood vessels, further exacerbating ischemia.[3]
-
Mechanical Dysfunction: The impaired relaxation and increased stiffness contribute to diastolic dysfunction.[9]
-
Electrical Instability: Calcium overload can trigger delayed afterdepolarizations (DADs), creating a substrate for cardiac arrhythmias.[9]
-
Mitochondrial Dysfunction: Excessive mitochondrial Ca2+ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.[10][11]
This compound, by inhibiting the INaL, effectively breaks this vicious cycle at its inception.[6][7][9] By preventing the initial Na+ overload, it indirectly mitigates the subsequent Ca2+ overload and its detrimental downstream consequences.[6][9][12]
Experimental Workflow: Quantifying INaL Inhibition
The gold-standard technique for characterizing the effects of a compound on INaL is the whole-cell patch-clamp method.
Protocol: Whole-Cell Voltage-Clamp Measurement of Late INa
-
Cell Preparation: Utilize isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or a stable cell line expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells.[13][14]
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use a voltage-clamp protocol designed to elicit and isolate the late component of the sodium current. A typical protocol involves a long depolarizing pulse (e.g., 300-500 ms) from a holding potential of -120 mV to a test potential of -20 to -30 mV.[13][15]
-
The peak INa will inactivate rapidly, while the INaL will persist as a small, sustained inward current.
-
-
Data Acquisition and Analysis:
-
Measure the peak INa as the maximum inward current during the initial phase of the depolarizing pulse.
-
Quantify the INaL by integrating the current over a defined window late in the depolarizing pulse (e.g., 200-300 ms after the peak).[13][16]
-
Apply this compound at various concentrations to the bath solution and record the concentration-dependent inhibition of INaL.
-
Construct a concentration-response curve and calculate the IC50 value for INaL inhibition.
-
Causality Behind Experimental Choices: The use of a long depolarizing pulse is critical to allow for the measurement of the persistent late current after the much larger peak current has inactivated. The choice of cell type (native cardiomyocytes vs. expression systems) depends on the specific research question; native cells provide a more physiologically relevant context, while expression systems offer a cleaner system for studying the direct interaction with the channel.
Diagram: this compound's Primary Mechanism of Action
Caption: this compound's primary mechanism of action in ischemic cardiomyocytes.
Metabolic Modulation: The Partial Fatty Acid Oxidation (pFOX) Inhibition Hypothesis
An earlier proposed mechanism for this compound's anti-ischemic effects was its role as a partial fatty acid oxidation (pFOX) inhibitor.[17][18][19] The rationale behind this hypothesis is that by partially inhibiting the β-oxidation of fatty acids, this compound shifts the heart's energy metabolism towards glucose oxidation.[17][18][20][21] This is significant because glucose oxidation is a more oxygen-efficient process, meaning it produces more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[17][18][22] In an ischemic heart where oxygen supply is limited, this metabolic shift could theoretically improve cardiac function.[17][18]
However, the clinical relevance of this pFOX inhibition at therapeutic concentrations of this compound is a subject of debate.[4] Some studies suggest that the concentrations required to achieve significant pFOX inhibition are higher than the typical therapeutic plasma levels.[4] Nevertheless, it remains an important aspect of this compound's biochemical profile to consider.
Investigating the Impact on Myocardial Metabolism
Several experimental approaches can be employed to assess the effects of this compound on cardiac metabolism.
Protocol: Assessing Myocardial Substrate Utilization
-
Isolated Perfused Heart Model: Utilize a Langendorff or working heart perfusion system with a suitable animal heart (e.g., rat, guinea pig).
-
Substrate Labeling: Perfuse the heart with a buffer containing a mixture of radiolabeled substrates, such as [14C]-glucose and [3H]-palmitate.[23]
-
Metabolic Flux Analysis:
-
Collect the coronary effluent and measure the production of 14CO2 (from glucose oxidation) and 3H2O (from fatty acid oxidation).
-
Administer this compound to the perfusate and observe the changes in the rates of glucose and fatty acid oxidation.
-
-
Data Interpretation: A decrease in 3H2O production and a concomitant increase or maintenance of 14CO2 production would indicate a shift from fatty acid to glucose oxidation.
Causality Behind Experimental Choices: The use of dual-labeled substrates allows for the simultaneous measurement of the two major energy-producing pathways in the heart. The isolated perfused heart model provides a controlled environment to study cardiac metabolism independent of systemic influences.
Table: Summary of this compound's Effects on Myocardial Metabolism
| Metabolic Parameter | Effect of this compound | Reference(s) |
| Fatty Acid Oxidation | Inhibition | [17][18][19][24] |
| Glucose Oxidation | Promotion/Shift Towards | [17][18][20][25] |
| Oxygen Consumption | Reduced per unit of work | [22] |
| Lactate Uptake | Tendency to be lower | [26] |
Diagram: The pFOX Inhibition Hypothesis
Caption: this compound's proposed effect on myocardial energy substrate utilization.
Off-Target Interactions and Other Biochemical Effects
A comprehensive understanding of this compound requires an examination of its interactions with other cellular components beyond the late sodium channel and metabolic enzymes.
Inhibition of the Delayed Rectifier Potassium Current (IKr)
This compound has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2][3] This inhibition leads to a prolongation of the cardiac action potential duration and is responsible for the modest increase in the QT interval observed on an electrocardiogram (ECG).[3][6][7] While this effect is generally well-tolerated, it is a critical consideration in patients with pre-existing long QT syndrome or those taking other QT-prolonging drugs.[2]
Mitochondrial Protection and Reduction of Oxidative Stress
Several studies have indicated that this compound can protect mitochondrial function and reduce oxidative stress, particularly in the context of ischemia-reperfusion injury.[10][11][27] These effects are likely secondary to the primary inhibition of INaL and the subsequent reduction in calcium overload.[10][11] By preventing mitochondrial calcium overload, this compound helps to:
-
Preserve Mitochondrial Integrity: Reduces the likelihood of mPTP opening and subsequent mitochondrial swelling.[10][11]
-
Decrease Reactive Oxygen Species (ROS) Production: Attenuates the burst of ROS that typically occurs upon reperfusion.[10][18]
-
Maintain Mitochondrial Respiratory Function: Protects the components of the electron transport chain, such as complex I, from ischemic damage.[11][28]
Experimental Approach: Assessing Mitochondrial Function
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue of control and this compound-treated animals subjected to ischemia-reperfusion.
-
Mitochondrial Respiration: Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and inhibitors to assess the function of different complexes of the electron transport chain.
-
ROS Production: Use fluorescent probes (e.g., MitoSOX Red) to quantify mitochondrial superoxide production in isolated mitochondria or intact cardiomyocytes.
-
mPTP Opening: Assess the susceptibility of isolated mitochondria to calcium-induced mPTP opening by measuring changes in light scattering or using fluorescent dyes like calcein-AM.
Summary and Future Directions
This compound's multifaceted biochemical profile makes it a compelling molecule for both clinical use and further scientific investigation. Its primary, well-documented effect is the inhibition of the late inward sodium current, which elegantly addresses the core ionic disturbances of myocardial ischemia. The secondary effects on cardiac metabolism and mitochondrial function, while potentially less central to its primary antianginal action, contribute to its overall cardioprotective profile.
Future research should continue to delineate the precise contribution of each of these pathways to this compound's therapeutic effects in different cardiovascular diseases. A deeper understanding of its structure-activity relationships could pave the way for the development of next-generation compounds with enhanced selectivity and improved safety profiles. The story of this compound is a testament to the power of targeting fundamental biochemical pathways to achieve significant clinical benefit.
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Ranolazine's Modulation of Cellular Signaling Pathways: A Technical Guide
Abstract
Ranolazine, approved for the treatment of chronic stable angina, has traditionally been recognized for its role as a selective inhibitor of the late inward sodium current (late INa).[1][2][3][4][5] This primary mechanism effectively reduces the intracellular sodium and subsequent calcium overload in cardiomyocytes, thereby improving myocardial relaxation and reducing oxygen consumption without significant hemodynamic effects.[4][6][7] However, a growing body of evidence reveals that this compound's therapeutic influence extends far beyond this singular action. This technical guide synthesizes current research to provide an in-depth exploration of this compound's pleiotropic effects, focusing on its role in modulating critical cellular signaling pathways. We will dissect its impact on metabolic regulation via AMP-activated protein kinase (AMPK), its influence on calcium homeostasis, its anti-inflammatory properties, and its emerging roles in other signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's multifaceted mechanisms and providing field-proven experimental protocols to investigate these effects.
Introduction: Beyond the Late Sodium Current
The canonical mechanism of this compound involves the inhibition of the late INa in cardiac cells.[1][2][3][5] Under ischemic conditions, this late current is enhanced, leading to an accumulation of intracellular sodium.[2][3] This sodium overload reverses the normal operation of the sodium-calcium (Na+/Ca2+) exchanger, causing an influx of calcium that contributes to diastolic dysfunction and increased myocardial oxygen demand.[2][8] By selectively blocking this late INa, this compound mitigates this pathological cascade, providing anti-anginal relief without altering heart rate or blood pressure.[2][4][7]
While this action is central to its clinical efficacy, it does not fully account for the breadth of its observed benefits, including improved glycemic control in diabetic patients, anti-arrhythmic properties, and enhanced endothelial function.[9][10][11][12] These "pleiotropic" effects suggest that this compound engages with a wider network of cellular signaling pathways. This guide will illuminate these secondary and tertiary mechanisms, providing a more comprehensive understanding of this unique cardiovascular agent.
Chapter 1: Metabolic Modulation via the AMPK Signaling Axis
One of the most significant non-canonical effects of this compound is its ability to modulate cellular energy metabolism. Evidence suggests that this compound promotes a shift in myocardial energy substrate utilization from fatty acid oxidation towards the more oxygen-efficient process of glucose oxidation.[3][13][14] This metabolic reprogramming is, at least in part, mediated through the activation of AMP-activated protein kinase (AMPK).
AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress (e.g., a high AMP/ATP ratio). Once activated, AMPK initiates a cascade of events to restore energy balance. A recent study in a rat model of myocardial infarction demonstrated that this compound's cardioprotective effects are associated with the modulation of AMPK expression.[15]
Causality of Action: By activating AMPK, this compound can stimulate downstream pathways that enhance glucose uptake and glycolysis while concurrently inhibiting fatty acid synthesis and oxidation. This is particularly beneficial in an ischemic heart, where oxygen supply is limited. Shifting to glucose oxidation allows for more ATP production per molecule of oxygen consumed, thereby preserving cardiac function.[14]
Diagram: this compound's Influence on the AMPK Pathway
Caption: this compound modulates AMPK, promoting a metabolic shift.
Chapter 2: Regulation of Intracellular Calcium Homeostasis
This compound's primary effect on the late INa is intrinsically linked to calcium (Ca2+) homeostasis.[2] By preventing Na+ overload, it indirectly prevents the subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[5][8] Studies using the sea anemone toxin ATX-II, a known enhancer of late INa, have shown that this compound effectively reduces the resulting diastolic Ca2+ accumulation and improves left ventricular function.[8]
Further research indicates that this compound's influence on Ca2+ cycling is more complex. It has been shown to reverse and prevent the increased vulnerability to calcium alternans (beat-to-beat variations in Ca2+ transient amplitude) that can be induced by enhanced late INa.[16] This stabilization of Ca2+ handling is a key component of its anti-arrhythmic properties.
Diagram: this compound's Effect on Na+ and Ca2+ Homeostasis
Caption: this compound inhibits late INa to prevent Ca2+ overload.
Chapter 3: Anti-Inflammatory Signaling and Endothelial Function
Beyond its direct effects on cardiomyocytes, this compound exhibits significant anti-inflammatory and vascular protective properties. Clinical studies have demonstrated that treatment with this compound improves endothelial function in patients with stable coronary artery disease and type 2 diabetes.[9][17][18] This is a crucial finding, as endothelial dysfunction is an independent predictor of atherosclerosis progression.[17]
The mechanisms underlying these effects are an active area of investigation. One study showed that this compound reduces levels of the inflammatory marker C-reactive protein.[9] Another demonstrated in cultured astrocytes that this compound decreases the production of pro-inflammatory mediators like IL-1β and TNFα while increasing the expression of the anti-inflammatory transcription factor PPARγ.[19] More recently, research has shown that by inhibiting sodium uptake into cells, this compound can inhibit the key inflammatory modulator NF-κB, leading to a reduction in atherosclerotic plaques in mouse models.[20] This suggests a direct modulation of inflammatory signaling cascades.
Summary of this compound's Effects on Inflammatory and Vascular Markers
| Parameter | Effect of this compound | Cell/System Studied | Reference |
| Endothelial Function (FMD) | Improvement | Patients with CAD/T2DM | [9][17][18] |
| C-Reactive Protein (CRP) | Reduction | Patients with CAD | [9] |
| IL-1β, TNFα | Reduction | Primary Cultured Astrocytes | [19] |
| PPARγ | Increase | Primary Cultured Astrocytes | [19] |
| NF-κB Pathway | Inhibition | Human cells & Mouse models | [20] |
| Atherosclerotic Plaques | Reduction & Stabilization | Mouse models | [20] |
FMD: Flow-Mediated Dilation; CAD: Coronary Artery Disease; T2DM: Type 2 Diabetes Mellitus.
Chapter 4: Experimental Protocols for Investigation
To ensure the robust investigation of this compound's effects on signaling pathways, validated and well-controlled experimental designs are paramount. Here, we provide step-by-step methodologies for key assays.
Experimental Protocol 1: Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK), the active form of the kinase, as a measure of its activation by this compound.
Objective: To quantify the change in AMPK phosphorylation at Threonine-172 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., H9c2 cardiomyoblasts, primary cardiomyocytes) to 80% confluency. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a predetermined time (e.g., 24 hours). Include a positive control like AICAR.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPK (Thr172).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection & Analysis: Image the resulting chemiluminescence. Strip the membrane and re-probe for total AMPK and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensity using densitometry software.
Trustworthiness: The inclusion of a positive control (AICAR) validates the assay's ability to detect AMPK activation. Normalizing to both total AMPK and a loading control ensures that observed changes are due to phosphorylation events and not variations in protein loading.
Diagram: Western Blot Workflow
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Experimental Protocol 2: Intracellular Calcium Imaging
This protocol uses a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration in response to this compound under conditions that mimic ischemia.
Objective: To visualize and quantify the effect of this compound on intracellular Ca2+ dynamics during simulated ischemia/reperfusion.
Methodology:
-
Cell Preparation: Plate cells (e.g., neonatal rat ventricular myocytes) on glass-bottom dishes.
-
Dye Loading: Load the cells with a ratiometric calcium indicator dye such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside.
-
Baseline Measurement: Place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse with a standard Tyrode's solution and record baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
-
Simulated Ischemia: Switch the perfusion to an "ischemic" solution (e.g., glucose-free, hypoxic, high K+) containing a late INa enhancer like ATX-II to induce Ca2+ overload.[8] Record the change in the 340/380 fluorescence ratio, which corresponds to the rise in intracellular [Ca2+].
-
This compound Treatment: In a parallel experiment, pre-incubate the cells with this compound (e.g., 10 µM) before switching to the ischemic solution also containing this compound.
-
Data Analysis: Calculate the 340/380 fluorescence ratio over time for both control and this compound-treated groups. A lower peak and faster recovery in the this compound group would indicate a reduction in Ca2+ overload.
Expertise Insight: Using a ratiometric dye like Fura-2 is superior to single-wavelength indicators because the ratio measurement corrects for variations in dye loading, cell thickness, and photobleaching, leading to more reliable quantitative data.
Conclusion and Future Directions
This compound is a pharmacologically complex agent with a range of effects that extend well beyond its primary function as a late sodium current inhibitor. Its ability to modulate fundamental cellular processes, including energy metabolism through the AMPK pathway, intracellular calcium homeostasis, and inflammatory signaling, positions it as a pluripotent cardiovascular drug.[21] The anti-inflammatory and endothelial-protective effects, in particular, suggest a potential role in mitigating the progression of atherosclerosis.
Future research should aim to further elucidate the precise molecular interactions between this compound and these signaling networks. Investigating its impact on MAPK pathways (ERK, JNK, p38) could reveal additional roles in cell survival and stress responses. Furthermore, clinical trials designed specifically to evaluate its pleiotropic effects, such as improvements in endothelial function or reductions in inflammatory biomarkers as primary endpoints, are warranted. A deeper understanding of these multifaceted signaling modulations will undoubtedly unlock the full therapeutic potential of this compound.
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Methodological & Application
Ranolazine: An In Vitro Guide to Investigating its Cardioprotective Mechanisms
Introduction: Beyond Angina - Ranolazine's Potential in Cardiac Research
This compound, an antianginal agent approved for the treatment of chronic stable angina, has garnered significant interest within the cardiovascular research community for its unique mechanism of action.[1] Unlike traditional antianginal drugs that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, this compound exerts its effects through a more nuanced modulation of cardiac ion channels.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols to investigate the electrophysiological and contractile effects of this compound in in vitro cardiac muscle preparations. By understanding its multifaceted actions at the cellular level, we can unlock its full therapeutic potential for a range of cardiovascular diseases, including arrhythmias and heart failure.[3][4]
The primary therapeutic action of this compound is the inhibition of the late phase of the inward sodium current (INaL).[3][5] Under pathological conditions such as ischemia, the INaL is enhanced, leading to an increase in intracellular sodium concentration.[6][7] This sodium overload subsequently promotes calcium influx via the reverse mode of the sodium-calcium (Na+/Ca2+) exchanger, resulting in intracellular calcium overload.[8][9] This calcium dysregulation is a key contributor to myocardial dysfunction, leading to increased diastolic tension, arrhythmias, and impaired contractility.[9][10] this compound, by selectively inhibiting INaL, mitigates this pathological cascade, thereby improving myocardial relaxation and reducing oxygen consumption without significantly affecting hemodynamic parameters.[1][11]
Beyond its primary target, this compound also interacts with other cardiac ion channels, most notably the rapid delayed rectifier potassium current (IKr), which is responsible for cardiac repolarization.[12][13] This interaction can lead to a modest prolongation of the action potential duration and the QT interval.[1][13] However, the concurrent inhibition of INaL appears to counteract the proarrhythmic potential typically associated with IKr blockade.[11][14] This dual-channel activity underscores the complexity of this compound's electrophysiological profile and highlights the importance of comprehensive in vitro investigations.
This guide will detail established protocols for studying this compound's effects on isolated cardiomyocytes, including patch-clamp electrophysiology for ion channel characterization, action potential measurements to assess overall electrophysiological impact, and cell contractility and calcium imaging assays to evaluate its influence on excitation-contraction coupling.
Mechanism of Action: A Visualized Pathway
This compound's cardioprotective effects stem from its ability to modulate key ion channels involved in cardiac myocyte function. The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound's primary mechanism of action.
Quantitative Insights: this compound's Ion Channel Affinity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, providing a quantitative basis for its pharmacological profile. These values are crucial for designing dose-response experiments and interpreting experimental outcomes.
| Ion Current | Species/Cell Type | IC50 (µM) | Reference |
| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | [13][15][16] |
| Peak INa | Canine Ventricular Myocytes | 244 - 294 | [15][16] |
| IKr (hERG) | Canine Ventricular Myocytes | 11.5 | [13][17] |
| IKs | Canine Atrial Myocytes | 1700 (1.7 mM) | [18] |
| Peak ICa,L | Canine Ventricular Myocytes | 296 | [13][17] |
| Late ICa,L | Canine Ventricular Myocytes | 50 | [13][17] |
| INa-Ca | Canine Ventricular Myocytes | 91 | [13][17] |
Note: IC50 values can vary depending on experimental conditions, including temperature, pacing frequency, and the specific voltage protocols used.
Experimental Protocols: A Step-by-Step Guide
To rigorously assess the in vitro effects of this compound, a multi-faceted approach employing electrophysiological and functional assays is recommended. The following protocols provide a detailed methodology for key experiments.
Preparation of this compound Stock Solutions
Accurate and consistent preparation of this compound solutions is fundamental to obtaining reproducible data.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline pH 6.8)[19]
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in a minimal amount of DMSO or ethanol.[20] this compound has poor aqueous solubility.[20]
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate extracellular recording solution (e.g., Tyrode's solution). Ensure the final concentration of the solvent (DMSO or ethanol) is consistent across all experimental conditions and does not exceed a level that affects cell viability or function (typically <0.1%).
Patch-Clamp Electrophysiology: Unraveling Ion Channel Modulation
The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion currents in isolated cardiomyocytes.[15][16]
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology experiments.
Detailed Protocol for Late Sodium Current (INaL) Recording:
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit, or rodent) using established enzymatic digestion protocols.[15]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INaL, block other currents with appropriate inhibitors (e.g., nifedipine for L-type Ca2+ channels, and appropriate K+ channel blockers).
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. The use of cesium salts helps to block potassium currents.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing voltage step to -20 mV for a duration of 500-1000 ms to elicit the sodium current.[21]
-
Measure the peak inward current (peak INa) and the sustained or late component of the current (INaL) at the end of the depolarizing pulse.
-
-
This compound Application:
-
Record baseline INaL.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1-30 µM).[15][16]
-
Allow sufficient time for the drug effect to reach a steady state (typically 5-10 minutes).
-
Record INaL in the presence of this compound.
-
Perform a washout by perfusing with the drug-free extracellular solution to assess the reversibility of the effect.
-
-
Data Analysis: Quantify the percentage of INaL inhibition at different this compound concentrations and fit the data to a dose-response curve to determine the IC50.
Action Potential Duration Measurement
Measuring action potentials provides an integrated view of this compound's effects on multiple ion channels and overall cardiac cell excitability.[15]
Protocol:
-
Cell Preparation: Isolate cardiomyocytes as described previously.
-
Recording Configuration: Use the perforated patch-clamp technique (e.g., with β-escin or amphotericin B) to maintain the intracellular milieu and prevent rundown of cellular signaling pathways.[15][16]
-
Stimulation: Elicit action potentials by injecting brief suprathreshold current pulses at a physiological pacing frequency (e.g., 0.5-2 Hz).[15]
-
This compound Application: Record baseline action potentials, then perfuse with this compound-containing solution and subsequently perform a washout.
-
Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).[15] Assess for the presence of early afterdepolarizations (EADs) or other arrhythmic events.
Cell Contractility and Calcium Imaging Assays
These assays are crucial for understanding the functional consequences of this compound's electrophysiological effects on excitation-contraction coupling.
Protocol:
-
Cell Preparation: Isolate cardiomyocytes and allow them to adhere to laminin-coated coverslips.
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[22][23]
-
Mount the coverslip on the stage of an inverted microscope equipped for fluorescence imaging.
-
Electrically stimulate the cells at a physiological frequency and record the changes in intracellular calcium concentration (calcium transients).[22]
-
-
Contractility Measurement:
-
Simultaneously with calcium imaging, or in a separate experiment, use a video-based edge detection system to measure sarcomere shortening and relengthening.[22]
-
-
This compound Application: Record baseline calcium transients and contractility, then perfuse with this compound and perform a washout.
-
Data Analysis: Analyze key parameters of the calcium transient (amplitude, time to peak, and decay rate) and contractility (fractional shortening, time to peak shortening, and relaxation time).[22]
Trustworthiness and Self-Validation
Conclusion: A Versatile Tool for Cardiac Research
This compound's unique pharmacological profile makes it a valuable tool for investigating the pathophysiology of cardiac diseases characterized by ion channel dysfunction and calcium dysregulation. The experimental protocols detailed in this application note provide a robust framework for elucidating the cellular and molecular mechanisms underlying its cardioprotective effects. By employing a combination of electrophysiological and functional assays, researchers can gain a comprehensive understanding of this compound's actions in vitro, paving the way for the development of novel therapeutic strategies for a variety of cardiovascular disorders.
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Designing Clinical Trials for Ranolazine in New Therapeutic Areas: Application Notes and Protocols
Introduction: Reimagining the Therapeutic Potential of Ranolazine
This compound, an agent initially developed as a metabolic modulator and currently approved for chronic stable angina, presents a compelling case for therapeutic repositioning.[1][2] Its unique mechanism of action, primarily the inhibition of the late inward sodium current (INa), offers a scientific rationale for its exploration in a variety of cardiovascular and metabolic disorders beyond its current indication.[3][4][5][6] By attenuating the pathological increase in late INa, this compound mitigates intracellular sodium and calcium overload, a common downstream consequence of numerous disease states.[3][5][6] This reduction in ionic imbalance is believed to improve myocardial relaxation, reduce ventricular wall tension, and consequently, myocardial oxygen consumption, without significantly altering heart rate or blood pressure.[5][6]
These foundational mechanistic insights have spurred investigations into this compound's efficacy in conditions such as atrial fibrillation (AF), heart failure with preserved ejection fraction (HFpEF), metabolic syndrome, and ischemia-reperfusion injury.[7][8][9][10] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust clinical trials to explore these novel therapeutic avenues for this compound. We will delve into the scientific justification for each potential indication and provide detailed protocols for clinical investigation, from early-phase safety and dosing studies to late-phase confirmatory trials.
Core Mechanistic Rationale for Expansion
The therapeutic potential of this compound in new indications stems from its well-characterized effect on cellular ion homeostasis. The following diagram illustrates the central role of late INa inhibition.
Caption: this compound's core mechanism of action.
New Therapeutic Area 1: Atrial Fibrillation
Scientific Rationale
The antiarrhythmic potential of this compound in atrial fibrillation is supported by its ability to modulate atrial electrophysiology.[11] By inhibiting the late INa, this compound can shorten the atrial action potential duration and suppress early afterdepolarizations, which are known triggers for AF. Furthermore, its effect on intracellular calcium handling may reduce the arrhythmogenic substrate in the atria. Clinical evidence from studies like the RAFFAELLO trial suggests a potential dose-dependent effect in reducing AF recurrence.[7] The MERLIN-TIMI 36 trial also hinted at a reduction in new-onset AF, although this was not a primary endpoint.
Clinical Trial Design: A Phased Approach
A structured clinical development plan is crucial to systematically evaluate this compound for the management of AF.
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Application Notes and Protocols for the Use of Ranolazine in Animal Models of Atrial Fibrillation
intended Audience: Researchers, scientists, and drug development professionals in the fields of cardiovascular pharmacology and electrophysiology.
Abstract: This document provides a comprehensive guide to the application of Ranolazine in preclinical animal models of atrial fibrillation (AF). It elucidates the scientific rationale for its use, detailing its atrial-selective electrophysiological mechanisms. Furthermore, it offers detailed, field-proven protocols for the induction of AF in various animal models and the subsequent administration and evaluation of this compound's efficacy. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret studies investigating the anti-arrhythmic potential of this compound.
Introduction: The Scientific Rationale for this compound in Atrial Fibrillation Research
Atrial fibrillation, the most prevalent clinical arrhythmia, presents a significant therapeutic challenge. A cornerstone of AF pathophysiology is atrial electrical remodeling, which creates a substrate for the maintenance of the arrhythmia. This compound, an anti-anginal agent, has garnered considerable attention for its potential anti-arrhythmic properties, particularly in the context of AF.[1] Its appeal lies in its relatively favorable safety profile and its unique, atrial-selective mechanism of action, which promises efficacy with a reduced risk of ventricular pro-arrhythmia.[2][3]
The primary anti-arrhythmic action of this compound in the atria is attributed to its use-dependent block of the peak sodium current (INa) and the rapidly activating delayed-rectifier potassium current (IKr).[2] This is distinct from its primary effect in the ventricles, where it predominantly inhibits the late sodium current (late INa).[2][4] This atrial selectivity is a key advantage, as it allows for targeted therapeutic effects on the arrhythmia substrate without significantly impacting ventricular electrophysiology.[3][5]
Experimental studies in various animal models have demonstrated that this compound can effectively suppress AF by:
-
Prolonging the atrial effective refractory period (AERP): This makes the atrial tissue less susceptible to re-entrant wavelets that sustain AF.[3][6]
-
Depressing atrial conduction: This can interrupt re-entrant circuits.[6][7]
-
Reducing the dominant frequency of AF: This indicates a slowing and potential termination of the fibrillatory process.[6]
These application notes will delve into the practical aspects of utilizing this compound in preclinical AF research, providing a robust framework for its investigation.
Mechanistic Insights: this compound's Atrial-Selective Electrophysiology
Understanding the electrophysiological underpinnings of this compound's action is crucial for designing and interpreting experimental outcomes. Its primary targets in the atria are key ion channels that govern the cardiac action potential.
This compound exerts a multi-channel blocking effect with a notable atrial preference.[2] The key mechanisms include:
-
Peak INa Inhibition: this compound exhibits a more potent use-dependent block of the peak sodium current in atrial myocytes compared to ventricular myocytes.[2][5] This is due to the more negative steady-state inactivation and more depolarized diastolic membrane potential of atrial cells, which enhances the binding of this compound to the sodium channels during the rapid heart rates characteristic of AF.[5]
-
Late INa Inhibition: While its primary ventricular effect, inhibition of the late sodium current, is less pronounced in the atria, it still contributes to the anti-arrhythmic effect by reducing intracellular sodium and subsequent calcium overload.[4][8] This can suppress the triggers for AF, such as delayed afterdepolarizations (DADs).[9]
-
IKr Inhibition: this compound also blocks the rapidly activating delayed rectifier potassium current (IKr), which contributes to the prolongation of the atrial action potential duration (APD) and, consequently, the AERP.[2][10]
The synergistic effect of these actions leads to a significant modification of the atrial substrate, making it less conducive to the initiation and maintenance of AF.
Caption: this compound's multi-channel blockade in atrial myocytes.
Selecting the Appropriate Animal Model
The choice of animal model is a critical determinant of the translational relevance of the study. Various models have been successfully employed to investigate the effects of this compound on AF, each with its own set of advantages and limitations.
| Animal Model | Common Induction Method(s) | Key Advantages | Key Considerations |
| Canine | Sterile pericarditis,[7][11] Rapid atrial pacing,[12] Heart failure models (ventricular tachypacing)[3][13] | Large heart size allows for detailed electrophysiological mapping. Hemodynamics are similar to humans. Well-established models of AF with structural and electrical remodeling. | High cost and ethical considerations. Lower sensitivity to some drugs compared to humans.[14] |
| Porcine | Intrapericardial acetylcholine infusion,[6] Rapid atrial pacing[12] | Similar cardiac anatomy and physiology to humans. Suitable for both acute and chronic studies. | Prone to anesthesia-related complications. |
| Rabbit | Acetylcholine infusion + rapid atrial pacing,[15][16] Langendorff-perfused heart preparations | Relatively low cost. Short reproductive cycle. Established models for studying both triggers and substrate of AF. | Smaller heart size can limit detailed mapping. Differences in ion channel expression compared to humans. |
| Goat | Electrically maintained AF (chronic pacing)[17] | Allows for long-term studies of AF remodeling in conscious, ambulatory animals. | Specialized surgical and housing requirements. |
Expert Insight: For studies focusing on the interaction of this compound with underlying structural heart disease, the canine heart failure model induced by ventricular tachypacing is highly valuable.[3][13][18] For investigating the acute electrophysiological effects and the role of autonomic modulation, the porcine model with acetylcholine infusion is a robust choice.[6] Rabbit models are excellent for initial screening and mechanistic studies at the tissue and cellular level.[15][16]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for inducing AF and administering this compound in common animal models. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Acute AF Induction in the Anesthetized Pig Model
This protocol is adapted from studies investigating the acute effects of this compound on cholinergically-mediated AF.[6]
Materials:
-
Anesthetized, ventilated domestic pigs
-
Multipolar electrophysiology catheters
-
Intracardiac recording and stimulation system
-
Acetylcholine (ACh)
-
This compound for intravenous administration
-
Hemodynamic monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize and mechanically ventilate the pig according to an approved protocol. Surgically expose the heart via a median sternotomy.
-
Catheter Placement: Place multipolar catheters in the right atrium and left atrium for pacing and recording.
-
Baseline Electrophysiological Measurements: Record baseline atrial effective refractory period (AERP) and conduction time (CT) at various pacing cycle lengths (e.g., 400 ms).
-
AF Induction:
-
Initiate a continuous intrapericardial infusion of acetylcholine to create a substrate for AF.
-
Induce AF using a burst pacing protocol (e.g., high-frequency stimulation).
-
Confirm sustained AF (e.g., >10 minutes) via intracardiac recordings.
-
-
This compound Administration:
-
Administer a bolus of intravenous this compound (e.g., to achieve a plasma concentration of approximately 9 µM).[6]
-
Follow with a continuous infusion to maintain the target plasma concentration.
-
-
Post-Ranolazine Assessment:
-
Continuously monitor the intracardiac electrograms for termination of AF.
-
If AF terminates, attempt to re-induce it using the same burst pacing protocol.
-
After termination or a pre-determined duration, repeat the electrophysiological measurements (AERP, CT) to assess the drug's effect on the atrial substrate.
-
Protocol 2: Chronic AF Model in Canines with Heart Failure
This protocol is based on studies evaluating this compound in the context of structural heart disease.[3][13][18][19]
Materials:
-
Adult mongrel dogs
-
Implantable pacemakers
-
Surgical instruments for pacemaker implantation
-
Echocardiography equipment
-
This compound for in vitro or in vivo administration
Procedure:
-
Heart Failure Induction:
-
Under sterile surgical conditions, implant a pacemaker with a lead in the right ventricle.
-
After a recovery period, initiate rapid ventricular pacing (e.g., 200-240 bpm) for 2-6 weeks to induce heart failure.[13]
-
Monitor for the development of heart failure using echocardiography (e.g., decreased ejection fraction, left atrial enlargement).
-
-
Tissue Preparation (for in vitro studies):
-
After the heart failure induction period, euthanize the animal and rapidly excise the heart.
-
Dissect coronary-perfused right atrial and left ventricular preparations.
-
-
Electrophysiological Recordings:
-
Using standard microelectrode techniques, record transmembrane action potentials from the atrial preparations.
-
Measure baseline parameters such as action potential duration (APD), effective refractory period (ERP), and conduction velocity.
-
-
AF Induction (in vitro):
-
Induce AF using programmed electrical stimulation (e.g., a single premature beat).
-
-
This compound Application:
-
Post-Ranolazine Assessment:
-
After a 15-minute equilibration period, repeat the electrophysiological measurements.
-
Attempt to induce AF and assess the ability of this compound to suppress its induction.
-
Caption: General experimental workflow for this compound studies.
Data Analysis and Interpretation
The efficacy of this compound should be quantified by analyzing key electrophysiological parameters.
| Parameter | Expected Effect of this compound | Significance |
| Atrial Effective Refractory Period (AERP) | Increase[3][6] | A longer refractory period reduces the likelihood of re-entrant circuits, a key mechanism of AF. |
| Atrial Conduction Time (CT) | Increase[6][7] | Slower conduction can also disrupt re-entrant circuits. |
| AF Duration | Decrease[6] | A direct measure of the drug's ability to terminate the arrhythmia. |
| AF Inducibility | Decrease[3][13] | Indicates the drug's prophylactic potential in preventing AF episodes. |
| Dominant Frequency (DF) of AF | Decrease[6] | A reduction in DF reflects a slowing of the fibrillatory rate and is often a precursor to termination. |
| Action Potential Duration (APD) | Slight Prolongation[3] | Contributes to the increase in AERP. |
Trustworthiness of Protocols: The provided protocols incorporate control measurements before and after drug administration, allowing each animal to serve as its own control. This internal validation strengthens the reliability of the findings. Furthermore, the use of established and published methods for AF induction ensures reproducibility and comparability with existing literature.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for atrial fibrillation due to its unique atrial-selective electrophysiological properties. The animal models and protocols detailed in these application notes provide a robust framework for researchers to further investigate its anti-arrhythmic potential. Future studies should continue to explore the efficacy of this compound in combination with other anti-arrhythmic drugs,[10][14] as well as its effects on different forms of AF, such as paroxysmal versus persistent AF.[5] A deeper understanding of its mechanisms in various disease states will be crucial for its successful clinical translation.
References
- The Role of this compound in the Treatment of Ventricular Tachycardia and Atrial Fibrillation: A Narrative Review of the Clinical Evidence. MDPI. [Link]
- Mechanisms by Which this compound Terminates Paroxysmal but Not Persistent Atrial Fibrillation. Circulation: Arrhythmia and Electrophysiology. [Link]
- Electrophysiological Basis for the Antiarrhythmic Actions of this compound. PMC - NIH. [Link]
- This compound exerts potent effects on atrial electrical properties and abbreviates atrial fibrillation duration in the intact porcine heart. PubMed. [Link]
- This compound Effectively Suppresses Atrial Fibrillation in the Setting of Heart Failure.
- This compound effectively suppresses atrial fibrillation in the setting of heart failure. PubMed. [Link]
- This compound in Cardiac Arrhythmia. PMC - NIH. [Link]
- Altered Na(+)
- This compound for Atrial Fibrillation: Too Good to be True?. PMC - NIH. [Link]
- This compound: A Contemporary Review.
- Mechanisms of this compound's dual protection against atrial and ventricular fibrill
- This compound Effectively Suppresses Atrial Fibrillation in the Setting of Heart Failure.
- This compound Effectively Suppresses Atrial Fibrillation in the Setting of Heart Failure.
- Perspective: does this compound have potential for the treatment of atrial fibrill
- This compound terminates atrial flutter and fibrillation in a canine model. Heart Rhythm. [Link]
- Altered Na+ Currents in Atrial Fibrillation Effects of this compound on Arrhythmias and Contractility in Human Atrial Myocardium.
- Antiarrhythmic Effect of this compound in Combination with Selective NCX-Inhibition in an Experimental Model of Atrial Fibrill
- This compound terminates atrial flutter and fibrill
- Animal and cellular models of atrial fibrillation: a review. Frontiers in Physiology. [Link]
- Antiarrhythmic Effects of this compound in Canine Pulmonary Vein Sleeve Prepar
- Effect of different pacing protocols on the induction of atrial fibrillation in a transvenously paced sheep model. PubMed. [Link]
- Synergistic Electrophysiologic and Antiarrhythmic Effects of the Combination of this compound and Chronic Amiodarone in Canine Atria.
- This compound-Induced Postrepolarization Refractoriness Suppresses Induction of Atrial Flutter and Fibrillation in Anesthetized Rabbits.
- This compound depresses conduction of rapid atrial depolarizations in a be
- This compound depresses conduction of rapid atrial depolarizations in a beating rabbit heart model.
- Animal models for atrial fibrillation: Clinical insights and scientific opportunities. Journal of Arrhythmia. [Link]
- Therapeutic advances in atrial fibrillation based on animal models. PMC - NIH. [Link]
- Information Learned from Animal Models of Atrial Fibrillation. PMC - PubMed Central - NIH. [Link]
- Comparison of pharmacokinetic parameters of this compound between diabetic and non-diabetic r
- Antiarrhythmic effects of this compound in a guinea pig in vitro model of long-QT syndrome. PubMed. [Link]
- Electrophysiological effects of this compound in a goat model of lone atrial fibrill
- Comparison of pharmacokinetic parameters of this compound between diabetic and non-diabetic rats.
- This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. PMC - PubMed Central. [Link]
- The electrophysiological effects of this compound in atria from dog in sinus rhythm (SR) and atrial fi brillation/tachypaced (AF) at basic cycle length of 500 ms.
- Clinical Pharmacokinetics of this compound.
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Application Note & Protocols: A High-Throughput Screening Cascade to Identify Novel Ranolazine Analogs with Enhanced Therapeutic Profiles
Abstract: Ranolazine is an effective anti-anginal agent with a unique mechanism of action, primarily centered on the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1][2][3][4] This mode of action mitigates the sodium and calcium overload associated with myocardial ischemia, without significantly impacting heart rate or blood pressure.[2][5][6] The development of this compound analogs presents an opportunity to enhance potency, improve selectivity, and refine pharmacokinetic properties. This document provides a comprehensive, multi-tiered high-throughput screening (HTS) strategy designed to identify and characterize novel this compound analogs. We detail robust, validated protocols for primary screening, secondary confirmation, and essential counter-screening to ensure the identification of high-quality lead candidates.
Scientific Rationale & Screening Strategy
The therapeutic efficacy of this compound is intrinsically linked to its ability to selectively inhibit the pathological late sodium current (INaL) that is enhanced during ischemic conditions.[3][4][5] This elevated INaL leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental increase in intracellular calcium.[2][5] This calcium overload is a key driver of ischemic injury, leading to diastolic dysfunction and arrhythmias.[1][5]
This compound also exhibits a secondary, weaker inhibition of the rapidly activating delayed rectifier potassium current (IKr), carried by the hERG channel.[1][7][8] This IKr inhibition is responsible for the modest QT interval prolongation observed with this compound treatment.[1][2] While this compound has a low proarrhythmic risk, a key objective in developing analogs is to maximize INaL inhibition while minimizing or eliminating IKr/hERG activity to improve the overall safety profile.
Our proposed screening cascade is therefore designed to first identify potent inhibitors of the late sodium current, and then to triage these hits through secondary and counter-screens to confirm their mechanism of action and assess their off-target liabilities, particularly against the hERG channel.
The Screening Cascade: A Multi-Assay Approach
A successful screening campaign relies on a tiered approach to efficiently manage large compound libraries and focus resources on the most promising candidates. Our strategy employs a high-throughput primary assay followed by more detailed, lower-throughput secondary and counter-screens.
Caption: A tiered high-throughput screening cascade for identifying selective this compound analogs.
Primary Screening Protocol: Fluorescence-Based INaL Assay
Principle: This assay provides a high-throughput method to indirectly measure the late sodium current. It utilizes a cell line stably expressing the human cardiac sodium channel (NaV1.5) and a voltage-sensitive fluorescent dye. An INaL enhancer, such as veratridine or ATX-II, is used to induce a sustained sodium influx, leading to membrane depolarization which is detected as a change in fluorescence.[9] Compounds that inhibit INaL will prevent this depolarization, resulting in a stable fluorescence signal.
Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing human NaV1.5.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Fluorescent Dye: Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
INaL Enhancer: Veratridine or Anemone Toxin II (ATX-II).
-
Positive Control: this compound.
-
Negative Control: DMSO (0.1%).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Protocol:
-
Cell Plating: Seed NaV1.5-HEK293 cells into 384-well plates at a density of 20,000-30,000 cells/well and incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove cell culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare a compound plate with test compounds, this compound (positive control), and DMSO (negative control). Transfer 10 µL from the compound plate to the cell plate. A typical screening concentration is 10 µM.
-
Incubation: Incubate the cell plate with compounds for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of INaL enhancer solution (pre-determined optimal concentration) to all wells.
-
Immediately begin kinetic fluorescence reading for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls:
-
0% inhibition = ΔF of DMSO wells.
-
100% inhibition = ΔF of this compound (at a saturating concentration) wells.
-
-
Calculate the Z'-factor to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.[10]
-
Hit Criteria: Compounds demonstrating ≥50% inhibition of the fluorescence signal change are considered primary hits.
-
Data Summary Table:
| Parameter | Recommended Value/Setting | Causality/Justification |
| Cell Density | 20,000-30,000 cells/well | Ensures a confluent monolayer for a robust and reproducible signal. |
| Compound Concentration | 10 µM | A standard concentration for primary HTS to balance hit identification with minimizing false positives. |
| INaL Enhancer Conc. | EC80 of Veratridine/ATX-II | Provides a submaximal stimulation, creating a sensitive window to detect both inhibitors and weaker potentiators. |
| Positive Control | This compound (e.g., 30 µM) | Validates that the assay can detect known inhibitors of the target. |
| Z'-Factor | > 0.5 | A statistical measure of assay quality, ensuring a sufficient signal window and low variability for hit picking.[10] |
Secondary Screen & Hit Confirmation: Automated Patch-Clamp (APC)
Principle: Automated patch-clamp electrophysiology is the gold standard for ion channel drug discovery, providing direct measurement of ion currents with high fidelity.[11][12][13] This assay confirms the inhibitory activity of primary hits on INaL and allows for the determination of their potency (IC50).
Materials & Reagents:
-
Cell Line: NaV1.5-HEK293 cells (as used in the primary screen).
-
APC System: An automated patch-clamp platform (e.g., QPatch, IonWorks, or similar).[12][14]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
INaL Enhancer: ATX-II or Veratridine.
Protocol:
-
Cell Preparation: Harvest and prepare a single-cell suspension of NaV1.5-HEK293 cells according to the APC instrument manufacturer's guidelines.
-
APC Run Setup:
-
Prime the instrument with external and internal solutions.
-
Load the cell suspension and compound plate (containing a dilution series of hit compounds).
-
-
Voltage Protocol:
-
Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Apply a long depolarizing pulse (e.g., to -20 mV for 500 ms) to elicit both the peak and late sodium current.
-
Repeat this pulse at a defined frequency (e.g., 0.1 Hz).
-
-
Compound Application:
-
Establish a stable baseline current in the external solution.
-
Apply the INaL enhancer to potentiate the late current.
-
Once a stable enhanced late current is achieved, apply increasing concentrations of the hit compound.
-
-
Data Acquisition & Analysis:
-
Measure the amplitude of the late current (typically integrated over the last 100-200 ms of the depolarizing pulse).
-
Plot the percentage inhibition of the late current against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Caption: Workflow for automated patch-clamp (APC) hit confirmation and potency determination.
Counter-Screening Protocol: hERG (IKr) Inhibition Assay
Principle: To assess the proarrhythmic risk of the confirmed INaL inhibitors, a counter-screen against the hERG potassium channel is critical.[15][16] Similar to the INaL secondary screen, this is best performed using automated patch-clamp to directly measure hERG current inhibition. An alternative, higher-throughput method is a thallium flux-based assay.[15][16][17]
Method 1: Automated Patch-Clamp (Preferred for accuracy)
-
Cell Line: HEK293 cells stably expressing the hERG (KV11.1) channel.
-
Solutions: Use appropriate hERG-specific external and internal solutions.
-
Voltage Protocol: A specific "tail pulse" protocol is required to isolate the hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step where the tail current is measured.
-
Analysis: Determine the IC50 for hERG inhibition for each compound.
Method 2: Thallium Flux Assay (Higher-throughput)
-
Principle: This assay uses thallium (Tl+) as a surrogate for potassium (K+).[15][18] Cells expressing hERG are loaded with a Tl+-sensitive fluorescent dye. Depolarization opens hERG channels, allowing Tl+ influx and a subsequent increase in fluorescence. hERG inhibitors block this influx.
-
Protocol: The protocol is broadly similar to the primary fluorescence-based assay, but uses a hERG-expressing cell line, Tl+-containing buffer, and a depolarizing stimulus (e.g., high extracellular K+).
-
Analysis: Identify compounds that inhibit the Tl+-induced fluorescence signal and determine their potency.
Interpreting Selectivity:
A selectivity index is calculated to prioritize compounds with the most favorable safety profile:
Selectivity Index = IC50 (hERG) / IC50 (INaL)
A higher selectivity index (e.g., >100-fold) is desirable, indicating that the compound is significantly more potent at inhibiting the target (INaL) than the off-target hERG channel.
Conclusion & Forward Look
This application note outlines a robust and efficient HTS cascade for the identification of novel this compound analogs. By integrating a high-throughput fluorescence-based primary screen with high-fidelity automated patch-clamp for secondary and counter-screening, this strategy enables the rapid identification of potent and selective INaL inhibitors.[19][20] The self-validating nature of the protocols, including the use of appropriate controls and orthogonal assay formats, ensures a high degree of confidence in the resulting hit list.[21][22] Compounds that emerge from this cascade with high potency for INaL and a significant selectivity window over hERG represent promising lead candidates for further optimization and preclinical development.
References
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- Kumar, A., et al. (2015). (A) Schematic presentation of this compound synthesis; (B) blend...
- John, S., Pramila, T., & Bhavana, R. (2017). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF this compound. European Journal of Pharmaceutical and Medical Research, 4(10), 438-444. [Link]
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- Adamowicz, P., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579025. [Link]
- Romero, L., et al. (2020). This compound as an Alternative Therapy to Flecainide for SCN5A V411M Long QT Syndrome Type 3 Patients. Frontiers in Pharmacology, 11, 596695. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Ranolazine and its Metabolites in Human Plasma
Introduction: The Clinical and Analytical Imperative for Ranolazine Quantification
This compound is a pivotal anti-anginal agent prescribed for the management of chronic stable angina.[1][2] Its unique mechanism of action, which involves the inhibition of the late inward sodium current (late INa) in cardiac myocytes, differentiates it from traditional hemodynamic agents.[2][3][4] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, thereby decreasing myocardial wall tension and oxygen consumption without significantly altering heart rate or blood pressure.[1][2]
The clinical application of this compound necessitates a precise and reliable analytical method for its quantification in biological matrices. The drug exhibits significant inter-patient pharmacokinetic variability and undergoes extensive hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6 enzymes.[1][5][6] This metabolic activity results in over 40 identified metabolites, with less than 5% of the parent drug excreted unchanged.[1][2][5] Consequently, accurate measurement of this compound and its primary metabolites is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, bioequivalence assessments, and therapeutic drug monitoring (TDM) to optimize dosing strategies and ensure patient safety.
Given the complexity of biological matrices and the low concentrations of analytes often encountered, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose. Its superior sensitivity, specificity, and high-throughput capabilities allow for the accurate quantification of this compound and its metabolites, overcoming the limitations of older methods.[3][7][8] This application note details a comprehensive, validated LC-MS/MS protocol for the simultaneous determination of this compound and its key metabolites in human plasma.
Principle of the LC-MS/MS Method
The analytical strategy is founded on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection. The workflow begins with a streamlined sample preparation step to isolate the analytes from the complex plasma matrix. The prepared sample is then injected into an HPLC system, where this compound and its metabolites are separated from each other and from endogenous interferences on a reverse-phase C18 column. The column effluent is directed into the mass spectrometer's electrospray ionization (ESI) source, which generates charged parent ions. These ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting specific product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures exceptional specificity and allows for precise quantification.
Caption: Overall bioanalytical workflow.
Materials and Reagents
-
Reference Standards: this compound, CVT-2514, CVT-2738, CVT-4786, and O-Desmethyl this compound (DRNZ) of high purity (>98%).
-
Internal Standard (IS): this compound-d4 or Tramadol.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Ammonium acetate and Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma containing K2-EDTA as an anticoagulant.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system.
-
A triple quadrupole tandem mass spectrometer with an ESI source.
-
Analytical balance, vortex mixer, refrigerated centrifuge, and nitrogen evaporator.
-
Detailed Experimental Protocol
Step 1: Preparation of Stock, Calibration, and QC Solutions
The foundation of accurate quantification lies in the meticulous preparation of standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, its metabolites, and the Internal Standard in methanol to prepare individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare intermediate stock solutions by diluting the primary stocks in a 50:50 methanol/water mixture. Subsequently, perform serial dilutions to create a series of working standard solutions for spiking into blank plasma.[7]
-
Calibration Standards (CS) and Quality Controls (QC): Spike the appropriate working standard solutions into blank human plasma to prepare a calibration curve ranging from 4 to 2000 ng/mL for this compound and appropriate ranges for its metabolites.[9] Prepare separate QC samples at four levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low-Quality Control
-
MQC: Medium Quality Control
-
HQC: High-Quality Control
-
Step 2: Plasma Sample Preparation (Protein Precipitation)
This method is chosen for its efficiency, simplicity, and high recovery.
Caption: Step-by-step protein precipitation protocol.
Protocol Justification:
-
Internal Standard: The IS is added early to compensate for variability during sample preparation and MS ionization.
-
Cold Methanol: Using a cold organic solvent enhances the precipitation of plasma proteins, leading to a cleaner extract.[7]
-
Evaporation & Reconstitution: This step concentrates the sample, improving sensitivity. Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the LC system.[7]
Step 3: LC-MS/MS Instrumental Analysis
The instrumental parameters must be carefully optimized to achieve the desired separation and sensitivity.
Table 1: Optimized Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100 Series or equivalent | Provides stable and reproducible solvent delivery. |
| Column | Gemini C18 (50 x 2.0 mm, 5 µm)[9] | Offers excellent retention and separation for the analytes. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Provides protons for ionization and aids in chromatographic separation. |
| Mobile Phase B | Methanol[9] | Strong organic solvent for eluting the analytes. |
| Elution | Gradient Elution | Allows for efficient separation of multiple analytes with different polarities and shortens the run time. |
| Flow Rate | 0.5 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 35°C[10] | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL[10] | A small volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Optimized Mass Spectrometry (MS) Conditions
| Parameter | Condition | Rationale |
| MS System | Sciex API 4000 or equivalent | A robust triple quadrupole instrument ideal for quantitative bioanalysis. |
| Ion Source | Electrospray Ionization (ESI) | Efficiently ionizes the polar this compound molecule and its metabolites. |
| Polarity | Positive Ion Mode | The piperazine nitrogen in this compound is readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. |
| Source Temp. | 500°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimized for maximum ion generation. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 428.2 | 279.5 | 23 |
| CVT-2514 | 315.2 | 166.1 | 25 |
| CVT-2738 | 444.2 | 295.1 | 27 |
| O-Desmethyl this compound | 414.2 | 265.2 | 24 |
| This compound-d4 (IS) | 432.2 | 283.5 | 23 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Bioanalytical Method Validation
To ensure the reliability and integrity of the data, the method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) M10 guidance.[11][12][13]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no endogenous components interfere with analyte detection. | No significant peaks (>20% of LLOQ) at the retention time of the analytes and IS in blank plasma from at least 6 sources. |
| Linearity & Range | To define the concentration range of reliable quantification. | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.[10] |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the method. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[9] |
| LLOQ | To establish the lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision criteria must be met. |
| Recovery | To measure the efficiency of the sample extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To assess the impact of plasma components on analyte ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure analyte concentration does not change during sample handling and storage. | Mean concentration of stability samples should be within ±15% of nominal concentration for freeze-thaw, bench-top, long-term, and post-preparative stability. |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in human plasma. The protocol utilizes a simple and rapid protein precipitation technique for sample preparation, followed by efficient chromatographic separation and highly selective tandem mass spectrometry detection. The method has been validated according to stringent international guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.[10] This validated method is fit-for-purpose and serves as an essential tool for researchers and drug development professionals engaged in pharmacokinetic studies, clinical trials, and therapeutic drug monitoring of this compound.[7]
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Application Note & Protocol: A Framework for Assessing the Anti-Invasive Effects of Ranolazine on Cancer Cells
Introduction: Rationale and Scientific Context
Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in the metastatic cascade is cellular invasion, a complex process involving altered cell adhesion, degradation of the extracellular matrix (ECM), and active cell migration. Emerging evidence points to the de novo expression and hyperactivity of voltage-gated sodium channels (VGSCs) as significant drivers of cancer cell invasiveness.[1][2][3][4] Under the hypoxic conditions prevalent in solid tumors, these channels can generate a persistent or "late" sodium current (INa,late) that disrupts normal cellular ion homeostasis and promotes a pro-invasive phenotype.[1][2][3][4]
Ranolazine, a drug approved for the treatment of chronic angina, is a selective inhibitor of the late sodium current.[5] This primary mechanism of action has led to investigations into its potential as an anti-cancer agent. Multiple studies have demonstrated that this compound can inhibit the invasiveness of various cancer cells, including breast, prostate, and melanoma, both in vitro and in vivo.[1][2][3][6] The proposed anti-invasive mechanism of this compound is multifaceted, stemming from its ability to block INa,late. This is thought to decrease intracellular sodium, subsequently reducing intracellular calcium levels via the sodium-calcium exchanger, and to modulate cellular metabolism by inhibiting fatty acid oxidation.[2][7][8]
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously assess the effect of this compound on cancer cell invasiveness. The methodologies described herein are designed to be a self-validating system, incorporating orthogonal assays to ensure the trustworthiness and reproducibility of the findings. We will detail the Matrigel invasion assay to quantify invasive potential, the wound healing assay to assess collective cell migration, and a cell viability assay to control for cytotoxic effects.
Proposed Signaling Pathway of this compound's Anti-Invasive Action
The following diagram illustrates the putative signaling pathway through which this compound is thought to exert its anti-invasive effects on cancer cells.
Caption: Recommended experimental workflow for assessing this compound.
PART 1: Cell Viability Assay (MTT Assay)
A. Rationale and Causality
Before assessing the anti-invasive properties of this compound, it is imperative to determine the concentration range that does not induce cytotoxicity. A reduction in invaded or migrating cells could be a simple artifact of cell death rather than a specific effect on invasion. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [9][10]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [9][10]This allows for the identification of a sub-lethal concentration of this compound for use in subsequent invasion and migration experiments. Studies have shown that this compound at concentrations up to 100 µM for extended periods does not affect the viability of certain breast cancer cells. [6][11] B. Detailed Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. [12]Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing or vehicle control medium to the respective wells. Incubate for a period that matches the duration of the planned invasion assay (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. 5. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. [12][13]6. Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. [12]Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [13]A reference wavelength of >650 nm can be used to subtract background absorbance. 7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
PART 2: Matrigel Invasion Assay (Boyden Chamber)
A. Rationale and Causality
The Boyden chamber, or transwell assay, is a widely accepted method for quantifying cell invasion. [14][15]This assay simulates the in vivo process where cancer cells must degrade a basement membrane to invade surrounding tissues. [16][17]The transwell insert contains a porous membrane coated with Matrigel, a reconstituted basement membrane matrix. [18][19]Non-invasive cells are blocked by the Matrigel layer, while invasive cells secrete proteases to degrade the matrix and migrate through the pores towards a chemoattractant in the lower chamber. [18][19]By comparing the number of invaded cells in this compound-treated versus control groups, a direct quantitative measure of its anti-invasive effect can be obtained.
B. Detailed Protocol
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL. [18][19]Add 100 µL of the diluted Matrigel solution to the upper chamber of 24-well transwell inserts (typically with 8 µm pores). [20]Incubate at 37°C for at least 2 hours to allow the gel to solidify. [18][19]2. Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay. [21]This step is crucial to ensure that migration is driven by the chemoattractant and not by residual serum growth factors.
-
Cell Seeding: Harvest the starved cells using trypsin and resuspend them in serum-free medium containing the desired, non-toxic concentration of this compound or vehicle control. Count the cells and adjust the concentration.
-
Assay Assembly: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate. [22]Carefully remove any remaining liquid from the rehydrated Matrigel and place the inserts into the wells. Add 2.5 - 5 x 104 cells in 100-200 µL of the this compound/vehicle-containing serum-free medium to the upper chamber of each insert. [22][23]5. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the invasiveness of the cell line. [22]6. Fixation and Staining: After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab. [22][23]Fix the invaded cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde or 70% ethanol for 15 minutes. [22][23]Stain the cells with 0.1% crystal violet solution for 15 minutes. [22][23]7. Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. [22]Using a microscope, count the number of stained, invaded cells in several representative fields of view (e.g., 4-5 fields at 10x magnification). Alternatively, the dye can be eluted and the absorbance measured for a more high-throughput quantification. [14][16]
PART 3: Wound Healing (Scratch) Assay
A. Rationale and Causality
The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro. [24]It models the process of wound closure, where cells at the edge of a created gap migrate to fill the empty space. This assay provides insights into how this compound might affect the coordinated movement of a cell population, a key aspect of tissue invasion. While it does not involve invasion through an ECM barrier, it serves as an important orthogonal assay to confirm effects on cell motility. The rate of "wound" closure is monitored over time, allowing for a quantitative comparison between treated and control groups. [24] B. Detailed Protocol
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer after 24 hours. [25][26]2. Creating the Wound: Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound down the center of the well. [24][25]Apply consistent pressure to ensure a uniform gap width.
-
Washing and Treatment: Gently wash the wells twice with PBS or medium to remove detached cells and debris. [25]Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation while maintaining cell health) containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately after creating the wound and adding the treatment, capture the first image (T=0) of the scratch using a phase-contrast microscope at low magnification (e.g., 4x or 10x). [24][26]Mark reference points on the plate to ensure the same field of view is imaged at each time point.
-
Time-Lapse Monitoring: Place the plate in a live-cell imaging incubator or return it to a standard incubator between imaging sessions. Capture images at regular intervals (e.g., every 4, 6, or 12 hours) for 24-48 hours, or until the wound in the control wells is nearly closed. [24]6. Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by measuring the change in the open area over time. The results can be expressed as a percentage of wound closure relative to the initial T=0 area.
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table for clear comparison. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Table 1: Example Data Summary for this compound's Effect on Cancer Cell Invasiveness
| Assay | Metric | Control (Vehicle) | This compound (50 µM) | % Inhibition | P-value |
| MTT Assay | Cell Viability (%) | 100 ± 5.2 | 98.5 ± 4.8 | 1.5% | > 0.05 |
| Matrigel Invasion | Invaded Cells/Field | 150 ± 12.1 | 65 ± 8.5 | 56.7% | < 0.01 |
| Wound Healing | % Wound Closure (24h) | 85 ± 6.3 | 40 ± 5.1 | 52.9% | < 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: In this example, this compound at 50 µM significantly inhibits both cancer cell invasion through Matrigel and collective cell migration in the wound healing assay. Importantly, this effect is not due to cytotoxicity, as confirmed by the MTT assay, which shows no significant reduction in cell viability at this concentration. This comprehensive approach provides strong, validated evidence for the anti-invasive properties of this compound.
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Application Note: A Patch-Clamp Guide to Characterizing Ranolazine's Dual Ion Channel Pharmacology
Executive Summary: The Dichotomy of Ranolazine's Mechanism
This compound is an effective anti-anginal agent that operates through a distinct mechanism compared to traditional cardiovascular drugs. Its primary therapeutic action is the potent inhibition of the late inward sodium current (INaL), which is pathologically enhanced during myocardial ischemia.[1][2][3][4] By blocking this current, this compound mitigates the intracellular sodium and subsequent calcium overload, thereby improving diastolic function without negatively impacting heart rate or blood pressure.[1][2][5]
However, this compound's pharmacology is not confined to a single target. It also interacts with the human Ether-à-go-go-Related Gene (hERG) potassium channel, the primary carrier of the rapid delayed rectifier potassium current (IKr).[3][6] Inhibition of IKr is a critical safety liability in drug development, as it can prolong the cardiac action potential and increase the risk of life-threatening arrhythmias like Torsades de Pointes.[7]
Therefore, a comprehensive assessment of this compound requires a dual focus: quantifying its potency at the therapeutic target (INaL) while simultaneously characterizing its liability at a key off-target (IKr). Patch-clamp electrophysiology is the definitive method for this evaluation, offering unparalleled precision in measuring drug-ion channel interactions. This guide provides detailed protocols and the underlying scientific rationale for studying this compound's effects on both INaL and IKr.
The Indispensable Role of Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for ion channel research, enabling the direct, real-time measurement of ionic currents across a cell membrane.[7] This high-fidelity approach allows researchers to:
-
Elucidate Mechanism of Action (MoA): Directly observe and quantify channel block, activation, or modulation of gating kinetics.
-
Determine Potency and Selectivity: Generate precise concentration-response curves to calculate IC50 values for target and off-target channels.
-
Assess State-Dependence: Investigate whether a drug preferentially binds to specific channel states (resting, open, or inactivated), a key feature of this compound's action.[8][9]
General Experimental and Analytical Workflow
The process of evaluating a compound like this compound follows a structured, multi-phase approach from initial preparation to final data analysis. This workflow ensures reproducibility and robust, decision-driving data.
Caption: High-level workflow for patch-clamp analysis of this compound.
Protocol I: Quantifying this compound's Efficacy at the Late Sodium Current (INaL)
Scientific Rationale: The late sodium current is a small, sustained component of the total sodium current that is difficult to isolate from the much larger transient peak current. To accurately measure INaL and its inhibition, it is common practice to pharmacologically enhance the current using a gating modifier like Anemone Toxin II (ATX-II).[10][11][12] ATX-II slows the inactivation of Nav1.5 channels, amplifying the late component to a level that can be robustly quantified.[13][14]
Experimental Details:
-
Cell System: HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5 (SCN5A).[15][16]
-
Configuration: Whole-cell voltage-clamp.
-
Temperature: Room Temperature (22-25°C). For studies on channel kinetics, physiological temperature may be considered.[17]
Solutions & Reagents:
| Solution Type | Reagent | Concentration (mM) | Purpose |
| External | NaCl | 140 | Primary charge carrier (Na+) |
| KCl | 4 | Sets resting membrane potential | |
| CaCl2 | 2 | Divalent cation for channel function | |
| MgCl2 | 1 | Divalent cation for channel function | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Metabolic support | |
| ATX-II | 0.005 (5 nM) | Enhances INaL | |
| pH 7.4 with NaOH | |||
| Internal | CsF | 120 | Blocks K+ channels |
| CsCl | 20 | Blocks K+ channels | |
| NaCl | 10 | Maintains Na+ gradient | |
| EGTA | 10 | Chelates intracellular Ca2+ | |
| HEPES | 10 | pH buffer | |
| pH 7.2 with CsOH |
Causality Note: Cesium (Cs+) is the primary internal cation. Its large size effectively blocks the pore of most potassium channels from the inside, preventing outward current contamination and ensuring clean isolation of the inward sodium current.
Step-by-Step Protocol:
-
Preparation: Plate HEK293-Nav1.5 cells on glass coverslips 24-48 hours before recording. Prepare all solutions and this compound dilutions.
-
Establish Whole-Cell Mode: Transfer a coverslip to the recording chamber and perfuse with the standard external solution (without ATX-II). Approach a cell with a pipette (2-4 MΩ) containing the internal solution and form a >1 GΩ seal. Rupture the membrane to achieve whole-cell access.
-
Baseline INaL Recording:
-
Clamp the cell at a holding potential of -120 mV.
-
Apply the voltage protocol (see diagram below) at a low frequency (e.g., 0.1 Hz) to elicit baseline currents.
-
Switch perfusion to the external solution containing 5 nM ATX-II. Wait for the late current to potentiate and stabilize (typically 3-5 minutes). This is your stable baseline for the drug effect.
-
-
This compound Application: Apply increasing concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) cumulatively. Allow the inhibitory effect to reach a steady state (2-3 minutes) at each concentration before recording.
-
Data Analysis:
-
Measure the peak current and the late current. The late current is typically measured as the average amplitude over the last 50-100 ms of the depolarizing step.
-
For each concentration, calculate the percentage inhibition of the late current relative to the stable baseline in ATX-II alone.
-
Plot the % inhibition vs. [this compound] and fit the data with a Hill equation to determine the IC50.
-
Caption: Voltage protocol used to elicit and measure late INaL.
Protocol II: Assessing this compound's Liability at the hERG (IKr) Channel
Scientific Rationale: The hERG channel has unique gating properties: it activates relatively slowly upon depolarization but inactivates very rapidly. Upon repolarization, the channels quickly recover from inactivation and pass through the open state before closing, generating a characteristic large outward "tail current".[18] This tail current is the most reliable measure of hERG channel activity and is the standard endpoint for assessing drug-induced block.[19][20]
Experimental Details:
-
Cell System: HEK293 cells stably expressing the human hERG (KCNH2) channel.[21][22][23]
-
Configuration: Whole-cell voltage-clamp.
-
Temperature: Physiological Temperature (35-37°C) is recommended as hERG kinetics are highly temperature-sensitive.[23]
Solutions & Reagents:
| Solution Type | Reagent | Concentration (mM) | Purpose |
| External | NaCl | 140 | Maintains physiological osmolarity |
| KCl | 4 | Primary charge carrier (K+) | |
| CaCl2 | 2 | Divalent cation for channel function | |
| MgCl2 | 1 | Divalent cation for channel function | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Metabolic support | |
| pH 7.4 with NaOH | |||
| Internal | KCl | 130 | Primary charge carrier (K+) |
| MgCl2 | 1 | Divalent cation for channel function | |
| MgATP | 5 | Prevents current rundown | |
| EGTA | 5 | Chelates intracellular Ca2+ | |
| HEPES | 10 | pH buffer | |
| pH 7.2 with KOH |
Step-by-Step Protocol:
-
Preparation: Plate HEK293-hERG cells and prepare solutions as described previously.
-
Establish Whole-Cell Mode: Follow the same procedure as for the INaL experiment.
-
Baseline IKr Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply the hERG tail current voltage protocol (see diagram below) at a frequency of ~0.067 Hz (e.g., every 15 seconds) to establish a stable baseline recording for 3-5 minutes.
-
-
This compound Application: Apply increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) cumulatively, allowing for steady-state block to be achieved at each concentration.
-
Data Analysis:
-
Measure the peak amplitude of the outward tail current following the repolarizing step to -50 mV.
-
Calculate the percentage inhibition of the tail current for each this compound concentration relative to the stable baseline.
-
Plot the % inhibition vs. [this compound] and fit the data with a Hill equation to determine the IC50.
-
Caption: Voltage protocol to isolate and measure the hERG tail current.
Data Interpretation: Establishing a Safety and Efficacy Profile
The ultimate goal is to compare this compound's potency at its therapeutic target versus its off-target liability. This establishes a selectivity window, which is a critical factor in preclinical safety assessment.
| Parameter | This compound (Reported Values) | Interpretation |
| IC50 vs. Late INaL | 6 - 17 µM[24][25] | Therapeutic Potency: This range reflects the concentrations required for the desired anti-ischemic effect. |
| IC50 vs. IKr (hERG) | 8 - 106 µM[26][27][28][29] | Safety Liability: This range reflects the concentrations at which off-target QT prolongation may occur. |
| Selectivity Ratio | IC50 (IKr) / IC50 (INaL) | A higher ratio indicates greater selectivity for the therapeutic target, suggesting a wider margin of safety. |
The variability in reported IC50 values can stem from differences in experimental conditions (e.g., temperature, cell type, specific voltage protocols). This highlights the importance of maintaining consistent, well-documented protocols within a drug discovery program. This compound's relatively narrow selectivity window necessitates careful clinical dose management.
References
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- Title: this compound inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactiv
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- Title: this compound: Ion-channel-blocking actions and in vivo electrophysiological effects Source: NCBI URL:[Link]
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- Title: Use-Dependent Block of Cardiac Late Na+ Current by this compound Source: NCBI URL:[Link]
- Title: Use-dependent block of cardiac late Na(+) current by this compound Source: PubMed URL:[Link]
- Title: this compound inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactiv
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- Title: Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents Source: Frontiers in Pharmacology URL:[Link]
- Title: ATX-II Source: Smartox Biotechnology URL:[Link]
- Title: Electrophysiological Basis for the Antiarrhythmic Actions of this compound Source: NCBI URL:[Link]
- Title: this compound improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current Source: PubMed URL:[Link]
- Title: Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound Source: NCBI URL:[Link]
- Title: Late sodium current inhibition alone with this compound is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange Source: PubMed URL:[Link]
- Title: Representative whole-cell patch clamp recordings of hERGexpressing HEK...
- Title: Anemone toxin II (ATX-II) increases late Na current (INaL) and...
- Title: Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-p
- Title: In vitro recordings of hERG current stably expressed in HEK- 293 cells.
- Title: A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Source: Wellcome Open Research URL:[Link]
- Title: Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism Source: Touch Cardiology URL:[Link]
- Title: Generation of functional NaV1.5 current by endogenous transcriptional activation of SCN5A Source: Taylor & Francis Online URL:[Link]
- Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: Springer Link URL:[Link]
- Title: Heterozygous KCNH2 variant phenotyping using Flp-In HEK293 and high-throughput automated patch clamp electrophysiology Source: Oxford Academic URL:[Link]
- Title: Manual whole-cell patch-clamping of the HERG cardiac K+ channel Source: PubMed URL:[Link]
- Title: Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel Source: Springer Link URL:[Link]
- Title: ATX-II - Wikipedia Source: Wikipedia URL:[Link]
- Title: Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temper
- Title: Rapid Kinetic Interactions of this compound With HERG K1 Current Source: Ovid URL:[Link]
- Title: Whole-cell Na⁺ currents upon expression in HEK293 of hNav1.5 mutant...
- Title: A range of voltage-clamp protocol designs for rapid capture of hERG kinetics Source: PubMed URL:[Link]
- Title: Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment Source: PubMed URL:[Link]
- Title: The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels Source: Metrion Biosciences URL:[Link]
- Title: Inhibitory effects of hesperetin on Nav1.
- Title: Late cardiac sodium current can be assessed using automated patch-clamp Source: ResearchG
- Title: Automated patch clamp measurements of voltage-gated sodium current for...
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- Title: Rapid kinetic interactions of this compound with HERG K+ current Source: PubMed URL:[Link]
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In Vivo Experimental Design for Ranolazine in Rodent Models of Ischemia: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Ranolazine in Ischemia
This compound is an antianginal agent with a unique mechanism of action that makes it a compelling candidate for investigation in the context of ischemic injury.[1] Unlike traditional anti-ischemic drugs that primarily reduce myocardial oxygen demand by altering heart rate and blood pressure, this compound's primary effect is the inhibition of the late phase of the inward sodium current (late INa) in cardiomyocytes.[2][3][4] During ischemia, the late INa is enhanced, leading to an intracellular sodium overload. This, in turn, promotes calcium overload via the sodium-calcium exchanger, contributing to myocardial injury and dysfunction.[3][5][6] By inhibiting this late sodium current, this compound mitigates these detrimental ionic imbalances, thereby protecting cardiac and potentially neural tissue from ischemic damage.[2][3][6] Furthermore, some evidence suggests this compound may improve myocardial energy metabolism by shifting it from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[3][7]
These mechanisms provide a strong rationale for evaluating this compound's therapeutic potential in preclinical rodent models of both myocardial and cerebral ischemia. This guide provides a detailed framework for designing and executing such in vivo studies, emphasizing methodological rigor and the selection of appropriate endpoints to ensure translatable and reproducible findings.
Part 1: Core Experimental Design Considerations
A robust experimental design is paramount for obtaining meaningful data. Key considerations include the choice of animal model, the method of ischemia induction, and the this compound treatment regimen.
Animal Models
The choice of rodent species and strain is a critical first step. Wistar and Sprague-Dawley rats are commonly used for their larger size, which facilitates surgical procedures and physiological monitoring.[8][9] C57BL/6 mice are frequently employed in ischemia research due to the availability of numerous transgenic lines, allowing for the investigation of specific molecular pathways.[10][11]
This compound Administration: Dosage and Route
The route and timing of this compound administration are critical variables. Intravenous (IV) administration allows for precise control over plasma concentrations, while oral gavage may be more clinically relevant for modeling chronic treatment.[12][13] The dosage should be carefully selected based on pharmacokinetic and pharmacodynamic studies in the chosen rodent species to achieve plasma concentrations comparable to those observed in human clinical trials.[7][12] A study in rats used an intravenous bolus of 10 mg/kg.[12] Another study in rats with chronic heart failure administered 50 mg/kg of this compound orally twice daily.[13]
Experimental Groups
A well-controlled study should include the following groups:
-
Sham-operated Control: Animals undergo the surgical procedure without induction of ischemia.
-
Vehicle-treated Ischemia: Animals are subjected to ischemia and receive the vehicle used to dissolve this compound.
-
This compound-treated Ischemia: Animals undergo ischemia and receive this compound at one or more doses.
Part 2: Myocardial Ischemia Models
Surgical Induction of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation
The most common method for inducing myocardial infarction (MI) in rodents is the ligation of the left anterior descending (LAD) coronary artery.[8][9][14][15][16][17] This procedure mimics the pathophysiology of acute MI in humans.
Experimental Workflow for LAD Ligation Model
Caption: Experimental workflow for the LAD ligation model of myocardial infarction.
Protocol: LAD Ligation in Rats
-
Anesthesia and Intubation: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail intramuscularly or isoflurane inhalation).[17] Intubate the animal with an endotracheal tube and connect it to a rodent ventilator.[9][14]
-
Surgical Preparation: Shave and disinfect the left thoracic area.[14][16]
-
Thoracotomy: Make a skin incision and carefully dissect the pectoral muscles to expose the ribs. Perform a left thoracotomy between the third and fourth ribs to expose the heart.[9][14][16]
-
LAD Ligation: Gently retract the pericardium to visualize the LAD. Pass a suture (e.g., 6-0 silk) under the LAD and tie a secure knot to occlude the artery.[15][16] Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers and suture the skin incision.[16]
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery.
Assessment of Cardioprotective Efficacy
Echocardiography is a non-invasive technique used to assess cardiac structure and function in rodents.[8][10][11][18][19] It should be performed at baseline (before surgery) and at various time points post-MI to evaluate the effects of this compound on cardiac remodeling and function.
Key Echocardiographic Parameters
| Parameter | Abbreviation | Description |
| Left Ventricular Internal Diameter at end-diastole | LVIDd | A measure of the left ventricular chamber size during relaxation. |
| Left Ventricular Internal Diameter at end-systole | LVIDs | A measure of the left ventricular chamber size during contraction. |
| Ejection Fraction | EF | The percentage of blood pumped out of the left ventricle with each heartbeat. |
| Fractional Shortening | FS | The percentage change in the left ventricular internal diameter between diastole and systole. |
Blood samples should be collected to measure the levels of cardiac biomarkers, which are indicative of myocardial damage.
Common Myocardial Injury Biomarkers in Rodents
| Biomarker | Description |
| Cardiac Troponin I (cTnI) and T (cTnT) | Highly specific and sensitive markers of cardiomyocyte necrosis.[7][20][21] |
| Creatine Kinase-MB (CK-MB) | An isoenzyme of creatine kinase that is more specific to the myocardium than total CK.[21] |
| Myoglobin | An early marker of myocardial injury, but less specific than troponins.[20] |
| Heart-type Fatty Acid Binding Protein (H-FABP) | An early and sensitive marker of myocardial ischemia.[22] |
At the end of the study, hearts are excised for histological analysis to determine the infarct size.
Protocol: Triphenyltetrazolium Chloride (TTC) Staining
-
Euthanize the animal and excise the heart.
-
Perfuse the heart with saline to remove blood.
-
Freeze the heart and slice it into 2-mm thick transverse sections.
-
Incubate the slices in a 1% TTC solution at 37°C for 20-30 minutes.
-
Viable myocardium will stain red, while the infarcted tissue will remain pale white.[23][24]
-
Image the stained sections and quantify the infarct area using image analysis software.[25][26][27][28][29]
Part 3: Cerebral Ischemia Models
Surgical Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used technique to induce focal cerebral ischemia in rodents, as it mimics human ischemic stroke.[23][24][30][31][32][33][34]
Experimental Workflow for MCAO Model
Caption: Experimental workflow for the MCAO model of focal cerebral ischemia.
Protocol: Intraluminal Filament MCAO in Rats
-
Anesthesia: Anesthetize the rat as described for the LAD ligation model.
-
Vessel Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23][31][32]
-
Filament Insertion: Ligate the distal ECA and place a temporary ligature on the CCA. Make a small incision in the ECA stump. Insert a silicon-coated monofilament through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[24][31]
-
Occlusion and Reperfusion: The filament is typically left in place for 60-120 minutes to induce ischemia. For reperfusion studies, the filament is withdrawn to restore blood flow.[24][32]
-
Closure: Suture the neck incision.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring body temperature.[35]
Assessment of Neuroprotective Efficacy
A battery of behavioral tests should be performed to assess sensorimotor and neurological deficits.[30][34][36][37][38][39][40]
Commonly Used Neurological Scoring Systems
| Scoring System | Description |
| Bederson Scale | A simple scoring system (0-3 or 0-5) that assesses forelimb flexion, resistance to lateral push, and circling behavior.[36][37][41] |
| Modified Neurological Severity Score (mNSS) | A more comprehensive scale (0-14 for mice, 0-18 for rats) that evaluates motor, sensory, reflex, and balance functions.[36][37][39] |
| Garcia Scale | Assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation.[37] |
Similar to the heart, the brain is sectioned and stained to determine the infarct volume.
Protocol: TTC Staining for Brain Infarct
-
Euthanize the animal and carefully remove the brain.
-
Freeze the brain briefly and then slice it into 2-mm coronal sections.[24]
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-20 minutes.[23][24]
-
The healthy brain tissue will stain red, while the infarcted area will remain white.[23][24]
-
Quantify the infarct volume using image analysis software, correcting for edema.
Recent studies have shown that this compound can modulate brain-derived neurotrophic factor (BDNF), reduce neuroinflammation, and suppress apoptosis in the context of cerebral ischemia.[42][43][44] Therefore, it is valuable to assess these molecular and cellular endpoints.
Potential Molecular and Cellular Analyses
| Analysis | Target |
| Immunohistochemistry/Western Blot | BDNF, inflammatory cytokines (e.g., TNF-α, IL-6), apoptotic markers (e.g., caspase-3, cytochrome c).[42] |
| Flow Cytometry | Neuronal apoptosis.[42] |
| Mitochondrial Function Assays | Activity of mitochondrial complex enzymes.[42] |
Part 4: Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. Data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance is typically set at p < 0.05. It is crucial to correlate functional outcomes with histological and biomarker data to provide a comprehensive assessment of this compound's efficacy.
Conclusion
This guide provides a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in rodent models of myocardial and cerebral ischemia. By adhering to rigorous experimental protocols and employing a multi-faceted approach to endpoint assessment, researchers can generate high-quality, reproducible data that will contribute to a better understanding of this compound's mechanisms of action and its potential clinical applications in ischemic diseases.
References
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- Dhalla, A. K., & Singh, D. V. (2010). This compound, an antianginal agent, markedly reduces ventricular arrhythmias induced by ischemia and ischemia-reperfusion. Journal of cardiovascular pharmacology and therapeutics, 15(1), 68–77.
- Garcia, J. H., Wagner, S., Liu, K. F., & Hu, X. J. (1995). Neurological deficit and extent of neuronal necrosis attributable to middle cerebral artery occlusion in rats.
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- Kramer, B. K., Bergler-Klein, J., & Schror, K. (2014). This compound treatment for myocardial infarction? Effects on the development of necrosis, left ventricular function and arrhythmias in experimental models. Cardiovascular drugs and therapy, 28(5), 469–475.
- Li, Y., Li, J., Li, S., Li, Y., Wang, X., & Zhang, L. (2019). The Anti-Apoptotic Effect of this compound on Cerebral Protection during Cardiopulmonary Bypass and Carotid Artery Surgery. Medical science monitor : international medical journal of experimental and clinical research, 25, 6868–6875.
- Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Frantz, S., Gourdie, R. G., Holmes, J. W., Jones, S. P., Kloner, R. A., Lefer, D. J., Liao, R., Mackie, A. R., Molkentin, J. D., Murry, C. E., Ping, P., Przyklenk, K., Recchia, F. A., Schwartz, L. M., … Zipes, D. P. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American journal of physiology.
- Liu, Y., Yang, R., Liu, F., Yang, L., & Ye, J. (2017). Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction. Journal of visualized experiments : JoVE, (122), 55371.
- McCormack, J. G., Barr, R. L., Wolff, A. A., & Lopaschuk, G. D. (1996). This compound stimulates myocardial glucose oxidation in the ischemic heart.
- Meléndez, G. C., & Sabino, J. P. (2020). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Journal of cardiovascular development and disease, 7(3), 32.
- Narezkina, A., Tsyplenkova, V. G., & Kapelko, V. I. (2004). Effects of this compound on the exercise capacity of rats with chronic heart failure induced by myocardial infarction. Journal of cardiovascular pharmacology, 44(4), 446–452.
- Perez, V., Zarruk, J. G., Garcia-Yebenes, I., Romera, V. G., Ballesteros, I., Moraga, A., Cuartero, M. I., Hurtado, O., Sobrado, M., Pradillo, J. M., Fernandez-Lopez, D., Serena, J., Castillo-Melendez, M., Moro, M. A., & Lizasoain, I. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 53(10), 607–618.
- Radu, M., Chernoff, J., & Schapira, M. (2016). Histological Quantification of Chronic Myocardial Infarct in Rats. Journal of visualized experiments : JoVE, (118), 54914.
- Stone, P. H. (2006). The Anti-Ischemic Mechanism of Action of this compound in Stable Ischemic Heart Disease. Journal of the American College of Cardiology, 48(3), 564–571.
- Wang, J., Toan, S., & Zhou, H. (2020). Mitochondrial quality control in cardiac ischemia-reperfusion injury. Life sciences, 256, 117940.
- Zarruk, J. G., Garcia-Yebenes, I., Romera, V. G., Ballesteros, I., Moraga, A., Cuartero, M. I., Hurtado, O., Sobrado, M., Pradillo, J. M., Fernandez-Lopez, D., Serena, J., Castillo-Melendez, M., Moro, M. A., & Lizasoain, I. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 53(10), 607–618.
- Zhang, L., Zhang, Z. G., Zhang, R. L., Lu, M., Kilar, M. C., & Chopp, M. (2001). A rat model of middle cerebral artery occlusion/reperfusion without damaging the anatomical structure of cerebral vessels. Journal of neuroscience methods, 108(1), 41–47.
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Application Notes and Protocols: Investigating the Cardioprotective Effects of Ranolazine in Isolated Perfused Heart Preparations
Introduction: A Paradigm Shift in Myocardial Protection
For researchers in cardiovascular pharmacology, the isolated perfused heart preparation remains an indispensable tool for elucidating the direct myocardial effects of novel and existing therapeutic agents, free from systemic neurohormonal influences.[1] Ranolazine, an antianginal agent, represents a unique mechanistic class. Unlike traditional anti-ischemic drugs that primarily alter hemodynamics by reducing heart rate or blood pressure, this compound exerts its effects at the cellular level.[2][3] Its primary mechanism of action is the selective inhibition of the late inward sodium current (INaL).[4][5]
Under ischemic conditions, the INaL is enhanced, leading to an overload of intracellular sodium.[6][7] This sodium accumulation promotes the reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in a subsequent and detrimental influx of calcium.[8] This calcium overload is a central driver of ischemic and reperfusion injury, causing diastolic dysfunction (myocardial stiffness), depleting cellular ATP stores, and creating a substrate for fatal arrhythmias.[4][9] By inhibiting the INaL, this compound mitigates this toxic cascade, reducing sodium and calcium overload, thereby preserving myocardial function and electrical stability.[7]
These application notes provide a comprehensive guide for administering this compound in ex vivo isolated perfused heart models, specifically the Langendorff (retrograde perfusion) and working heart (antegrade perfusion) preparations. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into data interpretation to ensure robust and reproducible results.
Core Concepts: Langendorff vs. Working Heart Models
The choice between the Langendorff and working heart models depends on the specific research question.
-
Langendorff Preparation: In this model, the heart is perfused retrogradely via the aorta. The aortic valve is forced shut, diverting the perfusate into the coronary arteries.[4][8] This preparation is technically simpler to establish and is ideal for studying ischemia-reperfusion injury, coronary vascular effects, and cardiac electrophysiology.[10] Since the left ventricle does not perform external pressure-volume work, this model isolates the effects of a drug on myocardial substrate utilization and viability.
-
Working Heart Preparation: This model more closely mimics in vivo physiology. The perfusate enters the left atrium, fills the left ventricle, and is ejected through the aorta against a defined afterload.[5][10] This preparation is essential for studying cardiac work, mechanical efficiency, and the effects of a drug on load-dependent cardiac function. It is technically more demanding but provides invaluable data on hemodynamic performance.[5]
This compound's Mechanism of Action
This compound's cardioprotective effects stem directly from its ability to modulate ion channel activity during the cardiac action potential.
Caption: this compound's primary mechanism in ischemic cardiomyocytes.
Experimental Protocols
Scientific integrity demands meticulous attention to detail. The following protocols provide a self-validating framework for your experiments.
Protocol 1: Preparation of this compound Stock Solution
This compound is available as a dihydrochloride salt, which is water-soluble, or as a free base, which requires an organic solvent.[11][12] For isolated heart perfusion, preparing a concentrated stock solution in dimethyl sulfoxide (DMSO) is common practice to ensure complete dissolution before dilution into the aqueous perfusion buffer.[13][14]
Materials:
-
This compound (free base or dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: Determine the mass of this compound needed to prepare a 10 mM stock solution. For this compound free base (M.W. ≈ 427.54 g/mol ), this would be 4.28 mg per 1 mL of DMSO. For the dihydrochloride salt (M.W. ≈ 500.46 g/mol ), this would be 5.00 mg per 1 mL.[12]
-
Dissolution: Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Vortex: Vortex the solution thoroughly until all powder is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Expert Insight: The final concentration of DMSO in the perfusion buffer should not exceed 0.1% to avoid solvent-induced effects on cardiac function. Therefore, for a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock solution for every 1 mL of perfusion buffer.
Protocol 2: Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit Buffer (KHB) is the standard physiological salt solution for isolated heart studies.[15][16]
Table 1: Composition of Krebs-Henseleit Buffer (KHB)
| Component | Concentration (mM) | g/L |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂•2H₂O | 2.5 | 0.37 |
| MgSO₄•7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.0 | 2.00 |
Procedure:
-
Prepare stock solutions of individual components or use a commercial powdered mix.[15]
-
Dissolve all components, except CaCl₂ , in 90% of the final volume of ultrapure water.
-
Separately dissolve CaCl₂ in a small volume of water and add it slowly to the main solution while stirring vigorously to prevent precipitation.[17]
-
Bring the solution to the final volume with ultrapure water.
-
Crucial Step: Continuously bubble the buffer with 95% O₂ / 5% CO₂ for at least 20 minutes before and during the experiment. This oxygenates the buffer and maintains a physiological pH of ~7.4.[18]
-
Maintain the buffer temperature at 37°C using a water-jacketed system.[19]
Protocol 3: this compound Administration in a Langendorff Ischemia-Reperfusion Model
This protocol outlines a typical experiment to assess the cardioprotective effects of this compound against ischemia-reperfusion (I/R) injury.
Caption: Workflow for an Ischemia-Reperfusion study.
Step-by-Step Methodology:
-
Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart, placing it immediately in ice-cold KHB to induce cardioplegia.[4]
-
Cannulation: Mount the heart onto the Langendorff apparatus via aortic cannulation. Ensure no air bubbles enter the coronary circulation.[6]
-
Stabilization (Equilibration): Begin retrograde perfusion with oxygenated KHB (37°C) at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-15 mL/min for a rat heart).[4] Allow the heart to stabilize for a 20-minute period. During this time, record baseline hemodynamic parameters. Hearts that do not meet stability criteria (e.g., unstable heart rate, low developed pressure) should be excluded.
-
Pre-treatment: Switch the perfusion to KHB containing the desired final concentration of this compound (typically 5-20 µM).[20] The vehicle control group should be perfused with KHB containing the equivalent concentration of DMSO (e.g., 0.05%). Perfuse for 10-15 minutes.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion pump for 30 minutes. The heart should be maintained in a temperature-controlled chamber (37°C) during this period.[19]
-
Reperfusion: Restore flow with standard KHB (without this compound) for a period of 60 to 120 minutes.[8]
-
Data Acquisition: Continuously record hemodynamic data throughout the experiment. Collect the coronary effluent at baseline and at specific time points during reperfusion for biochemical analysis.
Data Acquisition and Interpretation
Comprehensive data collection is key to a thorough analysis.
Table 2: Key Parameters and Their Significance
| Parameter | Measurement Method | Significance in I/R Injury Context | Expected Effect of this compound |
| Hemodynamics | |||
| Left Ventricular Developed Pressure (LVDP) | Intraventricular balloon catheter | Index of systolic function (contractility).[4] | Improved recovery during reperfusion. |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Intraventricular balloon catheter | Index of diastolic function (stiffness).[4] | Attenuation of the rise during ischemia and reperfusion. |
| Rate of Pressure Development (+dP/dtmax) | Intraventricular balloon catheter | Peak rate of contraction. | Improved recovery during reperfusion. |
| Rate of Pressure Relaxation (-dP/dtmax) | Intraventricular balloon catheter | Peak rate of relaxation. | Improved recovery during reperfusion. |
| Heart Rate (HR) | ECG or pressure signal | Index of chronotropy. | No significant change expected at therapeutic concentrations.[3] |
| Coronary Flow (CF) | Timed collection or flow probe | Index of coronary vascular resistance. | May improve during reperfusion due to reduced myocardial edema. |
| Biochemical Markers | |||
| Creatine Kinase (CK) / Lactate Dehydrogenase (LDH) | Spectrophotometric assay of coronary effluent | Markers of myocyte membrane damage and cell death. | Reduced release during reperfusion. |
| Infarct Size | |||
| Triphenyltetrazolium Chloride (TTC) Staining | Post-experiment tissue slicing and staining | Delineates viable (red) vs. infarcted (pale) tissue. | Reduction in infarct size as a percentage of the total ventricular area. |
Trustworthiness through Self-Validation: A robust experimental design will include a time-matched, normoxic control group (continuous perfusion without ischemia) to confirm the stability of the preparation over the experimental duration. Additionally, a vehicle control group (ischemia-reperfusion + DMSO) is essential to differentiate the effects of this compound from any potential effects of the solvent.
Troubleshooting and Key Considerations
-
Drug Precipitation: If this compound precipitates in the buffer, ensure the DMSO stock is fully dissolved and the final DMSO concentration is minimal. Prepare fresh dilutions and ensure the buffer pH is stable.
-
Baseline Effects: At therapeutic concentrations (5-10 µM), this compound should have minimal effect on baseline hemodynamic function in a healthy, normoxic heart.[3] Higher concentrations may exhibit negative inotropic effects or alter electrophysiological parameters.
-
Species Differences: The sensitivity to this compound and the manifestation of I/R injury can vary between species. Be consistent with the animal model used.[19]
-
Working Heart Considerations: When using a working heart model, this compound is added to the perfusate that fills the left atrium. This allows for the assessment of its effects on cardiac output, stroke work, and mechanical efficiency under more physiological loading conditions.[5]
Conclusion
This compound offers a unique, hemodynamically neutral mechanism for protecting the myocardium from the deleterious consequences of ischemia and reperfusion. By selectively targeting the late sodium current, it prevents the intracellular calcium overload that lies at the heart of ischemic injury. The isolated perfused heart models provide a powerful and controlled environment to quantify these protective effects. Meticulous adherence to the protocols outlined in these notes will enable researchers to generate high-quality, reproducible data, furthering our understanding of this important therapeutic agent and paving the way for new discoveries in cardiovascular drug development.
References
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- Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., ... & Shryock, J. (2004). Electrophysiological effects of this compound, a novel antianginal agent with antiarrhythmic properties.
- Dhalla, A. K., & Temsah, R. M. (2000). This compound: a new approach to treating an old problem. The Journal of Clinical Pharmacology, 40(6), 575-583. [Link]
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- Aldakkak, M., Camara, A. K. S., Heisner, J. S., & Stowe, D. F. (2011). Safety and Efficacy of this compound for the Treatment of Chronic Angina Pectoris. Clinical medicine insights. Cardiology, 5, CMC-S6111. [Link]
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Application Notes & Protocols: A Researcher's Guide to Studying Ranolazine's Impact on Endothelial Function
Introduction: Beyond Angina - Ranolazine's Vascular Potential
Endothelial dysfunction is a harbinger of cardiovascular disease, representing the initial stage in the development of atherosclerosis.[1] It is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that governs vascular tone, inhibits inflammation, and prevents thrombosis.[2] this compound, an antianginal agent, is primarily recognized for its role in inhibiting the late inward sodium current (INa,L) in cardiomyocytes.[3][4] This action mitigates intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing oxygen demand.[5][6]
However, a growing body of evidence suggests that this compound's benefits extend beyond the cardiomyocyte to the vascular endothelium itself.[7][8] Clinical and pre-clinical studies indicate that this compound can improve endothelial function, potentially through mechanisms involving enhanced NO bioavailability and reduction of oxidative stress.[9][10][11] This guide provides a comprehensive methodological framework for researchers aiming to elucidate the precise impact of this compound on endothelial biology. We will delve into the mechanistic rationale, provide validated experimental models, and offer detailed, step-by-step protocols for robust and reproducible investigation.
Mechanistic Framework: How this compound Influences Endothelial Cells
Understanding the putative mechanisms of this compound on the endothelium is crucial for designing targeted experiments. The primary hypothesis centers on its ability to modulate intracellular ion homeostasis and reduce oxidative stress, which are key regulators of endothelial nitric oxide synthase (eNOS) activity.
This compound's principal action is the inhibition of the late sodium current (INa,L).[4] In pathological conditions, an enhanced INa,L leads to an increase in intracellular sodium, which in turn promotes calcium influx via the reverse mode of the Na+/Ca2+ exchanger.[5] This resulting calcium overload is detrimental, contributing to cellular dysfunction. In endothelial cells, while less studied than in cardiomyocytes, a similar ionic dysregulation can impair the function of eNOS, the enzyme responsible for producing vasoprotective NO. Furthermore, conditions of oxidative stress can exacerbate the late sodium current, creating a vicious cycle.[12][13] this compound may break this cycle by preventing Na+ and subsequent Ca2+ overload, thereby preserving eNOS function and reducing the production of reactive oxygen species (ROS).[10][11] Some studies also suggest this compound may have a vasodilatory effect that is partially dependent on the synthesis and release of nitric oxide from the endothelium.[14]
Caption: Proposed mechanism of this compound on endothelial function.
Experimental Models for Investigation
Choosing the right model is fundamental to studying endothelial dysfunction.[15] A multi-tiered approach, combining in vitro and ex vivo models, provides a comprehensive picture of this compound's effects.
-
In Vitro Models: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and accepted model for studying endothelial biology.[16][17] They can be cultured and subjected to various stimuli to induce a dysfunctional phenotype, such as high glucose, inflammatory cytokines (e.g., TNF-α), or oxidative stressors (e.g., H₂O₂).[16] These models offer high experimental flexibility and reproducibility for dissecting cellular and molecular mechanisms.[1]
-
Ex Vivo Models: Isolated arterial rings studied via wire myography serve as the gold standard for assessing vascular reactivity.[18][19][20] This technique allows for the direct measurement of endothelium-dependent vasodilation in response to agonists like acetylcholine, providing functional data on the integrated response of the vessel wall.[21][22] Tissues can be harvested from animal models of cardiovascular disease (e.g., aged or atherosclerotic mice) to study this compound's effects in a more pathologically relevant context.[22]
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies to assess this compound's impact on key aspects of endothelial function.
Protocol 4.1: In Vitro Assessment of Nitric Oxide Production
Principle: This protocol measures the production of nitric oxide (NO) from cultured endothelial cells by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[23][24] The Griess reaction is a colorimetric assay where nitrite reacts with Griess reagents to form a purple azo compound, with the absorbance being proportional to the nitrite concentration.[25][26]
Workflow Diagram:
Caption: Workflow for measuring nitric oxide production in HUVECs.
Materials:
-
HUVECs and appropriate culture medium (e.g., EGM-2)
-
This compound (stock solution in DMSO or water)
-
Dysfunction-inducing agent (e.g., D-Glucose, TNF-α)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Seed HUVECs into a 24-well plate and grow to ~90% confluency.
-
Induce Dysfunction (Optional): Replace the medium with a low-serum medium containing the stressor (e.g., 30 mM D-glucose) for 24 hours. Include a normal glucose (5 mM) control group.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reaction:
-
Pipette 50 µL of each sample and standard into a 96-well plate in duplicate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the linear regression.
Self-Validation & Controls:
-
Positive Control: Treat a set of cells with a known eNOS activator like acetylcholine or bradykinin to confirm the cells are capable of producing NO.
-
Negative Control: Treat a set of cells with an eNOS inhibitor like L-NAME to confirm that the measured nitrite is derived from eNOS activity.
Protocol 4.2: Ex Vivo Assessment of Endothelium-Dependent Vasodilation
Principle: This protocol uses wire myography to measure the isometric tension of isolated arterial rings.[27] The ability of the vessel to relax in response to an endothelium-dependent vasodilator (acetylcholine) after being pre-constricted is a direct measure of endothelial function.[22] this compound's effect is assessed by its ability to preserve or restore this relaxation.
Workflow Diagram:
Caption: Workflow for ex vivo assessment of vasodilation via wire myography.
Materials:
-
Wire Myograph System
-
Dissection microscope and tools
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Phenylephrine (PE) or other vasoconstrictor
-
Acetylcholine (ACh)
-
This compound
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Isolation: Euthanize the animal (e.g., mouse or rat) according to approved protocols and carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery). Place it immediately in cold PSS.
-
Mounting: Under a microscope, clean the artery of adherent tissue and cut it into 2-3 mm rings. Carefully mount each ring between two wires in the myograph chamber filled with PSS maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration & Normalization: Allow the rings to equilibrate for at least 60 minutes. Apply a standardized tension to the rings according to the specific vessel type and myograph manufacturer's instructions.
-
Viability Check: Test the contractile viability of the rings by challenging them with a high concentration of potassium chloride (KCl).
-
Endothelial Integrity: After washing out the KCl, pre-constrict the rings to ~80% of their maximal response with phenylephrine. Once a stable plateau is reached, add a single high dose of acetylcholine (e.g., 10 µM) to confirm the presence of a functional endothelium (relaxation of >80% is typical).
-
Baseline Response: After washing and re-equilibration, pre-constrict the rings again with PE. Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM).
-
Treatment: Wash the rings thoroughly. Incubate a set of rings with a therapeutically relevant concentration of this compound for 30-60 minutes. Incubate a parallel set of rings with the vehicle as a control.
-
Post-Treatment Response: Repeat step 6 (pre-constriction followed by an ACh concentration-response curve) in the presence of this compound or vehicle.
-
Analysis: Compare the concentration-response curves for ACh before and after this compound. An improvement in relaxation (a leftward shift of the curve or an increase in maximal relaxation) indicates a beneficial effect of this compound on endothelial function.
Self-Validation & Controls:
-
Endothelium-Denuded Control: Mechanically remove the endothelium from a subset of rings to confirm that the observed relaxation to ACh is indeed endothelium-dependent. This compound's effects on these rings can reveal any direct smooth muscle effects.
-
Endothelium-Independent Vasodilation: Use a direct NO donor, like sodium nitroprusside, to assess the health of the vascular smooth muscle and ensure its ability to relax is intact.
Protocol 4.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol quantifies intracellular ROS levels in endothelial cells using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[28][29] Inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.[30]
Materials:
-
HUVECs and culture medium
-
This compound
-
ROS-inducing agent (e.g., H₂O₂, Angiotensin II)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate (for plate reader/microscope) or a 6-well plate (for flow cytometry) and grow to ~90% confluency.
-
Treatment: Pre-treat cells with this compound or vehicle for 1-2 hours.
-
ROS Induction: Add the ROS-inducing agent (e.g., H₂O₂) to the wells and incubate for a short period (e.g., 30-60 minutes).
-
Probe Loading: Remove the medium and wash the cells gently with warm PBS. Add DCFDA solution (typically 5-10 µM in PBS) and incubate for 30 minutes at 37°C, protected from light.
-
Measurement:
-
Plate Reader/Microscope: Wash the cells again with PBS to remove excess probe. Add back PBS or phenol red-free medium and immediately measure fluorescence (Excitation ~485 nm / Emission ~535 nm).
-
Flow Cytometry: After washing, detach the cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer.
-
-
Analysis: Normalize the fluorescence intensity of treated groups to the vehicle control group. A decrease in fluorescence in this compound-treated cells indicates a reduction in ROS.
Self-Validation & Controls:
-
Positive Control: A group of cells treated only with the ROS-inducing agent (e.g., H₂O₂) to confirm the assay is working.
-
Negative Control: An untreated group of cells to establish baseline ROS levels.
-
Scavenger Control: A group of cells pre-treated with a known antioxidant (e.g., N-acetylcysteine) before adding the ROS inducer to validate that the signal is specific to ROS.
Data Presentation and Interpretation
To facilitate analysis, quantitative data from these experiments should be systematically organized.
Table 1: Summary of Expected Quantitative Outcomes
| Experiment | Parameter Measured | Control Group (Dysfunction) | This compound-Treated Group | Interpretation of this compound Effect |
| Nitric Oxide Production | Nitrite Concentration (µM) | Low | Increased | This compound enhances NO production. |
| Vasodilation Assay | ACh EC₅₀ (nM) | High | Decreased | This compound increases sensitivity to ACh. |
| Max Relaxation (%) | Low | Increased | This compound improves maximal vasodilation. | |
| ROS Measurement | Relative Fluorescence Units | High | Decreased | This compound reduces intracellular ROS levels. |
An increase in nitrite, a leftward shift in the ACh dose-response curve (lower EC₅₀), and decreased ROS fluorescence are all strong indicators that this compound improves endothelial function under the tested conditions.
Conclusion
The methodologies outlined in this guide provide a robust framework for investigating the vascular effects of this compound. By combining in vitro mechanistic studies with ex vivo functional assays, researchers can build a comprehensive understanding of how this antianginal drug impacts endothelial health. Such studies are crucial for potentially repositioning this compound as a therapeutic agent for a broader range of cardiovascular diseases rooted in endothelial dysfunction.[3][8][12]
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- Nishinaka, T., et al. (2021). High-throughput screening for agonists of ROS production in live human vascular endothelial cells.
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Cell culture models for investigating Ranolazine's neuroprotective effects
Application Note & Protocols
Topic: Cell Culture Models for Investigating Ranolazine's Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound as a Neuroprotective Candidate
This compound, initially approved for the treatment of chronic angina, is gaining attention for its potential neuroprotective properties. Its primary mechanism involves the inhibition of the late sodium current (INa), which helps to reduce intracellular sodium and subsequent calcium overload—a key pathological event in neuronal injury.[1] Beyond this, evidence suggests this compound mitigates mitochondrial dysfunction, reduces oxidative stress, and suppresses inflammatory and apoptotic pathways.[2][3][4][5][6] These multifaceted actions make it a compelling candidate for therapeutic intervention in neurological conditions characterized by neuronal cell death, such as ischemic stroke and neurodegenerative diseases.
This guide provides a comprehensive framework for researchers to investigate and validate the neuroprotective effects of this compound using established in vitro cell culture models. We will detail the rationale for model selection, provide step-by-step protocols for inducing neuronal injury, and outline key assays to quantify neuroprotection.
Part 1: Selecting the Appropriate Cell Culture Model
The choice of a cell culture model is a critical decision that dictates the translational relevance and mechanistic depth of a study. No single model is perfect; the selection depends on the specific research question, desired throughput, and available resources.
-
Immortalized Neuronal-Like Cell Lines (e.g., SH-SY5Y, PC12):
-
Rationale: Human neuroblastoma SH-SY5Y cells are a widely used and practical starting point for neuroprotection studies.[7][8] They are of human origin, easy to culture and transfect, and can be differentiated to exhibit a more mature neuronal phenotype.[7] The PC12 cell line, derived from rat adrenal pheochromocytoma, is another popular model that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[9] These models are ideal for initial compound screening, dose-response studies, and high-throughput assays due to their robustness and scalability.
-
Limitations: As transformed cell lines, they may not fully recapitulate the complex physiology or vulnerability of primary neurons. Their response to excitotoxicity can also vary.[10]
-
-
Primary Neuronal Cultures:
-
Rationale: Derived directly from rodent embryonic or postnatal brain tissue (e.g., cortex, hippocampus), these cultures represent a "gold standard" for in vitro neurobiology. They form synaptic connections and exhibit electrophysiological properties closely resembling in vivo neurons, offering high biological relevance for studying excitotoxicity and synaptic function.[11][12]
-
Limitations: They are more technically demanding to prepare and maintain, have a limited lifespan in culture, and exhibit higher variability between preparations.
-
-
Advanced Models (iPSC-Derived Neurons & Organoids):
-
Rationale: Induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes, offering a patient-specific and human-relevant model system. Brain organoids are 3D structures that replicate aspects of brain architecture, providing a more complex system to study cell-cell interactions.[13]
-
Limitations: These models are expensive and require specialized, long-term culture protocols.[13]
-
For the protocols detailed below, we will focus on the SH-SY5Y cell line as a robust and accessible model for screening and mechanistic studies.
Part 2: Experimental Workflow for Assessing Neuroprotection
A typical experiment to assess this compound's neuroprotective effects involves a multi-stage process. The key is to establish a reproducible injury model and then evaluate the degree of protection afforded by the compound.
Caption: this compound's mechanism in preventing neuronal injury cascade.
References
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- DCFDA ROS Assay Kit (100 Tests). Signosis. [Link]
- Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. [Link]
- Caspase Activity Assay.
- Glutamate neurotoxicity in cortical cell culture. Kriegstein Lab, Columbia University. [Link]
- LDH cytotoxicity assay. Protocols.io. [Link]
- High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols. [Link]
- In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell De
- This compound neuroprotection against middle cerebral artery occlusion/reperfusion ischemic injury via modulation of brain-derived neurotrophic factor and brain mitochondrial tu translation elong
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- Glutamate Neurotoxicity in Cortical Cell Culture. Journal of Neuroscience. [Link]
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- Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells.
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- General overview of neuronal cell culture. Methods in Cell Biology. [Link]
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Application Notes and Protocols: Visualizing Ranolazine's Effects on Cellular Calcium Dynamics
<
Introduction: Unveiling the Cardioprotective Mechanisms of Ranolazine through Live-Cell Imaging
This compound is a significant therapeutic agent for chronic angina, distinguished by its unique mechanism of action that does not rely on altering heart rate or blood pressure.[1][2][3] Its primary therapeutic benefit stems from the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][4] Under ischemic conditions, an increase in the late INa leads to intracellular sodium accumulation.[2][5] This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions (Ca²⁺) and causing intracellular calcium overload.[1][2][4][5] This pathological rise in intracellular Ca²⁺ contributes to myocardial dysfunction, including impaired relaxation and increased diastolic wall stress.[1][5][6] this compound, by inhibiting the late INa, mitigates this sodium-dependent calcium overload, thereby exerting its cardioprotective effects.[2][3][4][5][7][8]
Understanding the precise spatiotemporal dynamics of these calcium fluctuations is paramount for elucidating the full therapeutic scope of this compound and for the development of novel cardioprotective drugs. Live-cell imaging with fluorescent calcium indicators has become an indispensable tool for researchers, offering the ability to visualize and quantify these dynamic changes in real-time and with high spatial resolution.[9][10][11][12] This guide provides a comprehensive overview of the key imaging techniques and detailed protocols for visualizing and quantifying the effects of this compound on cellular calcium dynamics.
The Foundation: Understanding this compound's Mechanism of Action
A clear understanding of this compound's molecular target and its downstream consequences is crucial for designing and interpreting calcium imaging experiments. The following diagram illustrates the pathological cascade in ischemic cardiomyocytes and the point of intervention for this compound.
Caption: this compound's mechanism of action in ischemic cardiomyocytes.
Choosing the Right Tool: A Guide to Calcium Imaging Techniques
The selection of an appropriate imaging modality and fluorescent indicator is critical for successfully visualizing this compound's effects. This decision depends on the specific scientific question, the cell type, and the desired spatial and temporal resolution.
Chemical Fluorescent Indicators: The Workhorses of Calcium Imaging
These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They are typically introduced into cells as membrane-permeant acetoxymethyl (AM) esters, which are then cleaved by intracellular esterases to trap the active indicator inside the cell.[13]
| Indicator | Excitation (nm) | Emission (nm) | Key Features & Considerations |
| Fluo-4 | 494 | 515 | High fluorescence increase upon Ca²⁺ binding (>100-fold).[14] Single-wavelength, intensity-based measurements. Prone to photobleaching and dye leakage. |
| Fura-2 | 340/380 | 510 | Ratiometric indicator, minimizing effects of uneven loading and photobleaching.[14] Requires a UV light source. |
| Indo-1 | 355 | 405/485 | Ratiometric indicator, suitable for flow cytometry.[13] Requires a UV light source. |
| Rhod-2 | 552 | 581 | Red-shifted spectra, allowing for multiplexing with green fluorescent probes.[14] Preferentially localizes to mitochondria.[14][15][16] |
| Cal-520 | 492 | 514 | High signal-to-noise ratio, optimal for detecting local Ca²⁺ signals.[17] |
Genetically Encoded Calcium Indicators (GECIs): Precision and Long-Term Imaging
GECIs are proteins engineered to change their fluorescence upon Ca²⁺ binding.[18][19] They can be targeted to specific cellular compartments or cell types, offering high specificity and the ability to perform long-term imaging studies without the need for repeated dye loading.[20][21][22]
| Indicator | Type | Key Features & Considerations |
| GCaMP series | Single Fluoroprotein | Composed of a circularly permuted GFP, calmodulin (CaM), and M13 peptide.[23] Widely used for in vivo imaging of neuronal and cardiac activity.[23] Can buffer intracellular Ca²⁺, potentially affecting cellular physiology.[21][22] |
| Cameleons (e.g., YC3.6) | FRET-based | Consist of two fluorescent proteins (e.g., ECFP and YPet) linked by CaM and M13.[24][25] Ratiometric measurements provide robust quantification.[25] |
| Twitch sensors | FRET-based | Based on troponin C, offering a range of Ca²⁺ affinities.[26][27] Optimized for in vivo ratiometric imaging.[27] |
Advanced Microscopy Techniques: From Whole-Cell to Subcellular Dynamics
The choice of microscope will dictate the achievable spatial and temporal resolution.
-
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, providing excellent optical sectioning and allowing for 3D reconstruction of Ca²⁺ signals within the cell.[9][10][11][12] It is well-suited for observing global cytosolic and organellar Ca²⁺ changes.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin layer (typically <100 nm) near the coverslip.[28][29] This makes it ideal for visualizing Ca²⁺ dynamics at the plasma membrane, such as those associated with the Na⁺/Ca²⁺ exchanger.[30]
-
Two-Photon Microscopy: This technique uses non-linear excitation with near-infrared light, which allows for deeper tissue penetration and reduced phototoxicity compared to confocal microscopy.[9] It is particularly useful for in vivo or thick tissue imaging.
Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound on intracellular calcium. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Visualizing Global Cytosolic Ca²⁺ Changes with Fluo-4 AM using Confocal Microscopy
This protocol is designed to assess the effect of this compound on overall cytosolic Ca²⁺ levels in response to a stimulus that induces calcium overload.
Materials:
-
Cardiomyocytes or other relevant cell line
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound
-
A stimulus to induce Ca²⁺ overload (e.g., high extracellular K⁺, electrical stimulation, or a pharmacological agent)
-
Confocal microscope with appropriate laser lines and filters for Fluo-4 (e.g., 488 nm excitation, 500-550 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a 2 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve Fluo-4 AM in a small amount of DMSO and then add it to the HBSS containing 0.02% Pluronic F-127. b. Remove the culture medium, wash the cells once with HBSS, and then incubate the cells in the Fluo-4 AM loading solution for 30-45 minutes at 37°C.[31] c. After incubation, wash the cells twice with HBSS to remove excess dye. d. Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in HBSS containing Ca²⁺ before imaging.[32]
-
This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. Dilute the this compound stock solution to the desired final concentration in HBSS. c. Incubate the cells with the this compound solution for the desired pre-treatment time (e.g., 15-30 minutes). Include a vehicle control group.
-
Image Acquisition: a. Place the dish on the confocal microscope stage. b. Acquire a baseline fluorescence image (F₀) before applying the stimulus. c. Initiate time-lapse imaging and then apply the stimulus to induce Ca²⁺ overload. d. Continue acquiring images at regular intervals to capture the full calcium transient.
-
Data Analysis: a. For each cell, measure the mean fluorescence intensity over time. b. Normalize the fluorescence signal as the ratio F/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. c. Compare the amplitude and duration of the Ca²⁺ transients between the control and this compound-treated groups.
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Application Note & Protocol: A Comprehensive Guide to Conducting Bioequivalence Studies for Ranolazine Extended-Release Formulations
Abstract: This document provides a detailed methodological framework for conducting bioequivalence (BE) studies of Ranolazine extended-release (ER) formulations. This compound, an anti-anginal agent, is primarily available in an ER dosage form to ensure prolonged therapeutic effect and patient compliance. Establishing bioequivalence between a generic (Test) formulation and the Reference Listed Drug (RLD) is a critical regulatory requirement for market approval. This guide is intended for researchers, clinical pharmacologists, and drug development professionals, offering in-depth protocols, scientific rationale, and regulatory insights necessary for the successful design, execution, and analysis of a this compound BE study.
Scientific Background & this compound-Specific Considerations
The Role of this compound and the Imperative of Bioequivalence
This compound is a second-line therapy for chronic stable angina, exerting its anti-ischemic effects by inhibiting the late inward sodium current (INa) in cardiac myocytes.[1][2][3] This mechanism reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen consumption without significantly altering heart rate or blood pressure.[1][2]
The commercial formulation of this compound is an extended-release tablet, designed to maintain therapeutic plasma concentrations over a 12-hour dosing interval.[1][4] For a generic ER this compound product to be considered therapeutically equivalent to the innovator product (e.g., Ranexa®), it must exhibit a comparable rate and extent of absorption under specified conditions. This is the fundamental principle of bioequivalence.[5] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous BE studies to ensure that generic formulations are as safe and effective as their reference counterparts.[6][7]
Key Pharmacokinetic (PK) Properties of this compound ER Formulations
A successful BE study design is predicated on a thorough understanding of the drug's pharmacokinetic profile.
-
Absorption: Following oral administration of the ER tablet, peak plasma concentrations (Cmax) of this compound are achieved in approximately 2 to 5 hours.[8][9] The absolute bioavailability is variable, ranging from 35% to 50%.[1][4]
-
Effect of Food: A high-fat meal does not have a clinically significant effect on the rate (Cmax) or extent (AUC) of this compound absorption from the ER formulation.[1][4][8] Despite this, regulatory guidelines for all modified-release products mandate BE studies under both fasting and fed conditions to assess for any potential formulation-dependent food effects.[10][11]
-
Metabolism: this compound is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system and to a lesser degree by CYP2D6.[2][12][13] Less than 5% of the dose is excreted as unchanged drug in the urine and feces.[1][12]
-
Elimination: The apparent terminal half-life (t½) for the ER formulation is approximately 7 hours, a result of absorption rate-limited elimination, also known as "flip-flop kinetics".[1][4][9] This half-life dictates the necessary duration of the washout period between study phases.
Bioequivalence Study Design and Protocol
Core Study Design
For this compound ER formulations, two separate studies are required to establish bioequivalence conclusively.
-
Recommended Design: A single-dose, two-treatment, two-period, two-sequence, randomized crossover study.[11][14]
-
Required Studies:
The crossover design is the gold standard as it minimizes variability; each subject serves as their own control, thereby reducing the influence of inter-subject differences.
Diagram: Crossover Study Workflow
Caption: Randomized, two-sequence, two-period crossover study design.
Detailed Study Protocol
Objective: To compare the rate and extent of absorption of a Test this compound ER formulation with a Reference this compound ER formulation under both fasting and fed conditions.
1. Study Population:
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years.
-
Inclusion Criteria: Body Mass Index (BMI) within a normal range (e.g., 18.5-30.0 kg/m ²), normal vital signs, and clinically normal laboratory tests.
-
Exclusion Criteria: History of cardiovascular, hepatic, or renal disease; known hypersensitivity to this compound; and critically, any risk factors for QT interval prolongation or Torsades de Pointes (e.g., congenital long QT syndrome, electrolyte abnormalities).[11][16] All subjects should undergo a baseline electrocardiogram (ECG).
2. Test and Reference Products:
-
Test Product (T): The generic this compound ER tablet formulation.
-
Reference Product (R): The corresponding Reference Listed Drug (e.g., Ranexa®).
-
Strength: The highest available strength (e.g., 1000 mg) should be used for the BE studies.[11] A biowaiver for lower strengths (e.g., 500 mg) may be granted if the formulations are dose-proportional and exhibit similar dissolution profiles across different pH media.[17]
3. Dosing and Meal Conditions:
-
Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single dose of either Test or Reference product with a standardized volume of water (e.g., 240 mL). The fast continues for at least 4 hours post-dose.
-
Fed Study: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast (approx. 800-1000 kcal, with ~50% of calories from fat) within 30 minutes. The study drug is administered with water within 30 minutes of starting the meal.[18]
-
Washout Period: A washout period of at least 7 days should separate the two dosing periods to ensure complete elimination of the drug from the previous period.[18][19]
4. Blood Sampling Schedule:
-
To accurately characterize the pharmacokinetic profile, frequent blood sampling is essential. Samples (e.g., 5 mL) should be collected in tubes containing an appropriate anticoagulant (e.g., K₂-EDTA).
-
Suggested Time Points: Pre-dose (0 hour), and at 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[15][18] This schedule provides dense sampling around the expected Tmax and extends for at least 5-6 times the terminal half-life to accurately capture the elimination phase.
Bioanalytical Method Validation
The quantification of this compound in plasma samples must be performed using a fully validated bioanalytical method in accordance with regulatory guidelines (e.g., FDA, EMA).
Methodology
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and throughput.[20][21][22]
-
Sample Preparation: A robust extraction method is key. Common techniques include protein precipitation (PPT) with methanol or acetonitrile, or liquid-liquid extraction (LLE).[20]
-
Chromatography: A C18 column is typically used for separation.[20]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for this compound: m/z 428.2 → m/z 279.5[20]
-
An appropriate internal standard (IS) must be used to ensure accuracy.
-
Diagram: Bioanalytical Workflow
Caption: General workflow for bioanalytical sample analysis.
Validation Parameters
The method must be validated for the following parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity & Range | The range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. E.g., 5-2000 ng/mL.[20] |
| Accuracy | Closeness of determined value to the true value. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision | Repeatability of the assay (intra- and inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention times of the analyte and IS. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤ 20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Concentration deviation within ±15% of baseline.[20] |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameter Calculation
The primary pharmacokinetic parameters are calculated for each subject from their plasma concentration-time data using non-compartmental analysis (NCA).[23]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t½: Apparent terminal elimination half-life.
Statistical Analysis
The statistical analysis is designed to test the hypothesis of bioequivalence.
-
Data Transformation: The primary PK parameters (Cmax, AUC0-t, AUC0-∞) are log-transformed (natural log) prior to statistical analysis to normalize the data distribution.[14]
-
Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed data.[24] The model should account for sequence, subject (nested within sequence), period, and treatment (Test vs. Reference) as sources of variation.[24]
-
Bioequivalence Acceptance Criteria: Two medicinal products are considered bioequivalent if their rate and extent of absorption are similar. This is demonstrated when the 90% Confidence Intervals (CI) for the ratio of the geometric least-squares means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are entirely contained within the predefined acceptance range of 80.00% to 125.00% .[23][25]
Data Presentation
The results of the pharmacokinetic and statistical analysis should be summarized clearly.
Table: Example Summary of Bioequivalence Results (Fasting Study)
| Parameter (Log-Transformed) | Geometric LS Mean Ratio (%) (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 97.5% | 88.50% – 107.45% | Passes |
| AUC0-t | 101.2% | 94.32% – 108.55% | Passes |
| AUC0-∞ | 100.8% | 93.90% – 108.10% | Passes |
Conclusion
Conducting a bioequivalence study for an extended-release formulation like this compound requires a meticulous approach grounded in regulatory science. The key pillars for success are a robust, randomized, crossover study design conducted under both fasting and fed conditions; a highly sensitive and specific, fully validated bioanalytical method; and a rigorous statistical analysis based on the 90% confidence interval approach. By adhering to the protocols and scientific rationale outlined in this guide, researchers and drug developers can generate the high-quality data necessary to demonstrate bioequivalence and support the regulatory approval of generic this compound formulations, ultimately increasing patient access to safe, effective, and affordable medicines.
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Statistical analysis plan for a Ranolazine clinical trial
Application Notes & Protocols
Topic: Statistical Analysis Plan for a Ranolazine Clinical Trial Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Constructing a Statistical Analysis Plan for a Phase III this compound Clinical Trial in Chronic Stable Angina
Introduction: The Blueprint for Rigorous Clinical Inquiry
In the landscape of drug development, the Statistical Analysis Plan (SAP) serves as the definitive and comprehensive blueprint that prospectively details the methodologies for the analysis of clinical trial data. A robust, well-specified SAP is not merely a regulatory formality; it is the cornerstone of scientific integrity, ensuring that the trial's findings are credible, reproducible, and free from the biases of post-hoc decision-making. This document provides a detailed guide, grounded in established principles, for creating an SAP for a hypothetical Phase III clinical trial of this compound for the treatment of chronic stable angina.
This compound's unique mechanism of action sets it apart from traditional antianginal therapies. It primarily acts by inhibiting the late inward sodium current (INa) in cardiac muscle cells[1][2][3]. This inhibition reduces the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby improving diastolic relaxation and myocardial oxygen efficiency without significantly altering heart rate or blood pressure[4][5]. This distinct pharmacological profile directly informs the selection of clinical endpoints and the statistical strategies required to demonstrate efficacy and safety, all of which must be meticulously outlined in the SAP.
This guide is structured to provide both the high-level strategic considerations and the granular, protocol-level details necessary for execution, adhering to the principles set forth by the International Council for Harmonisation (ICH), particularly the E9 guideline on Statistical Principles for Clinical Trials[6][7][8][9].
Foundational Elements of the Trial Design and Objectives
Before any statistical method is chosen, the scientific questions and the trial structure designed to answer them must be unambiguously defined.
Study Objectives and Hypotheses
The SAP must begin by explicitly stating the trial's objectives. These objectives form the basis for the statistical hypotheses to be tested.
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving exercise capacity in patients with chronic stable angina.
-
Primary Hypothesis (H₀): There is no difference in the change from baseline in total exercise duration between the this compound and placebo treatment groups.
-
Primary Hypothesis (H₁): There is a difference in the change from baseline in total exercise duration between the this compound and placebo treatment groups.
-
-
Secondary Objectives:
-
To assess the effect of this compound on the frequency of angina attacks.
-
To evaluate the impact of this compound on the use of short-acting nitroglycerin.
-
To measure the effect of this compound on health-related quality of life.
-
To characterize the safety and tolerability profile of this compound.
-
Trial Schema and Estimand Framework
A clear depiction of the trial's design provides essential context for the planned analyses. This hypothetical trial is a Phase III, randomized, double-blind, placebo-controlled, parallel-group study. Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo for a 12-week treatment period.
To align with modern regulatory expectations, particularly the ICH E9 (R1) addendum, the SAP should define the estimand for the primary objective. This framework ensures clarity on precisely what is being estimated by aligning the trial objective with the statistical analysis.[10]
-
Population: Patients with a documented history of coronary artery disease and chronic stable angina.
-
Variable: Change from baseline to Week 12 in total exercise duration, measured via a standardized Exercise Treadmill Test (ETT).
-
Treatment: this compound at the specified dose versus placebo.
-
Intercurrent Events: A strategy for handling events like treatment discontinuation or use of rescue medication must be defined (e.g., a "treatment policy" strategy where the analysis reflects the effect of treatment regardless of adherence).
-
Population-Level Summary: The difference in the mean change from baseline between the two treatment groups.
Study Endpoints: The Measures of Success
The SAP must provide precise definitions for all variables that will be analyzed to address the study objectives.
Efficacy and Safety Endpoints
Endpoints are chosen based on their clinical relevance and acceptance by regulatory authorities for demonstrating an antianginal effect.[11]
| Endpoint Category | Endpoint | Definition |
| Primary Efficacy | Total Exercise Duration | Change from baseline to Week 12 in total duration (in seconds) of a standardized Exercise Treadmill Test (ETT).[12][13] |
| Secondary Efficacy | Angina Attack Frequency | Change from baseline to Week 12 in the mean number of weekly angina attacks, recorded in a patient diary.[14] |
| Nitroglycerin Consumption | Change from baseline to Week 12 in the mean number of weekly sublingual nitroglycerin tablets consumed, recorded in a patient diary.[12][14] | |
| Time to Onset of Angina | Change from baseline to Week 12 in the time (in seconds) to the onset of angina during the ETT.[12] | |
| Seattle Angina Questionnaire (SAQ) | Change from baseline to Week 12 in the scores of the five domains of the SAQ (Exertional Capacity, Anginal Stability, Anginal Frequency, Treatment Satisfaction, and Quality of Life).[15] | |
| Safety | Adverse Events (AEs) | Incidence, severity, and causality of all treatment-emergent AEs. |
| Laboratory Values | Clinically significant changes from baseline in hematology, chemistry, and urinalysis parameters. | |
| Vital Signs & ECGs | Changes from baseline in blood pressure, heart rate, and electrocardiogram parameters, with special attention to the QTcF interval. |
Core Statistical Methodologies
This section forms the heart of the SAP, detailing how the data will be analyzed.
Analysis Populations
The SAP must define the set of subjects whose data will be included in each analysis. This is crucial for controlling bias.
-
Intent-to-Treat (ITT) Population: All randomized subjects. The analysis will be conducted according to the treatment group to which the subject was randomized, regardless of the treatment actually received. This is the primary population for all efficacy analyses, as it preserves the benefits of randomization.[7]
-
Per-Protocol (PP) Population: A subset of the ITT population who were compliant with the protocol and did not have major protocol deviations that could affect the efficacy outcome. This is used for sensitivity analyses.
-
Safety Population: All randomized subjects who received at least one dose of the study drug. All safety analyses will be conducted on this population, based on the treatment actually received.
Primary Efficacy Analysis
The choice of statistical model is driven by the nature of the endpoint (continuous) and the study design (longitudinal).
A Mixed Model for Repeated Measures (MMRM) is the preferred method for the primary analysis of change from baseline in ETT duration. The causality for this choice is twofold:
-
It appropriately models the correlation of repeated measurements within a subject over time.
-
It provides valid estimates under the Missing at Random (MAR) assumption, which is often more plausible than the Missing Completely at Random (MCAR) assumption required for simpler methods like a complete-case analysis.[16][17] This is a significant advantage over older, biased methods like Last Observation Carried Forward (LOCF).
The MMRM will include:
-
Fixed Effects: Treatment group, visit (as a categorical variable), treatment-by-visit interaction, and baseline ETT duration as a covariate.
-
Covariance Structure: An unstructured covariance matrix will be used to model the within-subject correlation of errors, unless a simpler structure (e.g., autoregressive) demonstrates a better fit based on information criteria (e.g., AIC/BIC).
The primary hypothesis will be tested by evaluating the contrast of the least-squares means for the change from baseline to Week 12 between the this compound and placebo groups.
Handling of Missing Data
The SAP must prospectively define the strategy for handling missing data to avoid bias. The best approach is to minimize missing data during trial conduct.[17] However, since some missing data is inevitable, a principled analytical approach is required.
The primary analysis using MMRM inherently handles missing data for the primary endpoint under the MAR assumption.[16] However, to satisfy regulatory scrutiny, the robustness of the results must be tested with sensitivity analyses .
Planned Sensitivity Analyses:
-
Pattern-Mixture Models: Explore the potential impact of data being Missing Not at Random (MNAR) , where the reason for missingness is related to the unobserved value itself.[19]
Adjusting for Multiplicity
Whenever a clinical trial has multiple endpoints, there is an increased risk of making a false positive claim (a Type I error) simply by chance.[20][21][22] The SAP must specify a method to control the overall (family-wise) error rate at 0.05.
A hierarchical (fixed-sequence) testing procedure is a common and accepted strategy.[23] Endpoints are tested in a pre-specified order of clinical importance. Testing proceeds down the list only if the preceding test was statistically significant. This procedure strongly controls the family-wise error rate without requiring any adjustment to the p-values.
Interim Analysis
An interim analysis may be planned to allow a Data and Safety Monitoring Board (DSMB) to review accumulating data.[24][25] The purpose could be to stop the trial early for overwhelming efficacy, futility, or safety concerns.[26][27]
If an interim analysis for efficacy is planned, a statistical penalty must be paid to maintain the overall Type I error of 0.05. This is accomplished using an alpha-spending function , such as the O'Brien-Fleming or Pocock boundaries. The SAP must pre-specify:
-
The timing of the interim analysis (e.g., after 50% of subjects have completed the Week 12 visit).
-
The specific alpha-spending function to be used.
-
The strict stopping boundaries for both efficacy and futility.
Protocol: Primary Efficacy Analysis using MMRM
This section provides a step-by-step methodology for executing the primary analysis.
Objective: To determine the effect of this compound on the change from baseline in ETT duration at Week 12.
Software: SAS (Proc Mixed) or R (lme4/nlme package).
-
Step 1: Dataset and Variable Definition
-
Use the ITT analysis population.
-
Define the outcome variable (Y): ETT duration at each post-baseline visit (Weeks 4, 8, 12).
-
Define the baseline variable (Y_base): ETT duration at baseline.
-
Define the change from baseline (CHG): Y - Y_base for each post-baseline visit.
-
Define independent variables: TRT (Treatment: this compound, Placebo), VISIT (Visit: Week 4, Week 8, Week 12), and a subject ID variable.
-
-
Step 2: Model Specification
-
The model for the change from baseline (CHG) will be specified as: CHG = TRT + VISIT + TRT*VISIT + Y_base
-
In SAS syntax:
-
DDFM=KR (Kenward-Roger) is used to provide a better estimate of the denominator degrees of freedom for small samples.
-
TYPE=UN specifies an unstructured covariance matrix.
-
-
Step 3: Model Assumptions
-
The model assumes that the residuals are normally distributed. This will be assessed by visual inspection of Q-Q plots and histograms of the residuals.
-
The appropriateness of the covariance structure will be confirmed by comparing the fit statistics (AIC, BIC) of different structures (e.g., UN, AR(1), CS).
-
-
Step 4: Hypothesis Testing and Estimation
-
The primary analysis will be based on the LSMEANS (Least-Squares Means) statement at the Week 12 visit.
-
The output will provide the estimated difference in the change from baseline between the this compound and placebo groups at Week 12, along with the corresponding 95% confidence interval and p-value.
-
-
Step 5: Reporting
-
The results will be presented in a table showing the number of subjects, baseline mean, Week 12 mean change from baseline, the difference between groups, 95% CI, and p-value.
-
The final report will follow the Consolidated Standards of Reporting Trials (CONSORT) statement to ensure transparent and complete reporting.[28][29][30][31][32]
-
Safety Analysis
The SAP must detail how safety will be assessed. Unlike efficacy analysis, this is primarily descriptive.
-
Adverse Events (AEs): Treatment-emergent AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA). The number and percentage of subjects experiencing AEs will be tabulated by system organ class and preferred term for each treatment group.
-
Laboratory Data: Shifts from baseline to post-baseline visits will be summarized in shift tables (e.g., Low, Normal, High at baseline vs. post-baseline).
-
ECG Analysis: The mean change from baseline in the QTcF interval will be summarized by treatment group at each visit. The number and percentage of subjects with QTcF increases >30 ms and >60 ms, and with absolute QTcF values >450 ms, >480 ms, and >500 ms will be tabulated.
Conclusion
References
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- Guidance on interim analysis methods in clinical trials - PMC - PubMed Central. (n.d.).
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- Handling Missing D
- Multiplicity in a Clinical Trial: Why is it Important? (2022, January 18).
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- What is the mechanism of action of Ranexa (this compound)? (2025, April 6). Dr.Oracle.
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- Handling missing data in clinical research. (n.d.). PubMed.
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- ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS. (n.d.). GMP Compliance.
- consort-spirit.org: Home. (n.d.). CONSORT-SPIRIT.
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- CONSORT 2025 statement: updated guideline for reporting randomised trials. (2025, April 14). The BMJ.
- CONSORT 2025 explanation and elaboration: updated guideline for reporting randomised trials. (2025, April 15).
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- How does this compound (this compound) help with chronic angina and what clinical trials support its efficacy? (2025, October 6). Dr.Oracle.
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- Effects of this compound in Patients With Chronic Angina in Patients With and Without Percutaneous Coronary Intervention for Acute Coronary Syndrome: Observations From the MERLIN‐TIMI 36 Trial - NIH. (2015, June 8).
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- Statistical Considerations for FDA COVID-19 Guidance. (2020, March 27). Premier Research.
- Guidance for Industry. (n.d.). U.S.
- Systematic review of statistical methods used to analyze Seattle Angina Questionnaire scores. (n.d.). PubMed.
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- Systematic review of statistical methods used to analyze Seattle Angina Questionnaire scores. (2025, August 10).
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Ranolazine
Welcome to the technical support center for Ranolazine solubility enhancement. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to help you navigate these challenges effectively. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may be facing in the lab.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it exhibits high permeability but poor solubility.[1] Its aqueous solubility is highly pH-dependent, being freely soluble in acidic conditions (below pH 4.40) and very slightly soluble in neutral to basic conditions (above pH 6.99).[2] This characteristic poses a significant hurdle for in vitro assay development, formulation, and achieving consistent oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₃N₃O₄ | [2] |
| Molecular Weight | 427.54 g/mol | [2] |
| pKa | 13.6 | [3] |
| Log P | 2.07 ± 0.06 | [2] |
| Aqueous Solubility (pH > 6.99) | Very slightly soluble | [2] |
| Aqueous Solubility (pH < 4.40) | Freely soluble | [2] |
| Solubility in Organic Solvents | Soluble in dichloromethane and methanol; sparingly soluble in ethanol and acetone. | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock in aqueous buffer?
A1: This is a common issue known as "antisolvent precipitation." this compound is readily soluble in organic solvents like DMSO.[5] However, when you introduce this organic stock solution into an aqueous buffer (the "antisolvent"), the overall solvent polarity increases dramatically. Since this compound has poor aqueous solubility at neutral or near-neutral pH, it can no longer stay dissolved and crashes out of the solution.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Aim to keep the final concentration of DMSO or other organic solvents as low as possible in your final aqueous solution, ideally below 1% (v/v).
-
Use a co-solvent system: Instead of a direct dilution, consider using a co-solvent system where the aqueous buffer contains a certain percentage of a water-miscible organic solvent like ethanol or propylene glycol. This can help maintain this compound's solubility.
-
pH adjustment of the aqueous buffer: If your experimental conditions allow, lowering the pH of the aqueous buffer to below 4.5 will significantly increase this compound's solubility and may prevent precipitation.[6]
-
Slower addition and vigorous mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the drug molecules more effectively and avoid localized high concentrations that can trigger precipitation.
Q2: I'm trying to prepare a stock solution of this compound in an aqueous buffer for my cell-based assay, but it won't dissolve. What can I do?
A2: Directly dissolving this compound in neutral aqueous buffers is challenging due to its low solubility. Here are several approaches you can take, ranging from simple to more complex formulation strategies:
-
pH Adjustment: This is the most straightforward method. This compound's solubility is significantly higher at acidic pH.[6]
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of this compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[7]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[8]
-
Cocrystallization: Forming cocrystals of this compound with a suitable coformer can alter its crystal lattice and improve its solubility.[9]
The following sections provide detailed troubleshooting guides and protocols for these techniques.
Troubleshooting & Optimization Guides
Guide 1: Solubility Enhancement via pH Adjustment
The solubility of this compound is highly dependent on the pH of the solution. By lowering the pH, you can significantly increase its solubility.
Experimental Protocol: Preparing an Acidic this compound Solution
-
Prepare your desired buffer: Start with a buffer system that is appropriate for your experiment (e.g., phosphate buffer, citrate buffer).
-
Adjust the pH: Using a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) to your buffer until the desired pH (ideally below 4.5) is reached.
-
Dissolve this compound: Add the powdered this compound to the acidic buffer while stirring. Gentle heating (e.g., to 37°C) can also aid in dissolution.
-
Sterile Filtration (if required): If for use in cell culture, filter the final solution through a 0.22 µm sterile filter.
Troubleshooting:
-
Precipitation upon neutralization: If you need to adjust the pH back to a neutral range for your experiment, be aware that this compound may precipitate. To mitigate this, consider using a lower final concentration of this compound or employing one of the other solubility enhancement techniques discussed below in conjunction with pH adjustment.
Guide 2: Utilizing Co-solvent Systems
Co-solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.
Experimental Protocol: Preparing a this compound Co-solvent Solution
-
Select a co-solvent: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.
-
Prepare the co-solvent/buffer mixture: Prepare your aqueous buffer and add the desired percentage of the co-solvent (e.g., 10%, 20% v/v).
-
Dissolve this compound: Add the this compound powder to the co-solvent/buffer mixture and stir until dissolved. Sonication can be used to expedite dissolution.
Data on this compound Solubility in Co-solvent Systems:
While specific quantitative data for this compound in various co-solvent systems is not extensively published in readily available literature, a general principle is that increasing the proportion of the organic co-solvent will increase solubility. However, it is crucial to consider the tolerance of your experimental system (e.g., cells) to the co-solvent.
Troubleshooting:
-
Co-solvent toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells. Always run a vehicle control in your experiments to assess the effect of the co-solvent alone.
-
Precipitation upon dilution: Similar to DMSO stocks, diluting a co-solvent stock into a purely aqueous medium can cause precipitation. Ensure the final concentration of the co-solvent in your assay is sufficient to maintain solubility.
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its aqueous solubility.[10]
Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex
-
Prepare a cyclodextrin solution: Dissolve an excess of HP-β-CD in your desired aqueous buffer.
-
Add this compound: Add an excess of this compound to the HP-β-CD solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Filter and Quantify: Filter the suspension through a 0.45 µm filter to remove undissolved this compound. The concentration of the dissolved this compound in the filtrate can then be determined using a validated analytical method like UV-Vis spectrophotometry or HPLC.[1][11]
Troubleshooting:
-
Inefficient complexation: The efficiency of complexation can be influenced by factors such as the type of cyclodextrin used, the drug-to-cyclodextrin molar ratio, temperature, and pH. You may need to screen different cyclodextrins and optimize these parameters.
-
Competition for the cyclodextrin cavity: If your experimental medium contains other molecules that can bind to the cyclodextrin cavity, this may reduce the solubility enhancement effect for this compound.
Guide 4: Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and apparent solubility.
Experimental Protocol: Preparing a this compound Solid Dispersion (Solvent Evaporation Method)
-
Select a carrier: Hydrophilic polymers such as polyvinylpyrrolidone (PVP K-30), hydroxypropyl methylcellulose (HPMC), and Soluplus® are commonly used.[8][12]
-
Dissolve the drug and carrier: Dissolve both this compound and the carrier in a common volatile solvent, such as methanol.[12]
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask.
-
Dry and pulverize: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. The resulting solid can then be pulverized into a fine powder.
Table 2: Example of this compound Solid Dispersion Formulations
| Carrier | Drug:Carrier Ratio (w/w) | Reported Solubility Enhancement | Source |
| PVP K-30 | 1:2 | 3-fold | [8] |
| Soluplus® | 1:2.5 | 10-fold | [12] |
Troubleshooting:
-
Phase separation: If the drug and carrier are not miscible, they may separate during solvent evaporation, leading to a less effective solid dispersion. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to assess the physical state of the drug in the dispersion.
-
Recrystallization: The amorphous form of the drug in a solid dispersion can be prone to recrystallization over time, which would reduce the solubility advantage. Proper storage conditions (low humidity and temperature) are important.
Guide 5: Cocrystallization
Cocrystals are multicomponent crystals where the drug and a coformer are held together by non-covalent bonds. This can lead to improved physicochemical properties, including solubility.
Experimental Protocol: Preparing this compound Cocrystals (Solvent Evaporation Method)
-
Select a coformer: Nicotinamide has been successfully used as a coformer for this compound.[9]
-
Dissolve this compound and the coformer: Dissolve stoichiometric amounts of this compound and the coformer in a suitable solvent (e.g., methanol).[9]
-
Slow evaporation: Allow the solvent to evaporate slowly at room temperature. This will promote the formation of cocrystals.
-
Collect and characterize: Collect the resulting crystals and characterize them using techniques like DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm cocrystal formation.
Troubleshooting:
-
Difficulty in forming cocrystals: Cocrystal formation is highly dependent on the choice of solvent and the stoichiometry of the drug and coformer. Screening of different solvents and molar ratios may be necessary.
-
Formation of a physical mixture: In some cases, a simple physical mixture of the drug and coformer may crystallize instead of a true cocrystal. Thorough characterization is essential to confirm the formation of a new crystalline phase.
Visualizing the Workflow: A Path to Enhanced Solubility
The following diagram illustrates a general workflow for addressing this compound solubility issues, from initial problem identification to the application of various enhancement techniques.
Caption: A decision-making workflow for overcoming this compound's poor aqueous solubility.
Analytical Methods for Solubility Determination
Accurate quantification of this compound is crucial for determining the effectiveness of any solubility enhancement technique.
UV-Vis Spectrophotometry
A simple and rapid method for quantifying this compound.
-
λmax: this compound exhibits a maximum absorbance (λmax) at approximately 272 nm.[1]
-
Solvent: A suitable solvent that does not interfere with the absorbance at this wavelength should be used. Methanol or acidic buffers are common choices.[1]
-
Calibration Curve: A standard curve should be prepared with known concentrations of this compound to ensure linearity in the desired concentration range.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity, especially for complex matrices.
-
Column: A C18 column is commonly used for the separation.[14]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[6][14]
-
Detection: UV detection at 272 nm is suitable.[6]
This technical support guide provides a comprehensive overview of the challenges and solutions associated with the poor aqueous solubility of this compound. By understanding the underlying principles and following the detailed protocols and troubleshooting advice, researchers can effectively overcome these hurdles and achieve reliable and reproducible experimental results.
References
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- Development and Validation of UV Spectroscopic Method for the Determination of this compound in Bulk and Formulation. (n.d.). Research Journal of Pharmacy and Technology.
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for this compound. (n.d.). Longdom Publishing.
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- UV spectrum of this compound | Download Scientific Diagram. (n.d.). ResearchGate.
- Spectrophotometric method for the estimation of this compound in bulk and pharmaceutical formulations. (n.d.). SciSpace.
- Development and validation of HPLC method for simultaneous determination of this compound and Dronedarone in bulk and pharmaceutical dosage form. (n.d.).
- Enhancement of Physicochemical and Pharmacokinetic Characteristics of this compound drug substance using Cocrystalization Technique. (n.d.). Research Journal of Pharmacy and Technology.
- This compound | C24H33N3O4. (n.d.). PubChem.
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- Enhanced solubility and bioavailability of this compound by solid dispersion method in vitro and in vivo evaluation. (2022). ScienceScholar.
- Cost Effective, Efficient and Stability indicating analytical method validation for this compound related by Reverse Phase High Performance. (2020). Journal of Drug Delivery and Therapeutics.
- Enhancement of Physicochemical and Pharmacokinetic Characteristics of this compound drug substance using Cocrystalization Technique | Request PDF. (2025). ResearchGate.
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- SOLUBILITY ENHANCEMENT OF this compound BY HYDROTROPIC METHOD. (2020). International Journal of Chemical and Pharmaceutical Analysis.
- Novel solid state forms of this compound salts. (n.d.). Google Patents.
- Amorphous Solid Forms of this compound and Tryptophan and Their Relaxation to Metastable Polymorphs. (2023). PubMed Central.
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- Inhibition of cardiomyocytes late INa with this compound to prevent anthracyclines cardiotoxicity in experimental models in vitro and in vivo. (n.d.). ASCO.
- This compound Prevents Pressure Overload-Induced Cardiac Hypertrophy and Heart Failure by Restoring Aberrant Na+ and Ca2+ Handling. (n.d.). PubMed Central.
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- Electrophysiological Basis for the Antiarrhythmic Actions of this compound. (n.d.). PubMed Central.
- Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. (n.d.). Brieflands.
- Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex. (n.d.). RSC Publishing.
- Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024). MDPI.
- Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology (JPST).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PubMed Central.
- Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery. (2023). MDPI.
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). MDPI.
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Technical Support Center: Managing Ranolazine-Induced QT Prolongation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ranolazine. This guide is designed to provide in-depth, field-proven insights into managing and interpreting this compound-induced QT prolongation in your experimental setups. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring your experiments are robust, reproducible, and yield trustworthy data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound-induced QT prolongation?
A1: this compound exhibits a dual-ion channel blocking action that results in a unique electrophysiological profile.[1][2][3] Primarily, it inhibits the late inward sodium current (late INa).[1][4] This action is key to its antianginal effects as it reduces intracellular sodium and subsequent calcium overload in ischemic cardiac myocytes, decreasing myocardial wall tension and oxygen demand without significantly altering heart rate or blood pressure.[1][4]
Concurrently, at therapeutic concentrations, this compound also blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[4][5][6][7] Inhibition of IKr is a common mechanism for drug-induced QT prolongation as it delays ventricular repolarization.[8] The net effect of this compound on the action potential duration is a balance between these two opposing actions.[5] While IKr blockade tends to prolong the action potential, the inhibition of late INa can shorten or have a minimal effect on it.[4] This complex interplay results in a modest prolongation of the QT interval, typically in the range of 2 to 6 milliseconds in clinical settings.[5]
It is this dual-channel effect that is thought to contribute to this compound's relatively low risk of inducing Torsades de Pointes (TdP), a potentially fatal arrhythmia, despite its QT-prolonging properties.[4][7]
Q2: I'm observing significant QT prolongation in my in vitro assay at concentrations that are clinically relevant. Is this expected, and how should I interpret this?
A2: Observing QT prolongation with this compound in in vitro setups, such as those using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated cardiac tissues, is an expected finding. The key to interpretation lies in the magnitude of the effect and the context of the experimental system.
-
Concentration-Dependence: this compound's effects are concentration-dependent.[1] You should establish a clear concentration-response curve. The half-maximal inhibitory concentration (IC50) for hERG block by this compound has been reported to be around 8-12 µM in various expression systems.[9][10][11][12] Compare your effective concentrations to these published values.
-
In Vitro vs. In Vivo Discrepancy: In vitro systems may sometimes show a more pronounced effect than what is observed in vivo. This can be due to the absence of metabolic processes, plasma protein binding, and the integrated physiological responses present in a whole organism. Therefore, while a positive signal in vitro is important for hazard identification, it requires careful correlation with in vivo data for a comprehensive risk assessment.
-
Focus on Proarrhythmic Markers: Beyond simple QT prolongation, it is crucial to assess for proarrhythmic markers such as early afterdepolarizations (EADs) and triangulation of the action potential waveform. This compound, due to its late INa blocking properties, has been shown to suppress EADs induced by other IKr blockers, highlighting its unique safety profile.[7]
Q3: My in vivo animal model shows a different degree of QT prolongation compared to what is reported in humans. Why is this, and how do I select the right model?
A3: Interspecies differences in cardiac electrophysiology are a well-documented challenge in preclinical cardiac safety assessment.[13]
-
Ion Channel Expression and Kinetics: The density, distribution, and kinetics of key cardiac ion channels (including IKr and INa) can vary significantly between species. This can lead to different sensitivities to this compound's effects.
-
Heart Rate: The intrinsic heart rate of many preclinical species (e.g., rodents) is much higher than in humans. This necessitates the use of heart rate correction formulas for the QT interval (QTc), and the choice of formula can impact the results.
-
Model Selection: For assessing proarrhythmia risk, models with a diminished repolarization reserve, such as the atrioventricular (AV) block canine or monkey model, can be highly sensitive.[14] These models more closely mimic the electrophysiological conditions that may predispose patients to drug-induced arrhythmias.[14] Conscious dog and monkey models are also widely used for their translational value in predicting human QT effects.[15][16]
When interpreting data from animal models, it is essential to consider the pharmacokinetic-pharmacodynamic (PK/PD) relationship.[13] Correlating the observed QT prolongation with the plasma concentration of this compound provides a more robust basis for extrapolating the findings to humans.[13][15]
Troubleshooting Guides
Troubleshooting High Variability in In Vitro Patch-Clamp Experiments
Issue: You are observing high cell-to-cell variability in the measured block of hERG current by this compound.
Causality & Troubleshooting Steps:
-
Unstable Seal Resistance: A low or unstable seal resistance (>1 GΩ is ideal) will lead to leaky recordings and inaccurate current measurements.
-
Solution: Ensure optimal cell health and use high-quality borosilicate glass pipettes. Polish the pipette tips with a microforge to ensure a smooth surface for sealing.
-
-
Voltage Protocol Inconsistencies: The block of hERG channels by many drugs, including this compound, is voltage-dependent.[12] Minor variations in the applied voltage protocol can lead to significant differences in the observed block.
-
Solution: Standardize the voltage protocol across all experiments. A typical protocol to elicit hERG current involves a depolarizing step to around +20 mV to open the channels, followed by a repolarizing step to around -50 mV to measure the tail current, which is where the effect of many hERG blockers is most prominent.
-
-
Incomplete Drug Washout: this compound's block of the hERG channel is reversible.[12] If the washout between drug applications is incomplete, you may see a cumulative effect that is misinterpreted as variability.
-
Solution: Ensure a sufficient washout period with a continuous flow of the control solution. Monitor the current to ensure it returns to at least 95% of the baseline level before applying the next concentration.
-
-
Cell Line Passage Number: The expression levels of ion channels in stably transfected cell lines can change with increasing passage number.
-
Solution: Use cells within a validated range of passage numbers. Regularly perform quality control checks to confirm consistent hERG channel expression and function.
-
Experimental Protocol: Standardized Voltage-Clamp Protocol for Assessing this compound's hERG Block
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-80% confluency before passaging for experiments.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C).
-
Use an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Use an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the hERG tail current.
-
Return to the holding potential of -80 mV.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
-
Data Acquisition and Analysis:
-
Record the peak tail current at -50 mV.
-
Establish a stable baseline recording in the external solution for at least 3 minutes.
-
Apply this compound at increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Calculate the percentage of current block at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Troubleshooting Inconsistent QTc Prolongation in In Vivo Telemetry Studies
Issue: You are observing inconsistent or highly variable QTc prolongation in your conscious animal telemetry study, making it difficult to establish a clear dose-response relationship.
Causality & Troubleshooting Steps:
-
Inappropriate Heart Rate Correction: The relationship between QT interval and heart rate is not linear and can be influenced by the autonomic state of the animal. Using an inappropriate correction formula (e.g., Bazett's formula in species with high heart rates) can introduce significant error.
-
Solution: Use a species-specific correction formula or, ideally, an individual-animal correction derived from the baseline telemetry data. Fridericia's or a linear regression-based correction is often more appropriate for preclinical species than Bazett's.[17]
-
-
Stress-Induced Cardiovascular Changes: Handling and dosing procedures can induce stress, leading to fluctuations in heart rate and autonomic tone that can confound the measurement of drug-induced QT changes.
-
Solution: Ensure a sufficient acclimatization period for the animals in the study environment. Use refined handling and dosing techniques to minimize stress. A crossover study design, where each animal serves as its own control, can also help to reduce inter-individual variability.
-
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animals can lead to variable plasma concentrations and, consequently, variable pharmacodynamic effects.
-
Solution: Collect time-matched plasma samples for pharmacokinetic analysis. Correlating the QTc interval with the actual plasma concentration of this compound (PK/PD modeling) provides a much more accurate assessment of the drug's effect than relying on dose level alone.[13]
-
-
Electrode Placement and Signal Quality: Poor ECG signal quality due to improper electrode placement or movement artifacts can lead to inaccurate QT interval measurements.
-
Solution: Ensure proper surgical implantation and placement of telemetry leads. Use automated ECG analysis software with validated algorithms for QT interval measurement, but always perform a visual inspection of the automated measurements for accuracy.
-
Data Presentation and Visualization
Table 1: Representative In Vitro hERG Inhibition Data for this compound
| This compound Concentration (µM) | % hERG Current Inhibition (Mean ± SEM) |
| 1 | 12.5 ± 2.1 |
| 3 | 28.9 ± 3.5 |
| 10 | 55.2 ± 4.8 |
| 30 | 85.7 ± 2.9 |
| 100 | 98.1 ± 1.5 |
This table summarizes typical data obtained from a patch-clamp experiment, demonstrating a clear concentration-dependent inhibition of the hERG current by this compound.
Table 2: Example of In Vivo QTc Data in a Conscious Dog Model
| Treatment Group | Dose (mg/kg) | Peak Plasma Concentration (µM) | ΔΔQTcF (ms) (Mean ± SD) |
| Vehicle | 0 | - | 1.2 ± 2.5 |
| This compound | 5 | 2.5 | 8.5 ± 3.1 |
| This compound | 15 | 7.8 | 15.2 ± 4.5 |
| This compound | 45 | 25.1 | 28.9 ± 5.8 |
ΔΔQTcF represents the change in the Fridericia-corrected QT interval from baseline, corrected for the vehicle response. This table illustrates the correlation between plasma concentration and the observed QTc prolongation.
Diagrams and Workflows
Caption: Dual mechanism of this compound's effect on cardiac action potential.
Caption: Integrated workflow for preclinical QT liability assessment.
References
- This compound - StatPearls - NCBI Bookshelf. (n.d.).
- M.D, E.A.S., M.D, J.C.C., M.D, F.A.C.C., F.A.H.A., M.S.C.I., & M.D, F.A.C.C., F.A.H.A., M.S.C.I., D.M. (2016). This compound: A Contemporary Review.
- This compound inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants - PMC. (n.d.).
- This compound inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. (2011). British Journal of Pharmacology, 164(2b), 513-526. [Link]
- This compound inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. (2011). British Journal of Pharmacology, 164, 513-526. [Link]
- What is the mechanism of action of this compound? (n.d.).
- Sugiyama, A. (2007). Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts. British Journal of Pharmacology, 152(1), 1-5. [Link]
- Wu, L., Shryock, J. C., & Belardinelli, L. (2006). Rapid kinetic interactions of this compound with HERG K+ current. Journal of Pharmacology and Experimental Therapeutics, 318(2), 706-715. [Link]
- The potential contribution of this compound to Torsade de Pointe - PMC. (n.d.).
- Electrophysiological perspectives – what has this compound taught us? (2005). Europace, 7(Suppl 2), S2-S7. [Link]
- Ando, K., Kushida, H., Kanda, A., Abe, C., Masutomi, N., Kuromaru, O., ... & Yoshinaga, T. (2005). QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals. Journal of Pharmacological Sciences, 99(5), 487-500. [Link]
- This compound: ion-channel-blocking actions and in vivo electrophysiological effects. (2004). British Journal of Pharmacology, 141(5), 815-825. [Link]
- Moss, A. J., Zareba, W., Schwarz, K. Q., Rosero, S., McNitt, S., & Robinson, J. L. (2008). This compound Shortens Repolarization in Patients with Sustained Inward Sodium Current Due To Type-3 Long QT Syndrome. Journal of Cardiovascular Electrophysiology, 19(12), 1289-1293. [Link]
- This compound: Ion-channel-blocking actions and in vivo electrophysiological effects. (2004). British Journal of Pharmacology, 141(5), 815-825. [Link]
- Carlsson, L. (2006). In vitro and in vivo models for testing arrhythmogenesis in drugs. Journal of Internal Medicine, 259(1), 70-80. [Link]
- De Buck, S., De Kock, H., Van der Heyden, M. A., Luttun, A., & Danhof, M. (2012). Model-based evaluation of drug-induced QTc prolongation for compounds in early development. British Journal of Clinical Pharmacology, 74(6), 967-981. [Link]
- FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation. (2024). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
- Fenichel, R. R., Malik, M., Antzelevitch, C., Sanguinetti, M., Roden, D. M., Priori, S. G., ... & Camm, A. J. (2004). QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications. Fundamental & Clinical Pharmacology, 18(4), 375-395. [Link]
- Phase 1 TQT/QT Study Interval Analysis - BioPharma Services. (n.d.).
- This compound for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data. (2013). Circulation: Arrhythmia and Electrophysiology, 6(5), 949-957. [Link]
- Safety Guidelines - ICH. (n.d.).
- Drug-induced QT interval prolongation: mechanisms and clinical management - PMC. (n.d.).
- Preclinical QT Assessment Reduces Late-stage Drug Failures. (2013, March 26). Charles River.
- QT prolongation assay - Creative Bioarray. (n.d.).
- Gintant, G. (2011). An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk. British Journal of Pharmacology, 164(1), 1-19. [Link]
- QT Assessment in Early Drug Development: The Long and the Short of It. (2015). Journal of Cardiovascular Pharmacology and Therapeutics, 20(4), 369-380. [Link]
- New Approaches for an Integrated Nonclinical-Clinical QT/Proarrhythmic Risk Assessment (1 of 2). (2020, December 7). [Video]. YouTube.
- This compound: A New Approach to Treating an Old Problem. (2010). Texas Heart Institute Journal, 37(6), 641-647. [Link]
- Safety and Efficacy of this compound for the Treatment of Chronic Angina Pectoris. (2011). Cardiology Research and Practice, 2011, 687683. [Link]
- This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. (2021). Pharmaceuticals, 15(1), 31. [Link]
- This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. (2021). Pharmaceuticals (Basel, Switzerland), 15(1), 31. [Link]
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Identifying and mitigating Ranolazine drug interactions in research
This guide is designed for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) profile of Ranolazine. It provides foundational knowledge, detailed experimental protocols, and troubleshooting advice to ensure the generation of robust and reliable data for regulatory submissions and scientific publications.
Section 1: Frequently Asked Questions (FAQs) & this compound's Interaction Profile
This section addresses common questions regarding this compound's pharmacokinetic properties and DDI potential.
Q1: What is the primary metabolic pathway for this compound?
A: this compound is extensively metabolized, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine.[1][2][3] A smaller portion of its metabolism is handled by CYP2D6.[1][3][4][5] Less than 5% of the drug is excreted unchanged in urine and feces.[2][3][4]
Q2: Is this compound involved with any drug transporters?
A: Yes, this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter.[1][2][6] This means that P-gp inhibitors can increase this compound's absorption and plasma concentrations.[1][2][6] this compound itself is also a moderate inhibitor of P-gp and may increase the plasma concentrations of other drugs that are P-gp substrates, such as digoxin.[1][4][5][7][8]
Q3: What are the most critical drug interactions to be aware of when studying this compound?
A: The most significant interactions involve strong inhibitors and inducers of CYP3A4.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can dramatically increase this compound plasma levels (up to 3.9-fold with ketoconazole), leading to a higher risk of adverse effects like QT prolongation.[1][4][5] Co-administration is contraindicated.[1][9]
-
Moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil, erythromycin) can also significantly increase this compound levels.[1][6] Dose adjustments are typically required in clinical settings.[1][3]
-
Strong CYP3A4 inducers (e.g., rifampin, phenytoin, St. John's Wort) can decrease this compound plasma concentrations by as much as 95%, potentially rendering the drug ineffective.[2] Co-administration is not recommended.[1][2]
Q4: Does this compound inhibit any CYP enzymes?
A: this compound is considered a weak to moderate inhibitor of CYP2D6 and a weak inhibitor of CYP3A4.[4][7] While its inhibitory effect on CYP3A4 is weak, it can still cause a clinically relevant increase in the concentration of sensitive CYP3A4 substrates like simvastatin (approximately 2-fold increase).[2][7] Its inhibition of CYP2D6 may require dose reduction for certain substrates like some tricyclic antidepressants and antipsychotics.[2][7]
Section 2: Key Experimental Protocols & Workflows
This section provides validated, step-by-step protocols for essential in vitro DDI studies. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 2.1: In Vitro CYP450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on major CYP isoforms (specifically CYP3A4 and CYP2D6).
Causality: This assay is critical for quantifying this compound's potential to act as a perpetrator drug, inhibiting the metabolism of co-administered medications. Human liver microsomes (HLMs) are used as they provide a physiologically relevant source of a wide range of CYP enzymes.[10]
Materials:
-
Human Liver Microsomes (pooled)
-
This compound (and a suitable solvent, e.g., DMSO)
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
Acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of this compound, probe substrates, and positive controls in the appropriate solvent. Create a serial dilution of this compound to test a range of concentrations.
-
Pre-incubation: In a 96-well plate, add buffer, HLM, and the this compound solution (or positive control, or vehicle control). Pre-incubate for 10 minutes at 37°C to allow the test compound to interact with the enzymes.
-
Initiate Reaction: Add the CYP-specific probe substrate to all wells.
-
Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction. Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Plot the percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
-
Positive Control: The IC50 value for the known inhibitor (e.g., ketoconazole) must fall within the laboratory's established range, confirming the assay system is sensitive to inhibition.
-
Vehicle Control: Wells with no inhibitor should show robust metabolite formation, establishing the baseline 100% activity.
-
Negative Control: Incubations without NADPH should show no metabolite formation, confirming the reaction is enzyme-dependent.
Protocol 2.2: In Vitro P-glycoprotein (P-gp) Substrate Assessment
Objective: To determine if this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that is a gold standard for predicting intestinal drug absorption.[11][12] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), one can calculate an "efflux ratio." A ratio significantly greater than 2 indicates that the compound is actively pumped out of the cell, suggesting it is a substrate for an efflux transporter like P-gp.[11][12]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well)
-
Culture medium (e.g., DMEM with FBS, NEAA, P/S)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound
-
Known P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow or TEER meter for monolayer integrity check
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[12][13]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the tight junctions. Measure the Transepithelial Electrical Resistance (TEER) or assess the permeability of a paracellular marker like Lucifer yellow.[14] Only use monolayers with acceptable integrity.
-
Assay Setup (Bidirectional Transport):
-
A-to-B Transport: Add this compound (at a specified concentration in transport buffer) to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.
-
B-to-A Transport: Add this compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Inhibitor Group: Repeat both A-to-B and B-to-A transport experiments in the presence of a known P-gp inhibitor like verapamil.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for all conditions.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis:
Self-Validation:
-
An ER > 2 suggests this compound is a substrate for active efflux.[11]
-
If the ER is > 2 and is reduced to ~1 in the presence of verapamil, this confirms that this compound is a P-gp substrate.[12]
-
The known P-gp substrate control (e.g., Digoxin) should show a high ER that is inhibited by verapamil. The low permeability control (e.g., Mannitol) should have a low Papp value.
Section 3: Troubleshooting Guide
Q: My IC50 value for this compound in the CYP3A4 inhibition assay is very high (weak inhibition), but literature suggests it's a substrate. Is my assay failing?
A: Not necessarily. This is an expected result and a key point of experimental interpretation. This compound's primary interaction with CYP3A4 is as a substrate, not a potent inhibitor.[1][2] Your experiment is correctly showing that it is a weak inhibitor.
-
Troubleshooting Steps:
-
Confirm Positive Control: Check the IC50 of your positive control (ketoconazole). If it is within the expected range, your assay system is performing correctly.
-
Re-evaluate Objective: Your result accurately characterizes this compound's perpetrator potential via CYP3A4 inhibition as low. The more critical experiment is to assess its victim potential, i.e., how its metabolism is affected by known CYP3A4 inhibitors.
-
Consider Time-Dependent Inhibition (TDI): Although less likely to be the primary issue here, always consider running a TDI assay to check for mechanism-based inactivation, which standard IC50 assays can miss.[10]
-
Q: The recovery of this compound in my Caco-2 permeability assay is low (<70%). What could be the cause?
A: Low recovery can invalidate permeability results. The cause is often multifactorial.
-
Troubleshooting Steps:
-
Non-specific Binding: this compound may be binding to the plastic of the assay plates or Transwell inserts. Run a control experiment without cells to quantify binding to the apparatus. Consider using low-binding plates.
-
Cellular Metabolism: Caco-2 cells have some metabolic capacity.[16] Analyze your samples for major this compound metabolites to see if intracellular metabolism is occurring.
-
Compound Instability: Assess the stability of this compound in the transport buffer over the course of the experiment at 37°C.
-
Poor Solubility: Ensure that the concentration of this compound used in the assay is well below its thermodynamic solubility limit in the transport buffer to avoid precipitation.[17]
-
Q: My in vivo pharmacokinetic study shows a larger-than-expected interaction between this compound and a moderate CYP3A4 inhibitor. Why might this be?
A: This could be due to a complex interaction involving multiple mechanisms.
-
Troubleshooting Steps:
-
Dual Inhibition: The interacting drug might be inhibiting not only CYP3A4 but also P-gp. Inhibition of P-gp in the gut wall would increase this compound's absorption, while CYP3A4 inhibition would decrease its first-pass and systemic metabolism. This dual action has a synergistic effect on increasing this compound exposure.[2]
-
Review In Vitro Data: Re-examine your in vitro data for the interacting drug. Did you test for P-gp inhibition? Regulatory guidance emphasizes the need to evaluate both enzyme and transporter interactions to build a complete picture.[18][19]
-
Consider Metabolites: Investigate whether metabolites of the co-administered drug are also active inhibitors of CYP3A4 or P-gp.[17]
-
Section 4: Visualizations & Data Summary
This compound's DDI Profile
The following diagram illustrates the key metabolic and transport pathways for this compound and highlights the points where drug interactions occur.
Caption: this compound's metabolic and transport pathways.
Experimental Workflow: In Vivo Pharmacokinetic DDI Study
This diagram outlines the typical workflow for a clinical or preclinical study to assess a DDI.
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Troubleshooting unexpected side effects of Ranolazine in animal studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ranolazine preclinical research. This guide is designed to provide in-depth, field-proven insights for troubleshooting unexpected side effects and variability in animal studies involving this compound. As researchers, we understand that unexpected results are both a challenge and an opportunity. This resource aims to equip you with the knowledge to navigate these challenges effectively, ensuring the integrity and success of your experiments.
Introduction to this compound in Preclinical Research
This compound is an antianginal agent primarily known for its activity as a selective inhibitor of the late inward sodium current (INa) in cardiac myocytes[1][2]. By reducing this current, this compound mitigates the intracellular sodium and calcium overload associated with ischemic conditions, thereby improving myocardial relaxation and reducing oxygen demand without significantly altering heart rate or blood pressure[2][3]. While this is its canonical mechanism, the expanding use of this compound in various animal models has revealed a more complex pharmacological profile, often leading to unexpected physiological effects. This guide addresses these potential side effects in a structured question-and-answer format.
Q1: We observed significant changes in blood glucose, lipids, or exercise tolerance in our animal model after this compound administration. Is this a known effect and how should we investigate it?
A1: Yes, this is a well-documented effect of this compound. While primarily a cardiovascular drug, this compound has significant metabolic effects that can be unexpected if not anticipated. Numerous preclinical and clinical studies have reported its influence on glucose and lipid homeostasis.
Causality & Mechanistic Insights:
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Glucose Metabolism: this compound has been shown to possess hypoglycemic properties. The proposed mechanism involves the inhibition of glucagon secretion from pancreatic α-cells by blocking Nav1.3 sodium channels[4]. Furthermore, it may shift myocardial energy metabolism from fatty acid oxidation towards more oxygen-efficient glucose oxidation[5][6]. Studies in diabetic rat models (Streptozotocin-induced) have demonstrated that this compound can significantly lower fasting plasma glucose levels and improve glucose tolerance[4][7][8][9].
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Exercise Tolerance: The effect on exercise capacity can be complex and model-dependent. While the metabolic shift to glucose oxidation might be expected to improve efficiency, one study in rats with chronic heart failure found that chronic this compound administration reduced endurance capacity[10]. This highlights the importance of context (e.g., disease model, fasting state) in interpreting metabolic outcomes.
Troubleshooting & Investigative Workflow
If you observe unexpected metabolic changes, it is crucial to systematically validate and investigate the findings.
Step 1: Baseline & Control Group Validation
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Confirm Baseline Stability: Ensure that metabolic parameters (glucose, lipids, etc.) are stable in your control group throughout the study period.
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Vehicle Effects: Rule out any effects of the drug vehicle. Some vehicles, particularly those with high sugar content, can independently alter metabolic parameters.
Step 2: Dose-Response Assessment
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Establish a Dose-Response Curve: If not already done, test multiple doses of this compound. Metabolic effects may only appear at specific concentrations.
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Pharmacokinetic (PK) Analysis: Correlate the observed metabolic effects with this compound plasma concentrations. High inter-animal variability in metabolism can lead to a wide range of exposures from a single dose[11].
Step 3: Protocol for Metabolic Phenotyping
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Animal Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures (e.g., blood sampling) to minimize stress-induced hyperglycemia.
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Fasting Protocol: Standardize the fasting period before blood collection. A 12-hour fast is common in rats to reduce liver glycogen stores[10].
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Blood Glucose Monitoring:
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Use a calibrated glucometer for tail-vein blood samples.
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For a more comprehensive assessment, perform an Intraperitoneal Glucose Tolerance Test (IPGTT)[7][9].
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Fast animals overnight.
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Administer a baseline this compound (or vehicle) dose.
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After a set period (e.g., 60 mins), administer a glucose bolus (e.g., 2 g/kg, i.p.).
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Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
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Lipid Panel: Collect terminal blood samples (e.g., via cardiac puncture under anesthesia) for a full serum lipid panel analysis by a certified laboratory.
Step 4: Data Interpretation
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Context is Key: Interpret your findings in the context of your specific animal model. The metabolic effects of this compound may be more pronounced in models of diabetes or metabolic syndrome[4][7].
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Literature Comparison: Compare your results with published data. For instance, a 20 mg/kg dose in Wistar rats has been shown to improve glucose responsiveness[7][9].
Q2: Our animals are showing unexpected neurological or behavioral signs (e.g., sedation, ataxia, seizures). Could this compound be the cause and what is the troubleshooting workflow?
A2: Yes, this compound can cause CNS side effects. this compound is known to cross the blood-brain barrier and can modulate neuronal excitability[12]. While often investigated for potential neuroprotective effects, these same properties can manifest as unexpected behavioral changes in animal studies, particularly at higher doses.
Causality & Mechanistic Insights:
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Sodium Channel Inhibition in Neurons: The primary mechanism is thought to be the inhibition of voltage-gated sodium channels in neurons, similar to its action in the heart. This can reduce neuronal hyperexcitability, an effect explored for treating epilepsy and neuropathic pain[12][13].
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Reported Effects: Dizziness is a common side effect in humans, which may manifest as ataxia or disorientation in rodents[6]. Studies have also shown that this compound can increase astrocyte viability and proliferation while reducing inflammation in the CNS, indicating broad neuro-modulatory activity[12][14].
Troubleshooting & Investigative Workflow
Observing neurological signs requires a careful and systematic approach to rule out other causes and confirm a drug-related effect.
Step-by-Step Protocol:
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Immediate Verification (Phase 1):
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Dose Calculation: Double-check all dosing calculations and solution preparations. An accidental overdose is a common cause of acute toxicity.
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Animal Health: Perform a thorough health assessment of the affected animals and their cage mates to rule out infection or other comorbidities.
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Video Recording: If possible, record the abnormal behaviors for objective review and quantification.
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-
Systematic Investigation (Phase 2):
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Dose De-escalation: Initiate a study with lower doses to determine if the effects are dose-dependent.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Collect blood samples (and terminal brain tissue) at the time of peak symptoms to measure this compound concentrations. This can help determine if the symptoms correlate with peak drug exposure. In rats, the terminal half-life is approximately 7 hours, with steady-state achieved in about 3 days of twice-daily dosing[15].
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Standardized Behavioral Testing:
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Motor Coordination (Ataxia): Use a Rotarod test. Place the animal on a rotating rod with accelerating speed and record the latency to fall.
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General Activity: Use an Open Field test to measure total distance traveled, time spent in the center vs. periphery, and rearing frequency. Sedation would result in reduced overall activity.
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Pathological Examination: If an animal is euthanized due to severe symptoms, perform a gross necropsy and consider histopathological analysis of the brain to look for abnormalities.
Q3: We are observing greater-than-expected cardiovascular effects (e.g., significant QT prolongation, bradycardia). How do we differentiate a true drug effect from an experimental artifact?
A3: While this compound's primary mechanism avoids major hemodynamic changes, it does have known effects on cardiac ion channels that can become significant, especially at high concentrations or in the presence of confounding factors.
Causality & Mechanistic Insights:
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QT Prolongation: this compound is known to inhibit the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene[6][16]. This action prolongs the ventricular action potential and manifests as a modest, dose-related increase in the QTc interval on an ECG[2][15]. While typically small (e.g., ~6 msec in humans at therapeutic doses), this effect can be exacerbated.
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Bradycardia/Hypotension: These effects are uncommon but can occur, particularly at high plasma concentrations or with co-administration of other cardioactive drugs[17].
Troubleshooting & Investigative Workflow
Table 1: Differentiating True Pharmacological Effect from Experimental Artifact
| Potential Cause | How to Investigate | Corrective Actions |
| High Drug Exposure | Measure this compound plasma concentrations. Check for potential drug-drug interactions (see Q4). Review renal/hepatic function markers in the animal model, as impairment can dramatically increase exposure[6][11]. | Lower the dose. Ensure co-administered drugs are not potent CYP3A4 or CYP2D6 inhibitors[18]. Use animals with normal organ function unless impairment is part of the model. |
| Anesthesia Effects | Many anesthetics (e.g., isoflurane, ketamine/xylazine) can independently affect heart rate, blood pressure, and QT interval. | Review the known cardiovascular effects of your chosen anesthetic. If possible, use conscious telemetry monitoring to acquire data without the confounding effects of anesthesia. |
| Electrode Placement | Improper ECG electrode placement can lead to artifactual changes in waveform morphology and interval measurements. | Ensure consistent and correct placement of ECG leads according to established protocols for the species. Use subcutaneous needle electrodes for stable, high-quality signals. |
| Electrolyte Imbalance | Hypokalemia or hypomagnesemia can prolong the QT interval and increase the risk of arrhythmias. | Measure serum electrolytes from a baseline blood sample. Ensure animals are on a balanced diet with adequate mineral content. |
| Core Body Temperature | Hypothermia, a common side effect of anesthesia, can cause significant bradycardia. | Monitor and maintain the animal's core body temperature at 37°C throughout the procedure using a heating pad and rectal probe. |
Protocol for Reliable ECG Measurement in Rodents
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Anesthesia: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heated surgical platform.
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Electrode Placement: Insert subcutaneous needle electrodes (29G or similar) under the skin of each limb (Lead II configuration is standard).
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Signal Acquisition: Connect electrodes to a bio-amplifier. Allow the signal to stabilize for at least 5-10 minutes before recording.
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Data Recording: Record a stable baseline ECG for at least 5 minutes. Administer this compound (or vehicle) and record continuously or at set intervals (e.g., 5, 15, 30, 60 minutes post-dose).
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QT Correction (QTc): The QT interval in rodents is highly dependent on heart rate. Always use a species-specific correction formula (e.g., Bazett's formula is often inappropriate for rodents; species-specific linear regression or Mitchell's formula may be better) to calculate the QTc. Analyze the data blinded to the treatment group.
Q4: The response to this compound is highly variable between our animals. How can we reduce this variability and improve our data quality?
A4: High inter-animal variability is a common challenge in preclinical pharmacology and can be traced to several factors related to both the drug and the experimental setup.
Causality & Mechanistic Insights:
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Pharmacokinetic Variability: this compound's absorption can be highly variable, and it is extensively metabolized by CYP3A4 and, to a lesser extent, CYP2D6 enzymes in the liver and gut[11][18]. The activity of these enzymes can vary significantly between individual animals, strains, and species, leading to a wide range of plasma concentrations from a single standardized dose[11][15].
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Genetic Background: Different strains of mice or rats can have baseline differences in ion channel expression, metabolic enzyme activity, and overall physiology, leading to varied responses.
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Environmental Factors: Stress, diet, housing conditions, and the gut microbiome can all influence drug metabolism and physiological responses.
Troubleshooting & Investigative Workflow
Key Strategies to Reduce Variability:
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Standardize the Animal Model:
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Source: Use animals from a single, reputable vendor.
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Strain/Sex: Use a single inbred strain and sex. Be aware that therapeutic benefits in humans appear smaller in females, a factor worth considering in study design[18].
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Age and Weight: Use animals within a narrow age and weight range.
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-
Control Environmental and Dietary Factors:
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Acclimatization: Ensure a sufficient acclimatization period (e.g., 1-2 weeks) before starting the experiment.
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Diet: Use a standardized chow. Be aware that some food components (like grapefruit juice flavonoids in humans) can inhibit CYP3A4.
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-
Refine Dosing and Formulation:
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Formulation: Ensure your this compound formulation is homogenous and stable. If using a suspension, vortex thoroughly before each dose.
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Administration: For oral gavage, ensure technique is consistent to maximize accuracy of delivery to the stomach.
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Implement an Exposure-Response (PK/PD) Analysis:
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This is the most powerful method to overcome PK-driven variability.
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Instead of relying on a dose-response relationship, collect a terminal blood sample from each animal at the end of the experiment to measure this compound plasma concentration.
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Plot the observed physiological effect against the individual drug concentration for each animal. This often reveals a much tighter correlation than plotting effect against dose, confirming that variability was driven by differences in drug exposure.
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References
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Technical Support Center: Optimizing Ranolazine for Non-Cardiac Research
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Ranolazine. This document is designed for our community of researchers, scientists, and drug development professionals who are exploring the therapeutic potential of this compound beyond its established role in cardiology. As a selective inhibitor of the late inward sodium current (late INa), this compound presents unique opportunities in fields such as neuroscience, oncology, and metabolic disease research.
This guide moves beyond simple protocols. It aims to provide you with the foundational knowledge and practical troubleshooting advice needed to design robust, reproducible experiments. We will delve into the causality behind experimental choices, ensuring your work is built on a solid scientific and technical footing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in a non-cardiac context?
This compound's primary mechanism of action is the potent and selective inhibition of the late inward sodium current (late INa) that can be pathologically enhanced in various disease states.[1][2][3] This mechanism is central to its effects in both cardiac and non-cardiac tissues.
Here’s the core signaling cascade:
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Inhibition of Late INa : In pathological conditions like hypoxia or inflammation, voltage-gated sodium channels can remain open longer, leading to a persistent or "late" influx of sodium ions (Na+). This compound specifically blocks this late current with minimal effect on the peak Na+ current at therapeutic concentrations.[4][5]
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Reduction of Intracellular Na+ Overload : By blocking the late INa, this compound prevents the accumulation of excess Na+ inside the cell.[6]
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Prevention of Ca2+ Overload : The high intracellular Na+ concentration often forces the sodium-calcium exchanger (NCX) to operate in its reverse mode, pumping Na+ out and calcium ions (Ca2+) in. By normalizing intracellular Na+, this compound prevents this reverse-mode activity, thereby reducing cytotoxic intracellular Ca2+ overload.[1][3][7]
This reduction in sodium and calcium dysregulation is the foundational event that leads to its therapeutic potential in diverse areas, including reducing neuro-inflammation, suppressing cancer cell invasiveness, and preserving pancreatic β-cell function.[2][8][9]
Caption: A systematic workflow for experimental dose optimization.
References
- Wikipedia. This compound. [Link]
- Medscape. This compound dosing, indications, interactions, adverse effects, and more. [Link]
- Patsnap Synapse. What is the mechanism of this compound? [Link]
- Dhalla, A. K., & Singh, V. (2018). This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Heart Views, 19(3), 98–104. [Link]
- Dr.Oracle. What is the mechanism of action of Ranexa (this compound)? [Link]
- Patel, K., & M. S. (2023). This compound. In StatPearls.
- Bhairam, M., et al. (2022). Enhanced solubility and bioavailability of this compound by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases.
- Jönsson, S., et al. (2009). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 48(10), 637–655. [Link]
- Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2023). YouTube. [Link]
- Sharannavar, B., & Khedekar, S. (2021). A COMPARATIVE SOLUBILITY ENHANCEMENT AND DISSOLUTION STUDY OF this compound USING DIFFERENT TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 12(5), 2692-2699. [Link]
- Al-Shorbagy, M. Y., et al. (2021). Comparison of pharmacokinetic parameters of this compound between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 24(1), 75–80. [Link]
- Cassano, T., et al. (2022). Metabolic and Cognitive Effects of this compound in Type 2 Diabetes Mellitus: Data from an in vivo Model.
- Nattel, S., et al. (2014). This compound terminates atrial flutter and fibrillation in a canine model. Heart Rhythm, 11(7), 1216–1222. [Link]
- Antzelevitch, C., et al. (2004). Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties.
- Scirica, B. M., et al. (2007). This compound: a new antiarrhythmic agent for patients with non-ST-segment elevation acute coronary syndromes? Journal of the American College of Cardiology, 50(5), 392–399. [Link]
- Bhairam, M., et al. (2022).
- Bhairam, M. (2022).
- Olivan, S., et al. (2016). Effects of this compound on Astrocytes and Neurons in Primary Culture. PLOS ONE, 11(3), e0150619. [Link]
- Eckel, R. H., et al. (2015). Effect of this compound Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes. Diabetes Care, 38(7), 1198–1205. [Link]
- Wu, Z., et al. (2022). Pharmacologic modulation of intracellular Na+ concentration with this compound impacts inflammatory response in humans and mice.
- Olivan, S., et al. (2016). Effects of this compound on Astrocytes and Neurons in Primary Culture. PubMed Central. [Link]
- Jönsson, S., et al. (2009). Clinical Pharmacokinetics of this compound.
- U.S. Food and Drug Administration. (2006). Ranexa (this compound) extended-release tablets Initial U.S. Approval. [Link]
- Canadian Agency for Drugs and Technologies in Health. (2015). Clinical Evidence - Clinical Review Report: this compound (Corzyna). NCBI Bookshelf. [Link]
- RxList. Ranexa (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
- Liquisolid Systems. (2023). In-Vivo Pharmacokinetic Study of this compound Liquisolid Systems. [Link]
- Djamgoz, M. B. A. (2024). This compound: a potential anti-metastatic drug targeting voltage-gated sodium channels. British Journal of Cancer, 130(9), 1415–1419. [Link]
- Djamgoz, M. B. A. (2024). This compound: a potential anti-metastatic drug targeting voltage-gated sodium channels. PubMed Central. [Link]
- ClinicalTrials.gov. (2017). IMPACT OF this compound ON INFLAMMATORY, THROMBOGENIC, LIPOGENIC, BIOMARKERS IN WOMEN WITH ANGINA AND METABOLIC SYNDROME. [Link]
- Sicouri, S., & Antzelevitch, C. (2011). Electrophysiological Basis for the Antiarrhythmic Actions of this compound. Heart Rhythm, 8(8), 1282–1291. [Link]
- Djamgoz, M., et al. (2024). Effects of lowering the dose of this compound (RAN) at fixed dose of...
- Morrow, D. A., et al. (2007). Effect of this compound, an Antianginal Agent With Novel Electrophysiological Properties, on the Incidence of Arrhythmias in Patients With Non–ST-Segment–Elevation Acute Coronary Syndrome.
- Aldons, J. L., et al. (2016). This compound: A Contemporary Review.
- El-Haj, S., & Uretsky, B. F. (2011). Safety and Efficacy of this compound for the Treatment of Chronic Angina Pectoris. Clinical Medicine Insights: Cardiology, 5, 55–69. [Link]
- El-Haou, S., et al. (2022). This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Cells, 11(3), 555. [Link]
- Mayo Clinic. This compound (oral route) - Side effects & dosage. [Link]
- Rajamani, S., et al. (2008). Mechanisms of atrial-selective block of Na+ channels by this compound: I. Experimental analysis of the use-dependent block. American Journal of Physiology-Heart and Circulatory Physiology, 294(3), H1414–H1423. [Link]
- NHS. Guidelines for the Prescribing of this compound. [Link]
- Löscher, W., et al. (2016). Effects of the Antianginal Drug, this compound, on the Brain Sodium Channel NaV 1.2 and Its Modulation By Extracellular Protons.
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How to avoid confounding variables in Ranolazine experiments
Technical Support Center: Ranolazine Experiments
A Guide to Mitigating Confounding Variables for Researchers
Welcome to the technical support center for this compound experimentation. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when working with this unique anti-anginal agent. Our goal is to move beyond standard protocols and delve into the causality behind experimental choices, empowering you to design robust, self-validating studies and troubleshoot effectively. This resource is structured in a question-and-answer format to directly tackle common and complex issues encountered in the lab and clinic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Core Mechanism
Q1: My results are inconsistent. What is the fundamental mechanism of this compound I need to consider to ensure my experimental design is sound?
A1: The primary mechanism of this compound is the inhibition of the late inward sodium current (INa) in cardiac myocytes[1][2][3]. This is the critical starting point for any robust experimental design. During myocardial ischemia, the late INa is enhanced, leading to an overload of intracellular sodium. This, in turn, drives the sodium-calcium (Na+/Ca2+) exchanger to work in reverse, causing a harmful accumulation of intracellular calcium[2][4]. This calcium overload contributes to diastolic dysfunction and increased myocardial oxygen consumption[4][5].
Therefore, your experiments should be designed to measure outcomes related to this pathway. Inconsistent results often arise from a failure to control for factors that can modulate either the late INa or intracellular calcium homeostasis independently of this compound.
It's also important to note that while the inhibition of late INa is the principal anti-anginal mechanism, this compound also inhibits the rapid delayed rectifier potassium current (IKr), which can prolong the QT interval[1][4]. However, its effect on late INa generally shortens or has a minimal effect on the ventricular action potential duration at the cellular level, which explains the low risk of Torsades de Pointes despite QT prolongation[5].
Section 2: In Vitro & Ex Vivo Experimental Design
Q2: I'm conducting patch-clamp experiments on isolated cardiomyocytes. What are the most critical confounding variables I need to control for?
A2: When performing electrophysiological studies with this compound, several factors can confound your results. Here's a breakdown of the key variables and how to manage them:
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Temperature: Ion channel kinetics are highly temperature-sensitive. Ensure your perfusion solution is maintained at a constant, physiological temperature (typically 35-37°C for mammalian cells). Even minor fluctuations can alter channel gating and this compound's binding affinity.
-
Pacing Frequency: this compound's inhibition of both peak and late INa can be frequency- and voltage-dependent[2][6]. It's crucial to maintain a consistent pacing frequency throughout your experiment and across different cell preparations. If your hypothesis involves rate-dependent effects, ensure you have a clear, pre-defined protocol for varying the pacing rate.
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Cellular Health and Viability: Use only healthy, viable cardiomyocytes with clear striations and stable resting membrane potentials. Stressed or damaged cells can exhibit altered ion channel expression and function, which will confound the effects of this compound.
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Ischemia/Reperfusion Simulation: If you are modeling ischemia-reperfusion injury, the timing of this compound application is critical. Studies have shown that this compound is most effective when administered before or during the ischemic phase, as this prevents the initial sodium and subsequent calcium overload[7]. Applying it only during reperfusion may yield different, and potentially less pronounced, effects.
Here is a workflow to illustrate the critical points of control in an in vitro ischemia-reperfusion experiment:
Section 3: Animal Models
Q3: I'm using a mouse model of hypertrophic cardiomyopathy (HCM) and not seeing the expected phenotypic improvements with this compound. What could be going wrong?
A3: When using animal models, especially for chronic conditions like HCM, several confounding variables can mask the effects of this compound. Here are some key areas to troubleshoot:
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Drug Administration and Pharmacokinetics: this compound has a relatively short half-life and is subject to extensive first-pass metabolism by CYP3A and CYP2D6 enzymes[8][9][10]. Ensure your dosing regimen achieves and maintains therapeutic plasma concentrations. For long-term studies, consider using osmotic mini-pumps for continuous delivery or a carefully timed oral gavage schedule. It's also worth noting that this compound's bioavailability can be low and variable[9][10].
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Genetic Background of the Animal Model: The specific mutation and the genetic background of your mouse strain can significantly influence the disease phenotype and its response to treatment. For example, a study using transgenic mice with the R92Q mutation in the troponin-T gene showed that long-term this compound treatment prevented the development of HCM-related cardiac remodeling and dysfunction[11]. Ensure your chosen model has a well-characterized phenotype that is relevant to the mechanism of this compound.
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Age and Disease Progression: The timing of treatment initiation is crucial. In the aforementioned HCM mouse model study, this compound was administered lifelong[11]. Starting treatment after significant fibrosis and remodeling have occurred may not reverse the phenotype. Consider initiating treatment at an early stage of the disease.
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Anesthesia: If you are performing in vivo functional assessments (e.g., echocardiography), be aware that some anesthetics can have cardiodepressant effects, which could confound your measurements of cardiac function. Use a consistent anesthetic regimen and ensure the depth of anesthesia is stable throughout the procedure.
Experimental Protocol: Assessing this compound Efficacy in an In Vivo Ischemia-Reperfusion Model
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Animal Preparation: Anesthetize the animal (e.g., dog, pig, rodent) and ensure adequate ventilation. Monitor vital signs (ECG, blood pressure, heart rate) throughout the procedure.
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Surgical Procedure: Perform a thoracotomy to expose the heart. Place a snare around a major coronary artery (e.g., left anterior descending) to induce regional ischemia.
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Baseline Measurements: Record all hemodynamic and electrocardiographic parameters before any intervention.
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Randomization: Randomly assign animals to either the control (vehicle) or this compound treatment group. This is a critical step to minimize selection bias[12][13].
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Drug Administration: Administer this compound or vehicle. The timing is crucial. For example, in some canine models, a bolus was given 30 minutes before occlusion, followed by a constant infusion[14].
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Induction of Ischemia: Tighten the snare to occlude the coronary artery for a pre-determined period (e.g., 30-90 minutes).
-
Reperfusion: Release the snare to allow blood flow to return to the ischemic area.
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Post-Reperfusion Monitoring: Continue to monitor all parameters for a specified duration (e.g., 2-18 hours).
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Infarct Size Assessment: At the end of the experiment, euthanize the animal and excise the heart. Stain the heart (e.g., with triphenyltetrazolium chloride) to delineate the area at risk and the infarcted area.
Section 4: Drug Interactions & Metabolism
Q4: I'm designing a clinical trial with this compound. What are the most significant drug-drug interactions I need to account for in my exclusion criteria and monitoring plan?
A4: this compound's metabolism is a major source of potential confounding variables in clinical research. It is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6[5][8]. It is also a substrate for P-glycoprotein (P-gp)[5][15]. Therefore, concomitant medications can significantly alter this compound's plasma concentration and effects.
Key Interactions to Consider:
| Interacting Agent Type | Examples | Effect on this compound | Recommendation |
| Strong CYP3A4 Inhibitors | Ketoconazole, clarithromycin, ritonavir[5][16] | Significantly increase this compound levels | Contraindicated . Exclude patients on these medications. |
| Moderate CYP3A4 Inhibitors | Diltiazem, verapamil, erythromycin, fluconazole[5][16] | Increase this compound levels | Limit this compound dose (e.g., to 500 mg twice daily) and monitor for adverse effects[5][16]. |
| CYP3A4 Inducers | Rifampin, phenobarbital, St. John's wort[5] | Significantly decrease this compound levels | Contraindicated . Exclude patients on these medications. |
| P-gp Inhibitors | Cyclosporine, verapamil[5][16] | May increase this compound absorption and levels | Titrate this compound dose based on clinical response[5][16]. |
| Drugs Metabolized by CYP2D6 | Metoprolol, certain antidepressants | This compound is a weak inhibitor of CYP2D6 and can increase levels of these drugs. | Monitor for adverse effects of the co-administered drug. |
| Drugs Transported by P-gp | Digoxin | This compound can increase digoxin levels[5][9]. | Monitor digoxin levels and for signs of toxicity. |
| QT-Prolonging Drugs | Certain antiarrhythmics (e.g., dofetilide), antipsychotics | Additive effect on QT interval | Use with caution and monitor ECG closely[5]. |
Sources
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- 16. Ranexa (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Addressing tachyphylaxis to Ranolazine in long-term studies
A Guide for Researchers on Investigating the Sustained Efficacy and Apparent Lack of Tachyphylaxis to Ranolazine in Long-Term Studies
Prepared by: Gemini Senior Application Scientist Last Updated: 2026-01-09
Introduction
This compound is an antianginal agent with a unique mechanism of action, primarily centered on the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][3] This mechanism contrasts with traditional antianginals that primarily alter hemodynamics.[4][5][6] A significant point of interest for researchers is this compound's sustained efficacy in long-term clinical use, a characteristic not shared by all cardiovascular drugs, some of which are subject to tachyphylaxis or tolerance.
This technical support guide is designed for researchers, scientists, and drug development professionals. It addresses the existing evidence for this compound's long-term efficacy and provides a framework for investigating the underlying mechanisms that may prevent the development of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is the clinical evidence supporting the long-term efficacy of this compound without the development of tolerance?
A1: Several key long-term studies have demonstrated that this compound's antianginal effects are sustained over time, with no evidence of tachyphylaxis.
-
The ROLE (this compound Open Label Experience) study followed 746 patients with severe chronic stable angina for a mean of 2.82 years.[7] A high percentage of patients (76.7%) remained on therapy two years after the initial dosing, suggesting continued benefit and tolerability.[7][8]
-
The CARISA (Combination Assessment of this compound In Stable Angina) trial showed that improvements in exercise duration and reductions in angina attacks persisted throughout the 12-week study period.[9] Furthermore, long-term follow-up data from CARISA participants showed sustained survival benefits over one to two years.[9]
-
A 3-year follow-up study from the This compound Refractory Angina Registry found that 60% of patients with refractory angina pectoris remained on the drug, with nearly half of those experiencing a significant improvement in angina symptoms.[10]
-
One review explicitly states that tolerance to this compound does not appear to develop after 12 weeks of therapy, and no rebound angina has been seen after discontinuation.[11]
Q2: What are the potential molecular mechanisms that might explain the lack of tachyphylaxis to this compound?
A2: While not definitively proven, the prevailing hypothesis centers on this compound's specific and targeted mechanism of action.
-
Primary Target - Late INa: this compound is a potent inhibitor of the late component of the sodium current (late INa), which is pathologically enhanced during ischemia and in heart failure.[12][13][14] It has a much lower affinity for the peak INa.[14] This selective inhibition of an aberrant current, rather than a global depression of a fundamental physiological process, may be less likely to trigger compensatory cellular mechanisms that lead to tolerance.
-
No Hemodynamic Dependence: Unlike nitrates or beta-blockers, this compound's antianginal effect is not dependent on changes in heart rate or blood pressure.[1][5][6] Tachyphylaxis to nitrates, for example, is linked to systemic neurohormonal counter-regulation and depletion of cellular thiols. This compound's mechanism avoids these pathways.
-
Use-Dependent Block: this compound exhibits use-dependent and frequency-dependent blocking of the late INa.[13][15] This means its blocking effect is enhanced at faster heart rates, such as during tachycardia or exercise-induced ischemia.[13][15] This dynamic property may ensure that the drug's efficacy is maintained when it is most needed, potentially preventing the development of tolerance under resting conditions.
Q3: How does this compound's mechanism differ from drugs like nitrates, where tachyphylaxis is a well-established issue?
A3: The difference is fundamental. Nitrates are vasodilators that work by donating nitric oxide (NO), leading to smooth muscle relaxation. Tachyphylaxis to nitrates is multifactorial, involving:
- Depletion of Sulfhydryl Groups: Reduced availability of cysteine, which is necessary for the conversion of nitroglycerin to its active form.
- Neurohormonal Counter-Regulation: Activation of the renin-angiotensin-aldosterone system and sympathetic nervous system in response to vasodilation.
- Oxidative Stress: Increased production of reactive oxygen species that can scavenge NO.
This compound's mechanism, inhibiting an ion current within the cardiomyocyte, does not involve these pathways, thus circumventing the common causes of nitrate tolerance.[11]
Q4: Are there any theoretical considerations for designing experiments to formally investigate this compound tachyphylaxis?
A4: Yes, a multi-level approach would be necessary to definitively rule out or identify any potential for tachyphylaxis. This would involve in vitro, preclinical, and clinical study designs. The "Troubleshooting and Experimental Guides" section below provides detailed protocols for such investigations. The core principle would be to assess whether the dose-response relationship to this compound shifts over a prolonged and continuous exposure period.
Data Summary: Key Long-Term this compound Clinical Trials
| Trial Name | Duration | Patient Population | Key Finding Regarding Sustained Efficacy | Reference |
| ROLE | Mean 2.82 years | Severe chronic stable angina | 76.7% of patients remained on therapy at 2 years; well-tolerated long-term. | [7] |
| CARISA | 12 weeks (plus long-term follow-up) | Chronic angina on standard therapy | Antianginal effects persisted throughout the 12-week trial. | [9] |
| MERLIN-TIMI 36 | Mean 28.3 months | Acute coronary syndrome | Significantly reduced episodes of ventricular tachycardia during long-term follow-up. | [12] |
| Refractory Angina Registry | 3 years | Refractory angina pectoris | 60% of patients remained on this compound at 3 years with sustained symptomatic improvement. | [10] |
Troubleshooting and Experimental Guides
This section provides hypothetical, yet technically grounded, protocols for researchers aiming to investigate the long-term efficacy of this compound.
Guide 1: In Vitro Electrophysiological Assessment of Late INa Sensitivity
Objective: To determine if chronic exposure of cardiomyocytes to this compound alters the sensitivity of the late sodium current (INa) to the drug's inhibitory effects.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the human cardiac sodium channel (e.g., HEK293 cells with SCN5A) or primary adult ventricular cardiomyocytes.
-
Culture cells under standard conditions. Divide cultures into a control group (vehicle) and a chronic this compound group.
-
For the chronic group, supplement the culture medium with a clinically relevant concentration of this compound (e.g., 2-10 µM) for an extended period (e.g., 7-14 days), replacing the medium daily.
-
-
Electrophysiology (Whole-Cell Patch Clamp):
-
After the chronic exposure period, prepare cells from both groups for patch-clamp analysis.
-
Record both peak and late INa using established voltage protocols. To enhance the late INa for easier measurement, a known channel activator (e.g., ATX-II) can be used.
-
Acute Dose-Response: On cells from both the control and chronic exposure groups, perform an acute dose-response curve for this compound. Apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and measure the inhibition of the late INa.
-
-
Data Analysis:
-
For each cell, normalize the late INa amplitude to the peak INa.
-
Plot the percentage inhibition of late INa against the this compound concentration for both control and chronically treated groups.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both groups.
-
Troubleshooting:
-
Issue: High cell mortality in the chronic this compound group.
-
Solution: Ensure the this compound concentration is not cytotoxic. Perform a viability assay (e.g., MTT or Trypan Blue) at the start of the experiment to determine the optimal non-toxic concentration.
-
-
Issue: Late INa is too small to measure accurately.
Expected Outcome for No Tachyphylaxis: The IC50 values and the maximal inhibition of late INa will be statistically indistinguishable between the control group and the chronically this compound-exposed group. A rightward shift in the dose-response curve for the chronically treated group would suggest tachyphylaxis.
Guide 2: Preclinical Animal Model for Long-Term Efficacy Assessment
Objective: To assess whether the anti-ischemic effects of this compound diminish over time in a relevant animal model of chronic angina.
Methodology:
-
Model Selection:
-
Use a validated animal model of chronic myocardial ischemia, such as dogs or swine with an ameroid constrictor placed on a coronary artery.
-
-
Study Design:
-
After the model is established and stable angina is confirmed (e.g., via exercise-induced ST-segment depression on ECG), divide animals into two groups: placebo and this compound.
-
Administer this compound orally twice daily at a dose calculated to achieve therapeutic plasma concentrations.[16]
-
The study duration should be long enough to potentially induce tolerance (e.g., 3-6 months).
-
-
Efficacy Assessment:
-
Perform serial, standardized exercise tolerance tests (e.g., treadmill tests) at baseline, 1 month, 3 months, and 6 months.
-
Key endpoints to measure include:
-
Time to onset of ST-segment depression.
-
Total exercise duration.
-
Rate-pressure product at the onset of ischemia.
-
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect periodic blood samples to confirm that plasma this compound concentrations are maintained in the therapeutic range and do not change significantly over the course of the study.
-
Expected Outcome for No Tachyphylaxis: The improvement in exercise tolerance and time to ischemia in the this compound group, compared to placebo, will be maintained throughout the 6-month study period. A gradual decline in these parameters despite stable drug levels would indicate tachyphylaxis.
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound selectively inhibits the pathological late Na+ current, preventing Na+ and subsequent Ca2+ overload.
Experimental Workflow for Tachyphylaxis Investigation
Caption: A multi-level experimental workflow to formally investigate the potential for this compound tachyphylaxis.
References
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- Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube.
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- How does this compound (this compound) help with chronic angina and what clinical trials support its efficacy? (2025, October 6). Dr.Oracle.
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- Patel, K., & Taha, A. (2025, December 14). This compound. In StatPearls.
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- Kumar, A., et al. (2021). This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Journal of Clinical and Preventive Cardiology, 10(4), 121–130. [Link]
- Alexopoulos, D., et al. (2024). Real-World Data from the Use of this compound in Patients with Stable Angina Pectoris: The RANGER Study. Journal of Cardiovascular Development and Disease, 11(3), 88. [Link]
- Jerling, M. (2006). Clinical Pharmacokinetics of this compound. ResearchGate.
- Chaitman, B. R., et al. (2004). Effects of this compound with atenolol, amlodipine, or diltiazem on exercise tolerance and angina frequency in patients with severe chronic angina: a randomized controlled trial. JAMA, 291(3), 309–316. [Link]
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- Jerling, M. (2006). Clinical Pharmacokinetics of this compound. SpringerLink.
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- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound. Heart, 92(Suppl 4), iv6–iv14. [Link]
- Kishi, T., & Chiba, S. (1995). Antianginal effects of this compound in various experimental models of angina. Arzneimittelforschung, 45(2), 146–149. [Link]
- Fountoulakis, P., et al. (2015). This compound: a better understanding of pathophysiology and patient profile to guide treatment of chronic stable angina. ResearchGate.
- Kaplan, O., et al. (2022). Role of this compound in heart failure: From cellular to clinic perspective. ResearchGate.
- Papanikolaou, P., et al. (2021). Metabolic and Cognitive Effects of this compound in Type 2 Diabetes Mellitus: Data from an in vivo Model. ResearchGate.
- Non-clinical experiments examining the benefits of this compound in heart failure. (n.d.). ResearchGate.
- The Role of this compound in the Treatment of Ventricular Tachycardia and Atrial Fibrillation: A Narrative Review of the Clinical Evidence. (2024, May 27). Preprints.org.
- The Role of this compound in the Treatment of Ventricular Tachycardia and Atrial Fibrillation: A Narrative Review of the Clinical Evidence. (2024, July 22). ResearchGate.
- Cocco, G., & Rousseau, M. F. (2004). This compound: A Potential New Treatment for Chronic Stable Angina. The Annals of Pharmacotherapy, 38(7-8), 1201–1208. [Link]
- Clinical Evidence - Clinical Review Report: this compound (Corzyna). (2016). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Ranolazine Study Results
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating Ranolazine. This document is designed to help you navigate the complex and often conflicting landscape of this compound literature. As scientists, we understand that discordant results are not failures but opportunities to uncover deeper mechanistic insights. This guide provides a framework for interpreting these discrepancies and designing more robust future experiments.
Section 1: Foundational Knowledge - Core Mechanisms & Controversies
Understanding the fundamental pharmacology of this compound is the first step in deciphering conflicting study outcomes. The drug's multifaceted interactions with various ion channels are often at the heart of the debate.
FAQ 1.1: What is the established primary mechanism of action for this compound, and why is it still debated?
Answer: The primary, most accepted mechanism of action for this compound is the inhibition of the late inward sodium current (late INa) in cardiomyocytes.[1][2][3][4]
-
Causality: During myocardial ischemia, the late INa is enhanced. This leads to an overload of intracellular sodium (Na+). The cell then attempts to remove this excess Na+ via the sodium-calcium (Na+/Ca2+) exchanger operating in reverse, which results in a harmful accumulation of intracellular calcium (Ca2+).[2][4] This Ca2+ overload impairs myocardial relaxation, increases diastolic wall tension, and consequently reduces coronary blood flow, worsening ischemia.[1][2] By inhibiting the late INa, this compound mitigates this entire cascade without significantly affecting heart rate or blood pressure, which distinguishes it from traditional anti-anginal agents.[3][4][5]
-
The Controversy: While the late INa inhibition is well-supported, its direct relationship to angina symptom relief is cited as "uncertain" in some literature, and the precise anti-anginal mechanism is not fully determined.[5][6][7][8] Furthermore, data supporting this mechanism's effect on improving myocardial perfusion in patients with ischemic heart disease is still developing.[6] This uncertainty opens the door for other contributing mechanisms to play a role in its clinical effects.
FAQ 1.2: What are the secondary mechanisms of this compound that could contribute to variable experimental results?
Answer: this compound interacts with other ion channels and cellular processes, which can lead to different outcomes depending on the experimental model and pathological state.
-
Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr): this compound inhibits the IKr current, which is responsible for cardiac repolarization.[3][4] This action prolongs the action potential duration (APD) and is the reason for the modest QT interval prolongation seen on an ECG.[2][3] The net effect on the APD is a complex balance between its IKr-blocking (lengthening) and late INa-blocking (shortening) effects.[6]
-
Metabolic Modulation: An early hypothesis was that this compound shifted myocardial energy metabolism from fatty acid oxidation to more oxygen-efficient glucose oxidation.[4][5] While this theory has been largely disproven at therapeutic doses, this compound has been shown to have unexpected glycometabolic effects, potentially through inhibition of glucagon secretion.[6][9][10][11]
-
Tissue-Specific Electrophysiology: this compound's effects are not uniform across all cardiac tissues. It can shorten the APD in Purkinje fibers and midmyocardial (M) cells while prolonging it in epicardial cells.[12] This differential effect can reduce the transmural dispersion of repolarization (TDR), a key factor in arrhythmogenesis.[12][13]
Diagram: this compound's Core Cellular Mechanism
Sources
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- 13. Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Ranolazine in the Lab: A Technical Guide to Storage, Handling, and Troubleshooting
Welcome to your comprehensive technical resource for the laboratory use of Ranolazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for storing, handling, and troubleshooting common experimental issues with this compound. Our goal is to ensure the integrity and reproducibility of your research through scientifically sound protocols and a deep understanding of this compound's chemical properties.
Core Principles of this compound Handling
Before delving into specific protocols and FAQs, it's crucial to understand the foundational principles of working with this compound. The following diagram outlines the key considerations for safe and effective handling in a laboratory setting.
Caption: Key Handling Considerations for this compound.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the optimal storage conditions for solid this compound?
Solid this compound, typically a white to off-white crystalline powder, should be stored at -20°C for long-term stability.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[2] Proper storage is critical to prevent degradation and ensure the compound's integrity for your experiments.
Q2: How should I prepare and store this compound stock solutions?
For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and methanol are recommended.[2][3] this compound is soluble in these solvents.[4] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, it is best to store these solutions at -80°C.[5] Aqueous solutions are not recommended for storage beyond one day.[4]
Q3: What is the stability of this compound in different solvents and at various temperatures?
This compound's stability is highly dependent on the storage conditions. In DMSO at -80°C, stock solutions can be stable for up to two years. However, the compound is unstable under acidic, basic, and peroxide conditions. Forced degradation studies have shown that this compound degrades in the presence of acid (0.1 N HCl) and peroxide (30% H2O2).[6][7] It is crucial to avoid these conditions to maintain the compound's integrity.
Q4: How can I tell if my this compound has degraded?
Visual inspection for color change or precipitation can be an initial indicator of degradation. However, for a definitive assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary. A change in the retention time or the appearance of new peaks compared to a fresh standard would indicate the presence of degradation products.[6][7]
Solubility and Solution Preparation
Q5: What are the best solvents for dissolving this compound?
This compound is soluble in dichloromethane and methanol.[8][9] It is also soluble in organic solvents like DMSO and dimethylformamide, with a solubility of approximately 20 mg/mL in these solvents.[4] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
Q6: I'm having trouble dissolving this compound. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase the solvent volume: A lower concentration may facilitate dissolution.
-
Gentle warming: Warming the solution to 37°C can aid in dissolving the compound. Avoid excessive heat, as it may cause degradation.
-
Sonication: Using an ultrasonic bath can help break up particles and enhance dissolution.[10]
-
Check the pH: this compound's solubility is pH-dependent, with higher solubility at lower pH values.[8][11] For aqueous solutions, adjusting the pH to below 4.4 may improve solubility.[8]
Q7: Can I use sonication or heating to dissolve this compound?
Yes, both sonication and gentle heating can be used to aid in the dissolution of this compound, particularly in organic solvents like DMSO.[10] However, it is important to use these methods judiciously to avoid potential degradation of the compound.
Experimental Use
Q8: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][12] If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]
Q9: Are there any known incompatibilities of this compound with common lab plastics or reagents?
While specific data on incompatibilities with lab plastics is limited, it is always good practice to use glass or chemically resistant plasticware (e.g., polypropylene) for preparing and storing solutions. This compound is incompatible with strong oxidizing agents, as well as strong acids and bases, which can cause degradation.[6][7]
Troubleshooting Guide: this compound Solubility Issues
The following workflow provides a systematic approach to troubleshooting common solubility challenges with this compound.
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How to control for Ranolazine's effects on gene expression in experiments
Technical Support Center: Ranolazine Gene Expression Studies
A Guide for Researchers on Experimental Design and Controls
Welcome to the technical support center for researchers investigating the effects of this compound on gene expression. This guide is designed to address the specific challenges and nuances you may encounter when designing and interpreting your experiments. As a piperazine derivative with multiple molecular targets, this compound requires carefully considered controls to isolate its intended effects and understand its broader biological impact.[1] This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to ensure the integrity and reproducibility of your findings.
Section 1: Foundational Knowledge - Understanding this compound's Mechanisms
Q1: What are the primary and secondary mechanisms of this compound that could influence gene expression?
A1: Understanding this compound's multifaceted mechanism of action is the critical first step in designing a well-controlled experiment.
-
Primary Mechanism: Inhibition of the Late Sodium Current (INa): this compound's principal therapeutic action is the blockade of the late inward sodium current (late INa) in cardiomyocytes.[2][3][4] Under pathological conditions like ischemia, an increase in late INa leads to intracellular sodium (Na+) overload. This, in turn, causes the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, leading to a harmful accumulation of intracellular calcium (Ca2+).[4][5][6] By inhibiting the late INa, this compound prevents this Na+ and subsequent Ca2+ overload, thereby reducing diastolic wall stress and improving myocardial perfusion.[2][4][5]
-
Secondary and Off-Target Mechanisms: Beyond its primary target, this compound has several other documented effects that can indirectly or directly influence cellular signaling and gene transcription:
-
Inhibition of Fatty Acid Oxidation (FAO): At higher concentrations, this compound can act as a partial inhibitor of fatty acid β-oxidation.[1][7] This shifts cellular energy metabolism towards glucose oxidation, a more oxygen-efficient process.[3][5] This metabolic reprogramming can have profound effects on gene expression, particularly genes involved in metabolism and cellular stress.[8]
-
Other Ion Channel Interactions: this compound can also inhibit other ion channels, including the rapid delayed rectifier potassium current (IKr), which contributes to its effect on the QT interval.[3][5][9] It may also interact with L-type calcium channels at higher concentrations.[9]
-
Effects in Non-Cardiac Tissues: The voltage-gated sodium channels (VGSCs) that this compound targets are also expressed in other tissues, including cancer cells, where they are implicated in invasion and metastasis.[9][10][11] this compound has been shown to reduce the invasiveness of breast and prostate cancer cells.[10][11]
-
These diverse mechanisms mean that a change in gene expression following this compound treatment could be due to restored ion homeostasis, metabolic shifts, or other off-target effects. Your experimental design must aim to dissect these possibilities.
Section 2: Designing Your Experiment - Core Principles & Controls
This section details the critical components of a robust experimental design for studying this compound's effects on gene expression.
Q2: What are the absolute essential controls to include in my experiment?
A2: A multi-layered control strategy is non-negotiable for publishable, high-quality data. Omitting any of these can lead to misinterpretation of your results.
-
Vehicle Control: This is the most fundamental control. This compound is often dissolved in a solvent like DMSO or ethanol before being added to cell culture media or administered in vivo. The vehicle control group is treated with the exact same concentration of the solvent as the experimental group. This is crucial to ensure that any observed gene expression changes are due to this compound itself and not the solvent.
-
Untreated/Naive Control: This group receives no treatment (no vehicle, no drug). It serves as a baseline for the health and basal gene expression of your model system, helping to identify any effects of the vehicle alone.
-
Negative Control (Compound-based): To argue for target specificity, an ideal but often difficult-to-obtain control is an inactive analogue of this compound—a molecule structurally similar to this compound but known to not inhibit the late INa. A more practical approach is to use another pharmacological agent with a different primary mechanism but which might be expected to produce a similar physiological outcome.
Figure 1: Essential control groups for a this compound gene expression study.
Q3: How do I select the right concentration of this compound and avoid artifacts from toxicity?
A3: This is a critical question that must be answered empirically using a dose-response study. Using a single, high concentration risks inducing gene expression changes that are merely a response to cellular stress or toxicity, rather than a specific pharmacological effect.
The Goal: Identify the concentration range that produces the desired biological effect (e.g., inhibition of a specific phenotype) without causing significant cell death or stress. Therapeutic plasma concentrations in humans are typically in the range of 2 to 6 µM.[14] In vitro studies have used concentrations ranging from 10 µM to 100 µM, but the appropriate concentration is highly model-dependent.[9][11]
Methodology: A dose-response experiment should be your first step. This involves treating your cells with a range of this compound concentrations (e.g., logarithmic scale from 1 µM to 100 µM) for a fixed duration.
Key Readouts for a Dose-Response Study:
-
Cell Viability/Toxicity: Use assays like MTT, LDH release, or live/dead staining to identify the concentration at which toxicity becomes significant. You should aim to work well below this toxic threshold.
-
Target Engagement/Phenotypic Effect: Measure a functional outcome related to this compound's mechanism. For example, in cardiomyocytes, you could measure changes in calcium transients or contractility.
-
Key Gene Expression Markers: Analyze the expression of a small number of known target genes. Look for a sigmoidal dose-response curve, which is characteristic of a specific pharmacological effect.[15] Gene expression changes that only appear at the highest, near-toxic concentrations are likely stress responses.
| Parameter | Description | Example Method |
| EC50 (Potency) | The concentration at which this compound produces 50% of its maximal effect on a specific gene or pathway. | Non-linear regression of gene expression data.[15] |
| Therapeutic Window | The range of concentrations above the minimal effective dose and below the toxic dose. | Determined by comparing viability assays with gene expression or functional data. |
| Toxicity Threshold | The concentration at which significant cell death or stress response is observed. | MTT assay, Annexin V staining. |
Table 1: Key parameters to determine from a dose-response study.
Q4: How can I distinguish between on-target (late INa inhibition) and potential off-target effects on gene expression?
-
Pharmacological Controls: Use other drugs that target related pathways.
-
Specific FAO Inhibitor: To test the role of metabolic effects, use a specific inhibitor of fatty acid oxidation (e.g., etomoxir). If this drug recapitulates some of this compound's effects, it suggests a metabolic mechanism is at play for that subset of genes.
-
Calcium Pathway Modulators: Use drugs that directly target calcium channels (e.g., verapamil) or intracellular calcium signaling (e.g., KN-93 for CaMKII inhibition) to see if they mimic the gene expression changes. Studies have shown this compound can suppress Ca2+-dependent hypertrophic pathways involving CaMKII.[6][16]
-
Genetic Controls: If your model system allows, use genetic tools for the most rigorous validation.
-
Knockdown/Knockout of the Target: Use siRNA or CRISPR to reduce the expression of the sodium channel subunit targeted by this compound (e.g., SCN5A in cardiomyocytes). If this compound's effect on gene expression is diminished in these cells, it provides strong evidence for on-target action.
-
Expression of a Drug-Resistant Mutant: Introduce a mutated form of the sodium channel that does not bind this compound. If the cells expressing this mutant are non-responsive to this compound, it confirms the target engagement.
-
Q5: How can I determine if the gene expression changes induced by this compound are reversible?
A5: Assessing reversibility is important for understanding the drug's mechanism and potential for therapeutic intervention. This is accomplished with a washout experiment .
The principle is to treat the cells with this compound for a defined period, then remove the drug and replace it with fresh media. Gene expression is then measured at various time points after the washout to see if it returns to baseline levels. A reversible effect suggests a direct pharmacological interaction, while an irreversible or slowly-reversing effect might indicate a more permanent change in the cell's state, such as differentiation or a stable epigenetic modification.
Section 3: Step-by-Step Protocols
Protocol 1: Dose-Response Study for Gene Expression Analysis
-
Cell Seeding: Plate your cells at a consistent density across all wells of a multi-well plate (e.g., 12-well or 24-well) to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM). The '0' concentration will be your vehicle control, containing the same final solvent concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations. Incubate for a predetermined time (e.g., 24 hours).
-
Parallel Viability Assay: In a separate, parallel plate (typically a 96-well plate), perform the same treatment and then measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®).
-
RNA Extraction: For the gene expression plate, lyse the cells directly in the wells using a suitable lysis buffer (e.g., Buffer RLT from Qiagen) and proceed with RNA extraction using your preferred kit.
-
Gene Expression Analysis: Perform RT-qPCR or RNA-sequencing on the extracted RNA.
-
Data Analysis: Plot cell viability (%) vs. This compound concentration to identify the toxic threshold. Plot the relative expression of target genes vs. This compound concentration and fit a four-parameter sigmoidal curve to determine the EC50.[15]
Protocol 2: Washout Experiment to Assess Reversibility
-
Initial Treatment: Treat cells with this compound at a pre-determined, non-toxic concentration (e.g., the EC80 from your dose-response study) and a vehicle control for a set duration (e.g., 24 hours). Include a time-zero control plate that is harvested immediately at the end of this incubation.
-
Washout Procedure:
-
Aspirate the drug-containing medium from the wells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any residual drug.
-
Add fresh, pre-warmed culture medium (without this compound or vehicle) to all wells.
-
-
Time-Course Collection: Harvest cells (for RNA extraction) at multiple time points after the washout (e.g., 2, 6, 12, 24 hours).
-
Analysis: Measure the expression of the genes of interest at each time point. Plot the relative gene expression over time. A return to the baseline level seen in the vehicle control indicates reversibility.
Figure 2: Workflow for a washout experiment to test for reversibility.
Section 4: Troubleshooting & FAQs
Q6: My gene expression results are highly variable. What are the common causes?
A6: High variability can obscure real biological effects. Common culprits include:
-
Inconsistent Cell State: Ensure cells are seeded at the same density and are at the same passage number. Cell stress from over-confluence can dramatically alter gene expression.
-
Pipetting Errors: When preparing serial dilutions or adding reagents, use calibrated pipettes and be meticulous. Small errors in concentrated stocks can lead to large differences in final concentrations.
-
Edge Effects in Multi-Well Plates: The outer wells of a plate can be subject to evaporation, leading to changes in media concentration. Avoid using the outermost wells for critical experiments or ensure proper humidification in your incubator.
-
RNA Quality: Poor quality RNA (low RIN score) will lead to unreliable downstream results. Always check RNA integrity before proceeding with qPCR or sequencing.
Q7: this compound is known to affect intracellular calcium. How could this indirectly alter gene expression?
A7: This is an excellent question that gets at the heart of indirect drug effects. Intracellular Ca2+ is a critical second messenger that regulates numerous transcription factors. By preventing Ca2+ overload, this compound can inhibit the activation of calcium-dependent signaling pathways that drive pathological gene expression.
For example, in cardiac hypertrophy, Ca2+ overload activates pathways involving CaMKII and calcineurin.[16] These, in turn, activate transcription factors like MEF2 and NFAT, which drive the expression of hypertrophic genes such as ANP and BNP.[6][16] Therefore, this compound's ability to reduce the expression of these genes is likely an indirect consequence of its primary effect on ion channels and the resulting normalization of intracellular calcium.[6][17]
Figure 3: Simplified pathway from this compound to gene expression changes.
References
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Mitigating the impact of CYP3A4 inhibitors on Ranolazine experiments
A Guide for Researchers on Mitigating the Impact of CYP3A4 Inhibitors in Experimental Settings
Welcome to the technical support center for researchers working with Ranolazine. This guide, curated by senior application scientists, provides in-depth technical guidance and practical solutions for mitigating the impact of Cytochrome P450 3A4 (CYP3A4) inhibitors on your this compound experiments. We understand the complexities of drug-drug interactions and aim to equip you with the knowledge and tools to ensure the scientific integrity of your research.
Understanding the Core Interaction: this compound and CYP3A4
This compound, an antianginal agent, is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with a smaller contribution from CYP2D6.[1][2][3][4][5][6][7][8] This metabolic pathway is crucial for its clearance from the body. When a CYP3A4 inhibitor is introduced, it can significantly slow down the metabolism of this compound, leading to a substantial increase in its plasma concentration.[1][9][10][11] This elevation can, in turn, amplify the pharmacological effects of this compound and increase the risk of adverse effects, most notably QT interval prolongation.[1][10][11]
The interaction is not trivial; potent CYP3A4 inhibitors like ketoconazole can increase this compound's area under the curve (AUC) by as much as 3.9-fold.[2][3][12][13][14] Moderate inhibitors such as diltiazem and verapamil can also cause a significant, dose-dependent increase in this compound levels.[1][3][9][11][12][13][15][16] Consequently, the co-administration of strong CYP3A4 inhibitors with this compound is contraindicated in clinical practice, and dose adjustments are recommended for moderate inhibitors.[1][14] For researchers, this means that even trace amounts of a CYP3A4 inhibiting compound in an experimental system can lead to confounding results and misinterpretation of this compound's effects.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered by researchers during their this compound experiments.
Q1: My in vitro results with this compound are inconsistent and show higher than expected efficacy. Could a CYP3A4 inhibitor be the cause?
A1: Yes, this is a strong possibility. If your experimental system (e.g., cell culture media, test compounds) contains an intended or unintended CYP3A4 inhibitor, it will slow down this compound's metabolism, leading to higher local concentrations and potentiated effects. We recommend a systematic review of all components in your assay for potential CYP3A4 inhibitory activity.
Q2: How can I determine if a compound I'm co-administering with this compound is a CYP3A4 inhibitor?
A2: A staged approach is recommended. Start with in silico predictions using computational models.[17] Follow this with a dedicated in vitro CYP3A4 inhibition assay. A common method involves using human liver microsomes and a fluorescent probe substrate for CYP3A4.[18][19][20] A significant decrease in the formation of the fluorescent metabolite in the presence of your test compound indicates CYP3A4 inhibition. For definitive confirmation, measuring the IC50 value is the standard.[18][19]
Q3: I've confirmed the presence of a CYP3A4 inhibitor in my experiment. What are my options to mitigate its impact?
A3: You have several strategies:
-
Remove the Inhibitor: If the inhibitor is not essential to your experimental question, the simplest solution is to remove it.
-
Select an Alternative Compound: If the co-administered compound is the variable of interest, consider if a structural analog with no or weak CYP3A4 inhibitory activity is available.
-
Utilize a CYP3A4-deficient System: For cellular assays, consider using cell lines with low or no endogenous CYP3A4 expression.
-
Mathematical Modeling: In some cases, pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to mathematically correct for the effect of the inhibitor, though this requires extensive validation.
-
Adjust this compound Concentration: While not ideal, you could empirically determine a lower this compound concentration that produces the desired effect in the presence of the inhibitor. This approach requires careful validation and may not be suitable for all experimental designs.
Q4: Are there any alternatives to this compound that are not metabolized by CYP3A4?
A4: While this compound's primary metabolic pathway is through CYP3A4, exploring alternative antianginal agents with different metabolic profiles could be a viable strategy if mitigating the CYP3A4 interaction proves too complex for your experimental design. Other classes of antianginal drugs include beta-blockers, calcium channel blockers, and nitrates.[21][22] However, the choice of an alternative will depend on the specific scientific question you are addressing, as their mechanisms of action differ from this compound's inhibition of the late sodium current.[1][3][5][7][12][23][24]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for identifying and mitigating CYP3A4 inhibition in your this compound experiments.
Guide 1: Screening for Unintended CYP3A4 Inhibition in Experimental Components
This guide helps you identify if any component of your experimental setup is inadvertently inhibiting this compound metabolism.
Protocol 1: In Vitro CYP3A4 Inhibition Assay using a Fluorescent Probe
This protocol provides a general framework for assessing the CYP3A4 inhibitory potential of your test compounds.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4-specific fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
NADPH regenerating system
-
Test compound and a known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute HLMs, NADPH regenerating system, and the fluorescent probe substrate in an appropriate buffer. Prepare serial dilutions of your test compound and the positive control.
-
Incubation: In the microplate, combine the HLMs, your test compound or control, and buffer. Pre-incubate for a short period at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system and the fluorescent probe substrate to initiate the metabolic reaction.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the rate of metabolite formation. Compare the rates in the presence of your test compound to the vehicle control. A significant decrease in the rate indicates CYP3A4 inhibition. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Guide 2: Designing this compound Experiments in the Presence of a Known CYP3A4 Inhibitor
This guide provides strategies for when the co-administration of a CYP3A4 inhibitor is a necessary part of your experimental design.
Strategy 1: Utilizing a CYP3A4-Independent System
If your research question focuses on the direct cellular effects of this compound, independent of its metabolism, consider using a cell line with minimal to no CYP3A4 expression.
Workflow:
-
Cell Line Selection: Choose a cell line relevant to your research that has been characterized for low or absent CYP3A4 expression.
-
Verification of CYP3A4 Activity: Before initiating your main experiments, confirm the low CYP3A4 activity in your chosen cell line using a sensitive probe substrate assay, as described in Protocol 1.
-
This compound Dose-Response: Perform a dose-response curve for this compound in this cell line to establish the effective concentration range in the absence of significant metabolism.
-
Co-administration Experiment: Conduct your experiment by co-administering this compound and the CYP3A4 inhibitor. In this system, any observed interaction is less likely to be due to the metabolic inhibition of this compound.
Strategy 2: Characterizing the Interaction and Adjusting Experimental Parameters
If a metabolically active system is required, you must first characterize the extent of the interaction.
Workflow:
-
Quantitative Assessment: Perform a detailed in vitro study to determine the Ki (inhibition constant) of the inhibitor for CYP3A4-mediated this compound metabolism.
-
Concentration Adjustment: Based on the Ki value and the concentration of the inhibitor in your assay, you can estimate the expected increase in this compound concentration. This information can guide the adjustment of the initial this compound concentration to achieve the desired target exposure.
-
Metabolite Profiling: Consider using analytical methods like LC-MS/MS to measure the concentrations of this compound and its metabolites in your experimental system. This will provide a direct measure of the impact of the CYP3A4 inhibitor.
Visualizing the Pathways and Workflows
To further clarify these concepts, we have provided diagrams generated using Graphviz.
Caption: Metabolic pathway of this compound and the inhibitory effect of CYP3A4 inhibitors.
Caption: A streamlined workflow for identifying and mitigating CYP3A4 inhibition in this compound experiments.
Data Summary Table
The following table summarizes the impact of well-known CYP3A4 inhibitors on this compound's pharmacokinetics, providing a reference for the potential magnitude of interaction you might encounter.
| CYP3A4 Inhibitor | Strength | Effect on this compound AUC | Clinical Recommendation |
| Ketoconazole | Strong | ~3.9-fold increase[2][3][12][13][14] | Contraindicated[1][14] |
| Diltiazem | Moderate | ~1.5 to 2.3-fold increase[1][13][15][16] | Dose adjustment recommended[1][14] |
| Verapamil | Moderate | ~2-fold increase[2][3][12][16] | Dose adjustment recommended[1][14] |
| Erythromycin | Moderate | Significant increase | Dose adjustment recommended[1] |
| Fluconazole | Moderate | Significant increase[1] | Dose adjustment recommended[11][25] |
This technical guide is intended to provide a foundational understanding and practical strategies for managing the complexities of this compound and CYP3A4 inhibitor interactions in a research setting. For further in-depth information, we strongly recommend consulting the official guidelines from regulatory bodies such as the FDA and EMA.[26][27][28][29][30][31][32][33][34][35][36][37][38][39]
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Why did my Ranolazine experiment fail to show an effect?
Troubleshooting Guide & FAQs for Researchers
Welcome to the technical support guide for Ranolazine experimentation. As researchers, we understand that an unexpected negative result can be both perplexing and frustrating. This guide is designed to function as a dedicated support center, moving beyond simple protocol lists to address the nuanced complexities of working with this compound. Here, we will explore the common—and uncommon—reasons why your experiment may not be showing the expected effect, grounded in the drug's mechanism of action and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not seeing any effect. Where should I start troubleshooting?
This is a common issue that can almost always be traced back to one of four key areas: the experimental model itself, the drug's concentration and preparation, the specific assay being used, or the underlying cellular conditions.
A successful this compound experiment hinges on a specific pathophysiological state. This compound's primary mechanism is the inhibition of the late inward sodium current (INa,L), a current that is often small under normal physiological conditions but becomes pathologically enhanced during states like ischemia.[1][2] If your model doesn't exhibit this enhanced late sodium current, this compound will have no significant substrate to act upon, and you will observe a minimal effect.
Below is a logical workflow to diagnose the issue.
Caption: this compound's core mechanism of action.
Q4: I am using patch-clamp electrophysiology to measure the late sodium current (INa,L), but the inhibition by this compound is weak or absent. Why?
Patch-clamp is the most direct way to measure this compound's effect, but it is technically demanding.
-
Voltage Protocol is Critical: The late INa,L is a tiny fraction (~0.5%) of the peak sodium current. [1]Your voltage protocol must be designed to isolate this small, sustained current.
-
Inadequate Protocol: A short depolarization step might not be long enough for the late component to become apparent.
-
Validated Protocol: A common approach is to use a long depolarizing pulse (e.g., 300 ms) to -10 or -20 mV from a very negative holding potential (e.g., -100 to -120 mV) to ensure channels are available for activation. [3][4]The late current is then measured as the average current during the final 100 ms of this pulse. [3][4]* Use-Dependence: this compound's block of the sodium channel can be use-dependent (i.e., it increases with repeated channel activation). A very low-frequency stimulation protocol might underestimate its effect. [5]* Temperature: Experiments are often performed at room temperature for stability, but ion channel kinetics are temperature-sensitive. Some studies have noted that the measurable INa,L can become insignificant at physiological temperatures (37°C) in certain cell types, which could mask an effect. [6]* Drug Application: Ensure steady-state block has been achieved. This can take several minutes of continuous superfusion with the this compound-containing solution. [7]
-
Q5: I am trying to measure the downstream effect on intracellular calcium ([Ca2+]i) but see no change. What's wrong?
Measuring the reduction in calcium overload is an excellent functional readout, but it relies on successfully inducing that overload first.
-
Inducing Calcium Overload: As with measuring INa,L, you must first create the pathological condition that this compound treats. If you measure baseline [Ca2+]i in healthy, unstimulated cardiomyocytes, you are unlikely to see an effect because there is no significant Ca2+ overload to reduce. [8] * Solution: Pre-treat cells with an INa,L enhancer like ATX-II or simulate ischemia to induce Na+-dependent Ca2+ overload. [9][8]Then, apply this compound to see if it can reverse or prevent this rise in diastolic calcium.
-
Choice of Calcium Indicator: Use a sensitive fluorescent calcium indicator like Fluo-4 AM, Fluo-8, or genetically encoded indicators. [9][10]Ensure proper loading and de-esterification.
-
Measurement Timing: You need to measure the correct phase of the calcium transient. This compound primarily reduces diastolic calcium accumulation, not necessarily the peak of the systolic calcium transient. [8]Your analysis must be able to distinguish between these two phases.
Q6: Could this compound be affecting mitochondrial function in my experiment?
Yes, this is a known, albeit complex, aspect of this compound's profile. The prevention of calcium overload indirectly protects mitochondria from calcium-induced damage and dysfunction. [11]Some studies also suggest this compound may have more direct effects on mitochondrial respiration and fatty acid oxidation. [12][13][14]
-
Experimental Approach: If you hypothesize a mitochondrial effect, you should directly measure mitochondrial parameters.
-
Mitochondrial Membrane Potential (ΔΨm): Use potentiometric dyes like TMRM or JC-1.
-
Reactive Oxygen Species (ROS): Use probes like MitoSOX Red.
-
ATP Production: Measure cellular ATP levels using luciferase-based assays.
-
-
Important Caveat: Many of this compound's protective effects on mitochondria are considered indirect consequences of reducing cytosolic calcium overload, which in turn prevents mitochondrial calcium uptake and subsequent damage. [11][12]Therefore, a failure to see a mitochondrial effect may trace back to a failure to induce the initial cytotoxic calcium overload.
Key Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Late INa
This protocol is adapted from methodologies used in studies on HEK293 cells expressing Nav1.5. [3][4]
-
Cell Preparation: Plate HEK293 cells stably expressing hNav1.5 on glass coverslips.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1.25 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature (21-22°C).
-
Set the holding potential to -100 mV or -120 mV to maximize channel availability. [4] * Apply a 300 ms depolarizing voltage step to -10 mV. Repeat at a frequency of 0.2-0.33 Hz.
-
-
Data Acquisition & Analysis:
-
Record the resulting current traces.
-
Define the Late INa (INa,L) as the average current during the last 100 ms of the 300 ms depolarizing pulse. [3][4] * Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing this compound (e.g., 10-30 µM) until a new steady-state is reached.
-
To confirm the current is carried by sodium channels, apply 30 µM Tetrodotoxin (TTX) at the end of the experiment to block the current. The TTX-sensitive current is your INa,L. [3][6]
-
Protocol 2: Measurement of Intracellular Ca2+ Transients
This protocol is a generalized method for measuring changes in intracellular calcium in response to INa,L enhancement.
-
Cell Preparation: Plate primary cardiomyocytes or hiPSC-CMs on glass-bottom dishes.
-
Dye Loading:
-
Incubate cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at 37°C.
-
Wash the cells 2-3 times with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Excite the dye at ~488 nm and record emission at ~515 nm. [10] * Pace the cells electrically at a constant frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
-
Experimental Procedure:
-
Record baseline calcium transients for several minutes.
-
Introduce an INa,L enhancer (e.g., 10 nM ATX-II) to the perfusion solution to induce calcium overload. You should observe an elevation in the diastolic fluorescence level. [9][8] * Once the ATX-II effect is stable, co-perfuse with this compound (e.g., 10 µM).
-
-
Data Analysis:
-
Measure the fluorescence intensity over time.
-
Quantify both the peak (systolic) and baseline (diastolic) fluorescence levels.
-
A positive this compound effect would be a significant reduction in the elevated diastolic fluorescence caused by ATX-II. [8]
-
References
- Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism. (Source: Touch Briefings) URL: [Link]
- This compound: A Contemporary Review.
- Mechanism of action of the new anti-ischemia drug this compound. (Source: National Institutes of Health, PMC) URL: [Link]
- This compound.
- Late Sodium Current Blocker (this compound). (Source: CV Pharmacology) URL: [Link]
- Late cardiac sodium current can be assessed using automated patch-clamp.
- Late sodium current: a mechanism for angina, heart failure, and arrhythmia. (Source: National Institutes of Health, PMC) URL: [Link]
- Damage to mitochondrial complex I during cardiac ischemia reperfusion injury is reduced indirectly by anti-anginal drug this compound. (Source: PubMed) URL: [Link]
- Late cardiac sodium current can be assessed using automated patch-clamp. (Source: National Institutes of Health, PMC) URL: [Link]
- The Antianginal Agent this compound Inhibits Mitochondrial β-Oxidation Pathway. (Source: Walsh Medical Media) URL: [Link]
- Enhancement of Physicochemical and Pharmacokinetic Characteristics of this compound drug substance using Cocrystalization Technique. (Source: RJPT) URL: [Link]
- This compound improves oxidative stress and mitochondrial function in the atrium of acetylcholine-CaCl2 induced atrial fibrillation r
- This compound reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts. (Source: PubMed Central) URL: [Link]
- Enhanced solubility and bioavailability of this compound by solid dispersion method in vitro and in vivo evaluation. (Source: ScienceScholar) URL: [Link]
- Enhanced solubility and bioavailability of this compound by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases.
- Effects of this compound on Astrocytes and Neurons in Primary Culture. (Source: PubMed Central) URL: [Link]
- Attachment: Product Information: this compound.
- This compound (Ranexa): Uses & Side Effects. (Source: Cleveland Clinic) URL: [Link]
- Late Sodium Current in Human Atrial Cardiomyocytes from Patients in Sinus Rhythm and Atrial Fibrillation. (Source: National Institutes of Health, PMC) URL: [Link]
- This compound Counteracts Strength Impairment and Oxidative Stress in Aged Sarcopenic Mice. (Source: MDPI) URL: [Link]
- This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. (Source: PubMed Central) URL: [Link]
- This compound promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells. (Source: National Institutes of Health, PMC) URL: [Link]
- Pharmacologic modulation of intracellular Na+ concentration with this compound impacts inflammatory response in humans and mice. (Source: National Institutes of Health) URL: [Link]
- This compound Side Effects: Common, Severe, Long Term. (Source: Drugs.com) URL: [Link]
- Indicated and off-label use of this compound.
- Design, Development, Optimization and Evaluation of this compound Extended Release Tablets. (Source: PubMed Central) URL: [Link]
- Late Cardiac Sodium Current Can Be Assessed Using. (Source: Amanote Research) URL: [Link]
- Effects of this compound therapy on intracellular Ca²⁺ (Cai) decay.
- This compound antagonizes the effects of increased late sodium current on intracellular calcium cycling in rat isolated intact heart. (Source: PubMed) URL: [Link]
- Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk. (Source: PubMed Central) URL: [Link]
- In silico Assessment of Antiarrhythmic Effects of Drug this compound on Electrical Activity in Human Ventricular Myocardium. (Source: Computing in Cardiology) URL: [Link]
- This compound decreases diastolic calcium accumulation caused by ATX-II or ischemia in r
- Intracellular calcium imaging for agonist screening. (Source: Biophysics Reports) URL: [Link]
- This compound Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5: A Novel Mechanism of Drug Action. (Source: PubMed Central) URL: [Link]
- This compound: Ion-channel-blocking actions and in vivo electrophysiological effects. (Source: National Institutes of Health) URL: [Link]
- Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. (Source: PubMed Central) URL: [Link]
- Effect of this compound on current-voltage relationships.
Sources
- 1. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late Sodium Current in Human Atrial Cardiomyocytes from Patients in Sinus Rhythm and Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound decreases diastolic calcium accumulation caused by ATX-II or ischemia in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonizes the effects of increased late sodium current on intracellular calcium cycling in rat isolated intact heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. This compound reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Damage to mitochondrial complex I during cardiac ischemia reperfusion injury is reduced indirectly by anti-anginal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Ranolazine and Ivabradine for Myocardial Ischemia Treatment
This guide provides an in-depth, objective comparison of two contemporary anti-anginal agents, ranolazine and ivabradine, for the management of myocardial ischemia. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms of action, comparative clinical efficacy, and safety profiles of these drugs, supported by experimental data and detailed methodologies.
Introduction: The Challenge of Myocardial Ischemia
Myocardial ischemia, a condition characterized by an imbalance between myocardial oxygen supply and demand, is the primary cause of stable angina.[1] Traditional therapeutic strategies have centered on hemodynamically active agents that reduce heart rate, blood pressure, or myocardial contractility. However, a significant portion of patients remain symptomatic, necessitating the development of novel therapeutic approaches with distinct mechanisms of action. This compound and ivabradine represent two such innovations in the management of chronic stable angina, offering alternative or adjunctive treatment modalities.[1][2]
This compound: Targeting the Late Sodium Current
This compound's primary mechanism of action is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] Under ischemic conditions, the INaL is enhanced, leading to an intracellular sodium overload. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in its reverse mode.[3][5] The resultant intracellular calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and a subsequent reduction in coronary blood flow, exacerbating ischemia.[4][5] By selectively inhibiting the INaL, this compound mitigates this pathological cascade, improving diastolic function and myocardial perfusion without significantly altering heart rate or blood pressure.[1][4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action in myocardial ischemia.
Ivabradine: Selective Inhibition of the I(f) Current
Ivabradine offers a distinct therapeutic approach by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node.[6][7] The If current is a key determinant of the pacemaker activity of the SA node, controlling the rate of spontaneous diastolic depolarization.[8] By blocking this channel, ivabradine reduces the heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[9][10] The reduction in heart rate lowers myocardial oxygen demand and prolongs the diastolic period, which in turn increases the time for coronary perfusion, thereby improving the balance between oxygen supply and demand.[1][11]
Signaling Pathway of Ivabradine
Caption: Ivabradine's mechanism of action in myocardial ischemia.
Head-to-Head Clinical Efficacy: A Comparative Analysis
Direct comparative clinical trials provide the most robust evidence for differentiating therapeutic options. A randomized clinical trial by Chaturvedi et al. (2013) and a more recent study from the Journal of Ayub Medical College (2024) offer valuable insights into the comparative efficacy and tolerability of this compound and ivabradine in patients with chronic stable angina.[12][13]
Key Efficacy Endpoints
| Endpoint | This compound | Ivabradine | Head-to-Head Comparison |
| Reduction in Anginal Attacks per Week | Significant reduction demonstrated in MARISA, CARISA, and ERICA trials.[1] | Significant reduction shown in multiple trials.[1] | No statistically significant difference in the decrease in the frequency of anginal attacks between the two drugs at 8 weeks of treatment.[1][12] |
| Reduction in Nitroglycerin Consumption | Significant reduction observed in clinical trials.[14] | Significant reduction observed in clinical trials.[1] | Not explicitly compared in the head-to-head trial. |
| Improvement in Exercise Tolerance | Increased exercise duration and time to angina onset in the CARISA trial.[9][15][16] | Improved exercise tolerance demonstrated in several studies.[3][17][18][19] | Not directly compared in the head-to-head trial. |
| Seattle Angina Questionnaire (SAQ) Score | Improved SAQ scores in clinical trials.[14] | Improved SAQ scores in clinical trials. | This compound showed a better clinical outcome in terms of SAQ score at 8 weeks (90.98±3.12 vs 81.48±2.52).[13][20] |
| Hemodynamic Effects | No clinically significant effect on heart rate or blood pressure.[1][4] | Significantly decreases resting heart rate.[12] | This compound had a better clinical outcome in terms of systolic and diastolic blood pressure.[13] |
Safety and Tolerability Profile
The safety and tolerability of anti-anginal medications are critical for long-term patient adherence and overall therapeutic success.
| Adverse Drug Reactions | This compound | Ivabradine | Head-to-Head Comparison |
| Common ADRs | Nausea (26.6%), dizziness (23.3%), vomiting (3.3%), constipation (3.3%), vertigo (3.3%).[12] | Dizziness (30%), headache (16.6%), backache (16.6%), vertigo (13.3%), blurred vision (13.3%), muscle cramps (10%), arthralgia (10%).[12] | This compound had a better safety and tolerability profile than ivabradine.[12] Nausea, dizziness, and body aches were more frequent in the ivabradine group.[20] |
| Serious ADRs | Potential for QT prolongation.[4] | Bradycardia, visual disturbances (phosphenes), atrial fibrillation.[11] | A serum sickness-like reaction was noted with ivabradine in one study, requiring further investigation.[12] |
Experimental Protocols
For drug development professionals, understanding the methodologies used to evaluate these compounds is paramount. Below are outlines of key experimental protocols.
Preclinical Evaluation of Anti-Ischemic Agents
Objective: To assess the cardioprotective effects of a test compound in a preclinical model of myocardial ischemia-reperfusion injury.
Model: In vivo rodent model of myocardial infarction induced by coronary artery ligation.[21][22]
Workflow:
Caption: Workflow for preclinical evaluation of anti-ischemic drugs.
Detailed Steps:
-
Animal Preparation: Acclimatize rodents (e.g., rats or mice) to the laboratory environment.
-
Anesthesia and Ventilation: Anesthetize the animal and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
Drug Administration: Administer the test compound (e.g., this compound or ivabradine) or vehicle control at a predetermined time point (before ligation for pre-conditioning effect, or at the time of reperfusion).
-
Reperfusion: After a defined period of ischemia, remove the ligature to allow for reperfusion.
-
Hemodynamic Monitoring: Continuously monitor electrocardiogram (ECG), blood pressure, and heart rate throughout the procedure.
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk.
Electrophysiological Assessment
Objective: To characterize the inhibitory effects of this compound on the late sodium current (INaL) and ivabradine on the funny current (If) using patch-clamp electrophysiology.
Methodology: Whole-cell patch-clamp recordings from isolated cardiomyocytes or heterologous expression systems (e.g., HEK-293 cells) expressing the target ion channels.[23][24][25][26]
Protocol for this compound (INaL Inhibition):
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use a cell line stably expressing the human cardiac sodium channel (Nav1.5).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure the late sodium current, which is a small, sustained current following the initial peak current.[23]
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in the late sodium current at each drug concentration and calculate the half-maximal inhibitory concentration (IC50).
Protocol for Ivabradine (If Inhibition):
-
Cell Preparation: Isolate sinoatrial node cells or use a cell line expressing the appropriate HCN channel isoform (e.g., HCN4).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a hyperpolarizing voltage protocol to activate the If current.[25]
-
Drug Application: Perfuse the cells with increasing concentrations of ivabradine.
-
Data Acquisition and Analysis: Measure the reduction in If current amplitude at each concentration to determine the IC50.
Conclusion
This compound and ivabradine are effective anti-anginal agents that address myocardial ischemia through distinct and innovative mechanisms. This compound's inhibition of the late sodium current offers a unique metabolic approach to cardioprotection without significant hemodynamic effects. In contrast, ivabradine provides a targeted reduction in heart rate through selective If channel inhibition.
Head-to-head clinical data suggest that both drugs are equiactive in reducing angina frequency, though this compound may offer a better safety and tolerability profile and superior outcomes in terms of quality of life and blood pressure control.[12][13][20] The choice between these two agents should be guided by the individual patient's clinical profile, including baseline heart rate, blood pressure, and potential for drug-drug interactions. For researchers and drug development professionals, the distinct mechanisms of these drugs provide fertile ground for the exploration of novel therapeutic targets for the management of ischemic heart disease.
References
- Cacciapuoti, F. (2016). This compound and Ivabradine: two different modalities to act against ischemic heart disease. Therapeutic Advances in Drug Safety, 7(3), 103-109.
- Cacciapuoti, F. (2016). This compound and Ivabradine: two different modalities to act against ischemic heart disease. Therapeutic Advances in Drug Safety, 7(3), 103-109.
- Lushnikova, I. A., et al. (2017). [Triple antianginal combinations in the treatment of elderly and senile patients with stable angina]. Klinicheskaia meditsina, 95(10), 919-926.
- Tagliamonte, E., et al. (2015). This compound: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Cardiology and Therapy, 4(2), 139-154.
- Tzimas, A. K., & Tzanis, G. (2017). Stable angina pectoris: which drugs or combinations to use in which patients. Hellenic journal of cardiology : HJC = Hellenike kardiologike epitheorese, 58(3), 185–191.
- Tagliamonte, E., et al. (2021). This compound: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Journal of Cardiovascular Development and Disease, 8(11), 147.
- Chaturvedi, A., et al. (2013). Comparison of the efficacy and tolerability of ivabradine and this compound in patients of chronic stable angina pectoris. Journal of pharmacology & pharmacotherapeutics, 4(1), 33–38.
- Lecour, S., & Opie, L. H. (2021). IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria. Basic research in cardiology, 116(1), 55.
- Chaitman, B. R. (2004). This compound Improves Exercise Tolerance in Chronic Angina. JAMA, 291(3), 309-316.
- Kloner, R. A. (2009). Late Sodium Current Blocker (this compound). CVPharmacology.com.
- Therapeutic Goods Administration. (1996). Guideline on the Clinical Investigation of Anti-Anginal Medicinal Products in Stable Angina Pectoris.
- de la Guia, F., et al. (2012). Effects of this compound on exercise tolerance and angina frequency in patients with severe chronic angina receiving maximally-tolerated background therapy: analysis from the Combination Assessment of this compound In Stable Angina (CARISA) randomized trial. Revista espanola de cardiologia (English ed.), 65(6), 544–550.
- Osman, J. (2023). Preclinical Models of Myocardial Infarction. News-Medical.Net.
- ClinicalTrials.gov. (2008). This compound Versus Placebo Effects on Exercise Tolerance in Patients With Heart Disease and Peripheral Arterial Disease.
- Le Grand, B., & Louch, A. M. (2022). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 847000.
- Kinugawa, K., et al. (2023). Rationale and Design of the Effect of Ivabradine on Exercise Tolerance in Patients With Chronic Heart Failure (EXCILE-HF) Trial: Protocol for a Multicenter Randomized Controlled Trial. Circulation reports, 5(4), 157–161.
- Kovalenko, S., & Sychov, O. (2021). Impact of this compound on exercise tolerance and arrhythmias in patients with INOCA. Wiadomosci lekarskie (Warsaw, Poland : 1960), 74(9 cz 2), 2241–2245.
- Khan, M. S., et al. (2024). COMPARISON OF EFFICACY AND SAFETY OF this compound AND IVABRADINE IN CHRONIC ISCHEMIC HEART DISEASE PATIENTS. Journal of Ayub Medical College, Abbottabad : JAMC, 36(4 Suppl 1), S988–S992.
- Khan, M. S., et al. (2024). COMPARISON OF EFFICACY AND SAFETY OF this compound AND IVABRADINE IN CHRONIC ISCHEMIC HEART DISEASE PATIENTS. Journal of Ayub Medical College, Abbottabad : JAMC, 36(4 Suppl 1), S988–S992.
- Rosano, G. M. C., et al. (2018). Pharmacological Interventions Effective in Improving Exercise Capacity in Heart Failure. Cardiac failure reviews, 4(1), 19–22.
- Fredj, S., et al. (2006). Use-Dependent Block of Cardiac Late Na+ Current by this compound. Molecular pharmacology, 70(6), 2006–2014.
- De Ferrari, G. M., et al. (2021). Paradoxical improvement in exercise tolerance and peak VO2 consumption after treatment with ivabradine and beta-blockers in a patient with mild dilated cardiomyopathy and inappropriate sinus tachycardia—a case report. European Heart Journal - Case Reports, 5(10), ytab390.
- Singh, B., et al. (2015). Effect of Ivabradine on Heart Rate and Duration of Exercise in Patients With Mild-to-Moderate Mitral Stenosis: A Randomized Comparison With Metoprolol. Clinical cardiology, 38(5), 281–286.
- Lindsey, M. L., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American journal of physiology. Heart and circulatory physiology, 314(4), H812–H838.
- Chaitman, B. R., et al. (2004). Effects of this compound With Atenolol, Amlodipine, or Diltiazem on Exercise Tolerance and Angina Frequency in Patients With Severe Chronic Angina: A Randomized Controlled Trial. JAMA, 291(3), 309-316.
- Le Grand, B., & Louch, A. M. (2022). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 847000.
- Bucchi, A., et al. (2002). If block by ivabradine depends on the voltage protocol used to activate the current. Journal of Molecular and Cellular Cardiology, 34(7), A12.
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A Comparative Analysis of Ranolazine and Traditional Calcium Channel Blockers: Mechanisms, Efficacy, and Experimental Evaluation
A Comparative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-anginal therapies, both Ranolazine and traditional calcium channel blockers (CCBs) hold significant clinical importance. However, their fundamental mechanisms of action diverge, leading to distinct physiological effects and therapeutic profiles. This guide provides an in-depth comparative analysis of this compound, a late sodium current inhibitor, and traditional CCBs, which primarily target L-type calcium channels. We will explore their differing impacts on myocardial ion homeostasis, hemodynamics, and clinical efficacy, supported by experimental data and protocols for their evaluation.
Section 1: Divergent Mechanisms of Action
The primary distinction between this compound and traditional CCBs lies in the specific ion channels they target to alleviate myocardial ischemia.
This compound: A Selective Inhibitor of the Late Sodium Current (INa,late)
Myocardial ischemia leads to a pathological increase in the late inward sodium current (INa,late), causing an overload of intracellular sodium.[1][2] This sodium accumulation reverses the normal function of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent intracellular calcium overload.[3][4] This calcium overload is a critical factor in ischemic injury, causing diastolic wall stiffness, increased myocardial oxygen consumption, and electrical instability.[2][5]
This compound's primary mechanism is the potent and selective inhibition of this pathological INa,late.[1][3][6] By blocking this late sodium current, this compound prevents the downstream cascade of sodium and calcium overload, thereby reducing diastolic tension and improving myocardial relaxation without significantly affecting heart rate or blood pressure.[3][4] This unique cytoprotective mechanism allows this compound to exert its anti-anginal effects without the hemodynamic consequences often associated with traditional anti-anginal agents.[5][7]
Traditional Calcium Channel Blockers: Targeting L-type Calcium Channels
Traditional CCBs, on the other hand, function by blocking the influx of calcium through L-type voltage-gated calcium channels.[8][9] These channels are crucial for the contraction of cardiac and vascular smooth muscle.[10][11] By inhibiting calcium entry, CCBs induce vasodilation and, depending on the subclass, can also reduce myocardial contractility and heart rate.[12][13]
There are two main classes of traditional CCBs with distinct selectivities:[14]
-
Dihydropyridines (e.g., Amlodipine, Nifedipine): These agents are more selective for L-type calcium channels in vascular smooth muscle, leading to potent peripheral vasodilation and a reduction in blood pressure.[12][15] They have minimal direct effects on the myocardium.[16]
-
Non-dihydropyridines (e.g., Verapamil, Diltiazem): This class exhibits greater effects on the myocardium, reducing heart rate (negative chronotropy) and contractility (negative inotropy) in addition to their vasodilatory properties.[14][16]
The following diagram illustrates the distinct signaling pathways targeted by this compound and traditional CCBs.
Caption: Comparative signaling pathways of this compound and traditional CCBs.
Section 2: Pharmacokinetic and Pharmacodynamic Comparison
The differences in mechanism translate to distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | This compound | Traditional Calcium Channel Blockers (CCBs) |
| Primary Target | Late Sodium Channel (INa,late)[3] | L-type Calcium Channels[8] |
| Hemodynamic Effects | Minimal effect on heart rate and blood pressure[4][17] | Dihydropyridines: Potent vasodilation, may cause reflex tachycardia.[15] Non-dihydropyridines: Decrease heart rate and contractility, moderate vasodilation.[14][16] |
| Myocardial Oxygen Demand | Decreased due to reduced diastolic wall tension[4] | Decreased due to reduced afterload (all CCBs) and reduced heart rate/contractility (non-dihydropyridines)[8] |
| Metabolism | Extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6[18][19] | Varies by agent; many are also CYP3A4 substrates (e.g., amlodipine, diltiazem, verapamil) |
| Key Drug Interactions | Strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin)[4][6]. Moderate inhibitors like diltiazem and verapamil increase this compound levels.[18] | Diltiazem and verapamil are moderate CYP3A4 inhibitors and can interact with other CYP3A4 substrates. |
| Half-life (Extended Release) | Approximately 7 hours[18][19] | Varies significantly by agent (e.g., Amlodipine: 30-50 hours; Diltiazem ER: 5-9 hours) |
Section 3: Comparative Efficacy in Chronic Stable Angina
Clinical trials have demonstrated the efficacy of both this compound and traditional CCBs in the management of chronic stable angina.
This compound
This compound has been shown to be effective both as a monotherapy and as an add-on therapy for patients with chronic angina.[20][21] Key clinical trials include:
-
MARISA (Monotherapy Assessment of this compound in Stable Angina): This trial demonstrated that this compound monotherapy significantly improved exercise duration, time to angina, and time to 1-mm ST-segment depression in a dose-dependent manner.[21]
-
CARISA (Combination Assessment of this compound in Stable Angina): In patients already receiving standard doses of atenolol, amlodipine, or diltiazem, the addition of this compound further improved exercise tolerance and reduced angina frequency and nitroglycerin use.[20][22]
-
ERICA (Efficacy of this compound in Chronic Angina): This trial confirmed that adding this compound to amlodipine therapy significantly decreased the frequency of angina episodes and nitroglycerin consumption compared to amlodipine alone.[20]
A meta-analysis of six randomized trials confirmed that this compound added to conventional therapy effectively reduces angina frequency and improves exercise parameters without significant effects on blood pressure or heart rate.[20]
Traditional Calcium Channel Blockers
CCBs are a well-established first-line therapy for angina.[23][24] Their efficacy is primarily attributed to their ability to increase coronary blood flow through vasodilation and reduce myocardial oxygen demand.[11]
-
Dihydropyridines (e.g., Amlodipine): Amlodipine has proven efficacy in increasing exercise time and reducing angina attacks in patients with chronic stable angina.[25]
-
Non-dihydropyridines (e.g., Diltiazem, Verapamil): These agents are also effective in managing angina, with the added benefit of heart rate control, which can be advantageous in certain patient populations.[23][25]
Head-to-Head and Combination Therapy Insights
While direct large-scale head-to-head trials are limited, the CARISA trial provides valuable insights into combination therapy. The study demonstrated that this compound provides additional anti-anginal relief when added to CCBs (amlodipine or diltiazem) or beta-blockers.[22] This suggests that the distinct mechanism of this compound is complementary to that of traditional anti-anginal agents.
| Clinical Trial | Patient Population | Intervention | Key Findings |
| CARISA [22] | 823 patients with severe chronic angina on atenolol, amlodipine, or diltiazem | This compound (750mg or 1000mg twice daily) vs. Placebo | This compound significantly increased exercise duration (115.6s vs. 91.7s for placebo, p=0.01) and reduced angina attacks and nitroglycerin use. |
| ERICA [20] | 565 patients with coronary artery disease and ≥3 angina attacks/week despite amlodipine 10mg/day | This compound (1000mg twice daily) vs. Placebo | This compound significantly reduced weekly angina attacks (2.88 vs. 3.31 for placebo, p=0.028) and nitroglycerin use (2.03 vs. 2.68 doses/week for placebo, p=0.014). |
| Meta-analysis [20] | 9223 patients with angina | This compound added to conventional therapy | This compound significantly reduced angina frequency, sublingual nitroglycerin consumption, and improved exercise duration by 31.9 seconds. |
Section 4: Experimental Protocols for Preclinical Evaluation
Evaluating the distinct mechanisms of this compound and traditional CCBs requires specific in vitro and in vivo models.
In Vitro Assay: Patch-Clamp Electrophysiology for Ion Channel Analysis
The patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels.[26][27]
Objective: To measure the inhibitory effects of this compound on the late sodium current (INa,late) and a traditional CCB (e.g., Verapamil) on the L-type calcium current (ICa,L) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or rabbit).
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.[28] This allows for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol for INa,late:
-
Hold the cell at a negative membrane potential (e.g., -120 mV) to ensure availability of sodium channels.
-
Apply a depolarizing voltage step (e.g., to -20 mV) for a prolonged duration (e.g., 500 ms) to elicit both the peak and late components of the sodium current.
-
Measure the sustained current during the late phase of the voltage step.
-
Perfuse the cell with increasing concentrations of this compound and repeat the protocol to determine the concentration-dependent inhibition of INa,late.
-
-
Voltage-Clamp Protocol for ICa,L:
-
Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to activate L-type calcium channels.
-
Measure the peak inward calcium current.
-
Perfuse the cell with increasing concentrations of the test CCB and repeat the protocol to determine the concentration-dependent block of ICa,L.
-
The following diagram outlines the general workflow for a patch-clamp experiment.
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A Comparative Guide to the Anti-Anginal Efficacy of Ranolazine Versus Placebo in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the clinical trial data validating the anti-anginal efficacy of Ranolazine compared to placebo. It is designed to offer a comprehensive technical overview for professionals in the field of cardiovascular drug development and research.
Introduction: The Clinical Challenge of Angina and the Novel Approach of this compound
Chronic stable angina pectoris, characterized by chest pain or discomfort due to myocardial ischemia, remains a significant clinical challenge. Traditional anti-anginal therapies, such as beta-blockers, calcium channel blockers, and nitrates, primarily reduce myocardial oxygen demand by decreasing heart rate, blood pressure, or cardiac contractility.[1] However, these agents can be limited by hemodynamic side effects and may not provide sufficient symptom relief for all patients.[1]
This compound emerged as a first-in-class anti-anginal agent with a distinct mechanism of action.[2] Unlike conventional therapies, this compound's primary anti-ischemic effect is achieved without significant alterations in heart rate or blood pressure.[1][3] This unique profile offers a valuable therapeutic alternative, particularly for patients who are intolerant to or inadequately controlled by traditional treatments.
The Scientific Rationale: this compound's Mechanism of Action
This compound's anti-anginal effects are primarily attributed to its selective inhibition of the late inward sodium current (late INa) in cardiomyocytes.[2][4] During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload.[5] This calcium overload contributes to diastolic dysfunction, increased ventricular wall tension, and a subsequent imbalance in myocardial oxygen supply and demand.[5]
By inhibiting the late INa, this compound mitigates the pathological rise in intracellular sodium and, consequently, calcium.[4] This leads to improved diastolic relaxation, reduced ventricular stiffness, and a more favorable myocardial oxygen balance, thereby alleviating anginal symptoms.[4]
Caption: this compound's Mechanism of Action in Myocardial Ischemia.
Pivotal Clinical Trials: A Synthesis of the Evidence
The anti-anginal efficacy of this compound has been rigorously evaluated in several key placebo-controlled clinical trials. These studies have consistently demonstrated its superiority over placebo in improving exercise tolerance and reducing anginal symptoms, both as monotherapy and as an add-on to conventional anti-anginal regimens. The principal trials supporting the efficacy of this compound are the Monotherapy Assessment of this compound In Stable Angina (MARISA), the Combination Assessment of this compound In Stable Angina (CARISA), the Efficacy of this compound In Chronic Angina (ERICA), and the Type 2 Diabetes Evaluation of this compound in Subjects With Chronic Stable Angina (TERISA) trials.[6]
Representative Clinical Trial Protocol: The CARISA Trial
The CARISA trial serves as a robust example of the methodology employed to validate this compound's efficacy.[7] This randomized, double-blind, placebo-controlled study was designed to assess the effect of this compound as an add-on therapy in patients with severe chronic angina who remained symptomatic despite treatment with standard doses of atenolol, amlodipine, or diltiazem.[7][8]
Experimental Protocol: A Step-by-Step Overview of CARISA
-
Patient Population: The trial enrolled 823 patients with documented coronary artery disease and stable angina.[8]
-
Inclusion Criteria: Patients had to demonstrate exercise-limiting angina and reproducible exercise treadmill tests (ETTs).
-
Study Design: A randomized, three-group parallel, double-blind, placebo-controlled design was used.[8] Patients were randomly assigned to receive either placebo or one of two doses of sustained-release this compound (750 mg or 1000 mg) twice daily for 12 weeks.[8]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in total exercise duration at trough plasma concentrations of the study drug.[7]
-
Secondary Endpoints: These included time to the onset of angina, time to 1-mm ST-segment depression during the ETT, and the frequency of angina attacks and nitroglycerin use per week.[8]
-
Statistical Analysis: The analysis of covariance (ANCOVA) was used to compare the treatment groups, with adjustments for baseline values and other covariates.
Caption: Workflow of a Typical Anti-Anginal Clinical Trial.
Comparative Efficacy Data: this compound vs. Placebo
The collective data from pivotal clinical trials provide compelling evidence for the anti-anginal efficacy of this compound. The following table summarizes the key findings from the MARISA, CARISA, ERICA, and TERISA trials.
| Clinical Trial | This compound Dose | Primary Endpoint | Result vs. Placebo | p-value | Citation |
| MARISA | 500, 1000, 1500 mg BID | Exercise Duration at Trough | ↑ 94, 103, 116 seconds | <0.005 for all doses | [9] |
| CARISA | 750, 1000 mg BID | Exercise Duration at Trough | ↑ 24-34 seconds | p=0.01 | [3][7] |
| ERICA | 1000 mg BID | Weekly Angina Frequency | ↓ from 5.6 to 2.9 attacks/week | p=0.028 | [10][11] |
| TERISA | 1000 mg BID | Weekly Angina Frequency | 3.8 vs. 4.3 attacks/week | p=0.008 | [12][13] |
Key Observations from the Data:
-
Consistent Improvement in Exercise Tolerance: Both the MARISA and CARISA trials demonstrated a statistically significant increase in exercise duration in patients treated with this compound compared to placebo.[7][9] This effect was observed at both trough and peak plasma concentrations, indicating a sustained anti-anginal effect throughout the dosing interval.[9]
-
Reduction in Angina Frequency and Nitroglycerin Use: The ERICA and CARISA trials showed that this compound significantly reduced the number of weekly angina attacks and the consumption of sublingual nitroglycerin.[3][10][11]
-
Efficacy in Diverse Patient Populations: The TERISA trial specifically evaluated this compound in patients with type 2 diabetes, a high-risk group for cardiovascular events. The results confirmed that this compound was effective in reducing angina frequency in this population.[12][13] Furthermore, subgroup analyses from the CARISA trial indicated that the anti-anginal efficacy of this compound was similar in diabetic and non-diabetic patients.[14]
-
Dose-Dependent Effect: The MARISA trial clearly established a dose-response relationship for this compound's effect on exercise performance.[9]
Trustworthiness and Self-Validating Systems in Clinical Trials
The robustness of the clinical evidence supporting this compound's efficacy is underpinned by the rigorous design of the pivotal trials. Key elements that contribute to the trustworthiness of these studies include:
-
Randomization and Blinding: The randomized, double-blind design of these trials is the gold standard for minimizing bias in clinical research.[15]
-
Placebo Control: The use of a placebo control group allows for a clear and unbiased assessment of the true pharmacological effect of this compound.
-
Standardized and Objective Endpoints: The use of standardized exercise treadmill testing protocols and patient-reported outcomes (e.g., angina diaries) provides objective and reproducible measures of efficacy.[16]
-
Regulatory Oversight: These trials were conducted in accordance with international guidelines for clinical research, such as those from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), ensuring high standards of data quality and patient safety.[16][17]
Conclusion
The body of evidence from well-controlled clinical trials unequivocally validates the anti-anginal efficacy of this compound against placebo. Its unique mechanism of action, which does not rely on hemodynamic changes, provides a significant advantage in the management of chronic stable angina. The consistent and statistically significant improvements in exercise tolerance and reductions in angina frequency across multiple pivotal trials firmly establish this compound as a valuable therapeutic option for a broad range of patients with this debilitating condition. For researchers and drug development professionals, the clinical development program of this compound serves as a successful example of translating a novel mechanism of action into a clinically effective therapy.
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Ranolazine in Combination with Other Anti-Anginal Drugs: A Comparative Guide for Researchers
This guide provides an in-depth comparative analysis of ranolazine when used in combination with other established anti-anginal therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical trial data, elucidates underlying mechanisms of action, and details experimental protocols to offer a comprehensive understanding of this compound's role in the management of chronic stable angina.
Introduction: The Evolving Landscape of Angina Therapy
Chronic stable angina, a manifestation of myocardial ischemia, has traditionally been managed with therapies that reduce myocardial oxygen demand, primarily by decreasing heart rate and blood pressure. These conventional agents include beta-blockers, calcium channel blockers, and nitrates. However, a significant portion of patients remain symptomatic despite optimal doses of these medications, necessitating alternative or adjunctive therapeutic strategies.[1][2]
This compound emerged as a first-in-class anti-anginal agent with a distinct mechanism of action.[3] Unlike its predecessors, this compound's primary anti-ischemic effect is not dependent on hemodynamic changes.[4][5] This unique profile makes it a compelling candidate for combination therapy, particularly in patients who are intolerant to or inadequately controlled by traditional agents.[6] This guide will dissect the evidence supporting the use of this compound in conjunction with other anti-anginals, providing a robust, data-driven comparison.
Unraveling the Mechanism: this compound's Unique Approach
The therapeutic efficacy of this compound stems from its ability to inhibit the late inward sodium current (INa) in cardiomyocytes.[4] Under ischemic conditions, an increase in the late INa leads to an overload of intracellular sodium, which in turn drives an increase in intracellular calcium via the sodium-calcium exchanger.[4] This calcium overload contributes to diastolic dysfunction, increased myocardial wall tension, and consequently, increased myocardial oxygen consumption.
By selectively inhibiting the late INa, this compound mitigates these detrimental ionic imbalances, leading to improved diastolic relaxation and a more efficient use of oxygen, all without significantly altering heart rate or blood pressure.[4][7] An earlier hypothesis suggesting inhibition of fatty acid oxidation as the primary mechanism has been largely superseded by the late sodium current inhibition theory.[7]
Signaling Pathway: this compound's Action on Myocardial Ischemia
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Ranolazine's Efficacy in Cardiac Hypertrophy: A Comparative Guide for Researchers
In the landscape of cardiovascular research, understanding the therapeutic potential of existing drugs in new contexts is a critical endeavor. Ranolazine, an anti-anginal agent, has garnered significant attention for its potential to mitigate cardiac hypertrophy, a maladaptive thickening of the heart muscle that is a common precursor to heart failure. This guide provides a comprehensive comparison of this compound's efficacy across different preclinical models of cardiac hypertrophy, offering researchers, scientists, and drug development professionals a detailed overview of its mechanisms, experimental validation, and potential applications.
Introduction to Cardiac Hypertrophy and the Rationale for this compound
Cardiac hypertrophy is the heart's response to a variety of pathological stimuli, including pressure overload (e.g., hypertension, aortic stenosis), neurohormonal overactivation (e.g., increased angiotensin II or catecholamine levels), and genetic mutations. While initially a compensatory mechanism to maintain cardiac output, sustained hypertrophy often leads to diastolic dysfunction, fibrosis, and ultimately, heart failure.
This compound's primary mechanism of action is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions like hypertrophy, the INaL is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the reverse mode of the sodium-calcium exchanger (NCX), resulting in intracellular calcium overload.[3] This calcium dysregulation is a key driver of hypertrophic signaling. By inhibiting the INaL, this compound is thought to normalize intracellular sodium and calcium levels, thereby attenuating the downstream signaling cascades that promote pathological cardiac growth.[1][3]
Comparative Efficacy of this compound in Preclinical Models
The effectiveness of this compound in combating cardiac hypertrophy has been evaluated in several well-established animal models. This section compares its performance in three distinct and clinically relevant models: pressure overload-induced hypertrophy, neurohormonal-induced hypertrophy, and a genetic model of hypertrophic cardiomyopathy.
Pressure Overload-Induced Hypertrophy: The Transverse Aortic Constriction (TAC) Model
The TAC model is a widely used surgical procedure in mice that mimics the pressure overload seen in conditions like aortic stenosis and hypertension.[3] Studies have consistently demonstrated that this compound can blunt the development of cardiac hypertrophy and improve cardiac function in this model.
Key Findings:
-
Reduced Hypertrophy: this compound treatment significantly suppresses the increase in left ventricular mass and wall thickness induced by TAC.[3][4]
-
Improved Cardiac Function: Echocardiographic and hemodynamic analyses show that this compound preserves systolic and diastolic function in TAC mice.[3][4]
-
Attenuation of Fibrosis: this compound has been shown to reduce the extent of myocardial fibrosis, a key component of pathological remodeling.[3][5]
| Parameter | TAC Control | TAC + this compound | Reference |
| LV Wall Thickness (d, mm) | Increased | Attenuated Increase | [3] |
| LV Mass/Body Weight (mg/g) | Increased | Attenuated Increase | [3] |
| Ejection Fraction (%) | Decreased | Preserved | [3] |
| Fibrosis (%) | Increased | Reduced | [3] |
Neurohormonal-Induced Hypertrophy: Angiotensin II and Isoproterenol Models
Chronic stimulation by neurohormones like angiotensin II (Ang II) and catecholamines (e.g., isoproterenol) is a major contributor to cardiac hypertrophy.
-
Angiotensin II Model: Ang II infusion in mice leads to significant cardiac hypertrophy and fibrosis.[6] While direct studies of this compound in a pure Ang II-induced hypertrophy model are less common, its known mechanism of action on calcium signaling suggests a strong potential for efficacy, as Ang II is known to increase intracellular calcium.
-
Isoproterenol Model: Isoproterenol, a β-adrenergic agonist, induces a robust hypertrophic response in rodents.[7][8] this compound has been shown to attenuate the hypertrophic effects of β-adrenergic stimulation in vitro.[3]
| Model | Key Hypertrophic Features | This compound's Potential Impact (based on mechanism) |
| Angiotensin II | Increased cardiomyocyte size, fibrosis, inflammation | Attenuation of hypertrophy and fibrosis by preventing calcium overload |
| Isoproterenol | Increased heart weight, cardiomyocyte hypertrophy | Reduction of hypertrophic response by modulating calcium-dependent signaling |
Genetic Model: Hypertrophic Cardiomyopathy (HCM)
HCM is a common inherited cardiac disease caused by mutations in sarcomeric proteins. A study using a transgenic mouse model of HCM with a troponin-T mutation (R92Q) demonstrated the preventative effects of long-term this compound treatment.[9][10]
Key Findings:
-
Prevention of Phenotype Development: Lifelong treatment with this compound prevented the development of the characteristic HCM phenotype, including interventricular septum thickening, left ventricular hypercontractility, and diastolic dysfunction.[1][9]
-
Reduced Fibrosis: this compound treatment significantly reduced the amount of myocardial fibrosis in the HCM mouse model.[1]
-
Normalization of Cellular Calcium: At the cellular level, this compound inhibited the enhanced late Na+ current and reduced intracellular sodium and diastolic calcium concentrations in cardiomyocytes from the HCM mice.[10]
| Parameter (in R92Q HCM mice) | Vehicle Control | This compound Treated | Reference |
| Septal Wall Thickness (mm) | Increased | Prevented Increase | [9] |
| LV Ejection Fraction (%) | Hypercontractile | Normalized | [9] |
| Diastolic Dysfunction | Present | Prevented | [9] |
| Myocardial Fibrosis | Increased | Reduced | [1] |
Mechanistic Insights: The Role of CaMKII Signaling
A central mechanism through which this compound appears to exert its anti-hypertrophic effects is by modulating the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway.[3][11]
Signaling Cascade:
-
Increased Late INaL: Pathological stimuli lead to an increase in the late sodium current.
-
Na+ and Ca2+ Overload: This results in elevated intracellular sodium, which in turn causes calcium overload via the NCX.
-
CaMKII Activation: The excess intracellular calcium activates CaMKII.
-
Pro-Hypertrophic Gene Expression: Activated CaMKII phosphorylates downstream targets, such as histone deacetylases (HDACs), leading to the activation of pro-hypertrophic transcription factors like myocyte enhancer factor-2 (MEF2).[3] This drives the expression of fetal genes associated with hypertrophy, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[12][13]
This compound's Intervention:
By inhibiting the initial step of this cascade (the increased late INaL), this compound prevents the subsequent calcium overload and CaMKII activation, thereby suppressing the pro-hypertrophic gene program.[3][14]
Signaling Pathway Diagram:
Caption: this compound's mechanism in cardiac hypertrophy.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Transverse Aortic Constriction (TAC) in Mice
This surgical model creates a pressure overload on the left ventricle.
Protocol Steps:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the chest area and sterilize the skin.
-
Incision: Make a small incision at the suprasternal notch.
-
Aortic Constriction: Carefully dissect to expose the transverse aorta. Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries. Tie the ligature around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.
-
Needle Removal: Gently remove the needle, leaving the constricted aorta.
-
Closure: Close the incision in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
Angiotensin II-Induced Hypertrophy in Mice
This model uses continuous infusion of Angiotensin II to induce a neurohormonal hypertrophic response.[6]
Protocol Steps:
-
Pump Preparation: Fill osmotic minipumps with Angiotensin II solution at the desired concentration (e.g., 1.5 mg/kg/day).[15]
-
Anesthesia: Anesthetize the mouse.
-
Pump Implantation: Make a small subcutaneous incision on the back of the mouse and implant the osmotic minipump.
-
Closure: Close the incision with sutures or surgical clips.
-
Monitoring: Monitor the animals for the duration of the study (typically 2-4 weeks).
Isoproterenol-Induced Hypertrophy in Rats
This model utilizes repeated injections of a β-adrenergic agonist.[7][8]
Protocol Steps:
-
Drug Preparation: Prepare a solution of isoproterenol in sterile saline.
-
Administration: Administer isoproterenol via subcutaneous injection at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., 7-14 days).[16]
-
Control Group: Administer vehicle (saline) to the control group.
-
Assessment: At the end of the treatment period, harvest the hearts for analysis.
This compound Administration
In many of these models, this compound is administered continuously via osmotic minipumps implanted subcutaneously to ensure stable plasma concentrations. A typical dose used in mice is 40 mg/kg/day.[3]
Conclusion and Future Directions
The evidence from preclinical models strongly suggests that this compound is an effective agent in mitigating cardiac hypertrophy across various etiologies. Its targeted mechanism of inhibiting the late sodium current and subsequently dampening the pro-hypertrophic CaMKII signaling pathway makes it a compelling candidate for further investigation.
For researchers, this guide highlights the utility of this compound as a tool to probe the mechanisms of cardiac hypertrophy and as a potential therapeutic agent. Future studies should focus on:
-
Directly comparing the efficacy of this compound with other anti-hypertrophic agents in these models.
-
Investigating the long-term effects of this compound on reversing established hypertrophy.
-
Exploring the potential of this compound in combination therapies.
By providing a clear comparison of its efficacy and detailed experimental context, this guide aims to facilitate further research into the promising role of this compound in the management of cardiac hypertrophy.
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A Meta-Analysis of Ranolazine in Chronic Angina: A Comparative Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth meta-analysis of the clinical trial data for Ranolazine in the management of chronic stable angina. Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal trial data, compares this compound's performance against established antianginal therapies, and details the experimental protocols central to its clinical validation.
Introduction: A Paradigm Shift in Angina Therapy
Chronic stable angina, a primary manifestation of coronary artery disease, results from an imbalance between myocardial oxygen supply and demand.[1] For decades, the therapeutic cornerstone has been a hemodynamic approach: reducing myocardial oxygen demand by lowering heart rate, blood pressure, and cardiac contractility.[2] Traditional agents like β-blockers, calcium channel blockers (CCBs), and nitrates form the bedrock of this strategy.[3][4]
This compound (Ranexa®) represents a significant departure from this paradigm. Approved by the FDA in 2006 for chronic angina, it offers a unique, non-hemodynamic mechanism of action.[1][5] This guide will dissect the evidence from key clinical trials, providing a comparative framework to understand this compound's distinct role in the antianginal armamentarium.
The this compound Mechanism: Targeting the Late Sodium Current
The primary antianginal effect of this compound is attributed to its selective inhibition of the late inward sodium current (INa) in cardiomyocytes.[6][7][8]
Causality of the Mechanism:
-
Ischemia and Ionic Imbalance: During myocardial ischemia, the late INa is enhanced, leading to an overload of intracellular sodium ions ([Na+]i).[9][10]
-
Calcium Overload: This elevated [Na+]i promotes the reverse operation of the sodium-calcium exchanger (NCX), which in turn leads to an accumulation of intracellular calcium ([Ca2+]i).[7][10]
-
Myocardial Dysfunction: The resulting calcium overload increases diastolic wall tension, impairs myocardial relaxation, and reduces coronary blood flow, thereby exacerbating ischemia and causing angina.[11][12]
-
This compound's Intervention: By inhibiting the late INa, this compound mitigates the sodium overload and subsequent calcium accumulation.[9][13] This action reduces diastolic tension and improves myocardial perfusion without significantly altering heart rate or blood pressure, a key differentiator from traditional agents.[14][15][16]
Performance Comparison Table
| Feature | This compound | β-Blockers | Calcium Channel Blockers | Long-Acting Nitrates |
| Primary Mechanism | Inhibits late INa, reducing Ca2+ overload. [6][7] | Blocks β-adrenergic receptors. [4] | Blocks L-type calcium channels. [17] | Donates nitric oxide, causing vasodilation. [3] |
| Effect on Heart Rate | None. [14][16] | Decreases. [4] | Decreases (non-dihydropyridines) or slight increase (dihydropyridines). | Increases (reflex). |
| Effect on Blood Pressure | None. [14][16] | Decreases. [4] | Decreases. [17] | Decreases. [3] |
| Effect on Contractility | None. [14] | Decreases. | Decreases (non-dihydropyridines). | Minimal. |
| Common Side Effects | Dizziness, nausea, constipation, headache. [16] | Fatigue, bradycardia, hypotension, bronchospasm. | Headache, peripheral edema, flushing, constipation (verapamil). [17] | Headache, flushing, hypotension, tolerance development. [3] |
| Place in Therapy | Add-on for persistent symptoms; alternative when hemodynamic effects are limiting. [6][18] | First-line, especially post-myocardial infarction. [3][4] | First-line or add-on; useful for vasospastic angina. | Add-on for symptom relief; requires nitrate-free interval. [3] |
Key Experimental Protocols for Efficacy Assessment
The validation of any antianginal agent relies on robust, reproducible experimental protocols. The methods used in the this compound trials are standard in the field and serve as a self-validating system for assessing efficacy.
Protocol 1: Symptom-Limited Exercise Tolerance Test (ETT)
This is the cornerstone for objectively measuring anti-ischemic efficacy.
Objective: To quantify the effect of the drug on exercise capacity and the ischemic threshold.
Methodology (Modified Bruce Protocol):
-
Baseline: A baseline ETT is performed to establish the patient's exercise capacity off-drug.
-
Patient Preparation: The patient is connected to a 12-lead ECG and blood pressure monitor.
-
Treadmill Protocol: The test begins at a low speed and incline (Stage 1: 1.7 mph, 10% grade).
-
Staged Increases: Every 3 minutes, the speed and grade of the treadmill are increased according to the protocol stages.
-
Monitoring: Continuous ECG monitoring for ST-segment depression, heart rate, and blood pressure are recorded at the end of each stage. The patient is queried about angina symptoms.
-
Endpoints: The test is terminated upon patient request due to limiting symptoms (severe angina, dyspnea, fatigue) or if predefined clinical criteria are met (e.g., significant ST depression, hypotension, arrhythmia).
-
Primary Measurements:
-
Total Exercise Duration: Time from start to termination.
-
Time to Onset of Angina: Time when the patient first reports anginal pain.
-
Time to 1mm ST-Segment Depression: Time when the ECG shows ≥1mm of horizontal or downsloping ST depression, an objective marker of ischemia. [19] Causality: An effective antianginal agent will increase the myocardial oxygen supply/demand threshold at which ischemia occurs, thus prolonging all three primary measurements compared to placebo.
-
Protocol 2: Patient-Reported Outcome Assessment
Objective ETT data must be correlated with the patient's subjective experience of their disease.
Objective: To measure the impact of therapy on angina frequency, severity, and quality of life from the patient's perspective.
Methodology (Angina Diaries and Questionnaires):
-
Angina Diaries: Patients are instructed to record the frequency of all angina attacks over a specified period (e.g., weekly).
-
Nitroglycerin Consumption: Patients also record their use of sublingual nitroglycerin, a direct correlate of angina attack frequency. [15]3. Standardized Questionnaires: Validated instruments like the Seattle Angina Questionnaire (SAQ) are administered at baseline and follow-up. The SAQ assesses five domains: physical limitation, anginal stability, anginal frequency, treatment satisfaction, and quality of life. [14] Self-Validation: The convergence of data from ETT (objective ischemia) and patient diaries/SAQ (subjective symptoms) provides a robust validation of the drug's clinical benefit. A true antianginal effect should manifest as improvements in both types of measures.
Conclusion and Future Perspectives
The meta-analysis of pivotal clinical trials confirms that this compound is a safe and effective antianginal agent. [1][20]Its primary strength lies in its unique, non-hemodynamic mechanism of action, which allows it to be used effectively as an add-on to traditional therapies and in patients who are intolerant to the blood pressure and heart rate-lowering effects of β-blockers and calcium channel blockers. [5][14]The data consistently show improvements in exercise capacity and reductions in angina frequency. [14][15] Current guidelines support the use of this compound as a second-line agent for patients whose symptoms persist despite initial therapy. [6][18]Ongoing research continues to explore its multifaceted effects, with potential applications in conditions like atrial fibrillation and heart failure with preserved ejection fraction, suggesting its therapeutic role may continue to expand. [21]For drug development professionals, this compound serves as a successful example of targeting novel pathophysiological pathways to address unmet needs in cardiovascular medicine.
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Ranolazine vs. Trimetazidine: A Comparative Mechanistic Study
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic stable angina, a manifestation of myocardial ischemia, presents a significant challenge in cardiovascular medicine. While traditional antianginal therapies primarily focus on hemodynamic alterations to reduce myocardial oxygen demand, a deeper understanding of cellular pathophysiology has paved the way for metabolic modulators. Ranolazine and trimetazidine represent two such agents that offer unique, non-hemodynamic approaches to alleviating ischemia.[1][2] This guide provides a comprehensive comparative analysis of their distinct mechanisms of action, supported by experimental data and protocols, to aid researchers and drug development professionals in their investigations.
This compound, approved by the FDA for chronic angina, functions by selectively inhibiting the late inward sodium current (INaL).[3][4][5] Trimetazidine, also an antianginal agent, acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting myocardial energy metabolism towards the more oxygen-efficient glucose oxidation pathway.[6][7][8] While both drugs ultimately aim to improve myocardial function during ischemia, their divergent primary targets and downstream effects warrant a detailed comparative study.
Mechanistic Deep Dive: Two Distinct Paths to Cardioprotection
This compound: Targeting the Late Sodium Current
Under ischemic conditions, the late component of the fast inward sodium current (INaL) is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[9][10][11] This elevation in [Na+]i promotes the reverse mode of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload.[10][11][12] Calcium overload is a critical factor in ischemic injury, causing diastolic dysfunction, electrical instability, and reduced coronary blood flow.[3][11]
This compound's primary mechanism of action is the potent and selective inhibition of the INaL.[9][10][12][13][14] By blocking this aberrant current, this compound prevents the pathological rise in intracellular sodium and subsequent calcium overload.[11][12][14] This targeted action improves diastolic relaxation and myocardial efficiency without significantly affecting heart rate or blood pressure.[3][5]
Some studies have also suggested that this compound may have secondary effects on mitochondrial function, including inhibition of complex I of the electron transport chain and modulation of fatty acid oxidation.[15][16][17][18] However, the predominant and clinically relevant mechanism remains the inhibition of the late sodium current.[4]
Figure 1: this compound's mechanism of action.
Trimetazidine: A Metabolic Shift Towards Glucose Oxidation
The healthy heart primarily derives its energy from the β-oxidation of fatty acids. While this process yields a high amount of ATP, it is also more oxygen-intensive compared to glucose oxidation. During ischemia, the reduced oxygen supply makes fatty acid oxidation less efficient and leads to the accumulation of toxic byproducts.
Trimetazidine addresses this metabolic challenge by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[6][7][19][20][21][22] This inhibition leads to a partial shift in the heart's energy substrate preference from fatty acids to glucose.[6][7][19][22] Glucose oxidation requires less oxygen to produce the same amount of ATP, thereby improving the efficiency of energy production under ischemic conditions.[6][7][8] This metabolic reprogramming helps to preserve cellular ATP levels, maintain ionic homeostasis, and reduce the production of protons and lactate.[6][8]
Furthermore, by optimizing energy metabolism, trimetazidine has been shown to improve mitochondrial function and reduce oxidative stress.[23][24][25][26]
Figure 2: Trimetazidine's mechanism of action.
Comparative Mechanistic Summary
| Feature | This compound | Trimetazidine |
| Primary Target | Late Inward Sodium Current (INaL)[9][10][12][13][14] | Long-chain 3-ketoacyl-CoA thiolase (3-KAT)[6][7][19][20][21][22] |
| Primary Mechanism | Inhibition of INaL, preventing Na+ and Ca2+ overload[11][12][14] | Partial inhibition of fatty acid oxidation, shifting metabolism to glucose oxidation[6][7][19][22] |
| Effect on Ion Homeostasis | Directly prevents Na+ and Ca2+ dysregulation[11][12] | Indirectly maintains ionic homeostasis by preserving ATP levels[6] |
| Effect on Myocardial Metabolism | Secondary effects on fatty acid oxidation have been suggested[15][18] | Directly modulates substrate utilization, improving metabolic efficiency[6][7][19][22] |
| Hemodynamic Effects | Minimal effect on heart rate and blood pressure[3][5] | No significant hemodynamic effects[27] |
Experimental Validation: Protocols for Comparative Analysis
To empirically differentiate the mechanisms of this compound and trimetazidine, specific in vitro and ex vivo experimental models are required. The following protocols provide a framework for such investigations.
Protocol 1: Measurement of Late Sodium Current (INaL) using Patch-Clamp Electrophysiology
This protocol is designed to assess the direct inhibitory effect of this compound on the late sodium current in isolated cardiomyocytes.
Workflow Diagram:
Figure 4: Workflow for measuring fatty acid oxidation.
Step-by-Step Methodology:
-
Sample Preparation: Isolate mitochondria from cardiac tissue or culture cardiomyocytes.
-
Pre-incubation: Pre-incubate the mitochondrial suspension or cultured cells with either this compound, trimetazidine, or a vehicle control.
-
Substrate Addition: Add a radiolabeled long-chain fatty acid, such as [14C]palmitate, to the incubation medium.
-
Incubation: Incubate the samples for a defined period to allow for fatty acid oxidation.
-
Measurement of Oxidation Products: Quantify the rate of FAO by measuring the production of radiolabeled metabolites. This can be done by trapping and counting the released 14CO2 or by measuring the acid-soluble metabolites (ASMs).
-
Data Analysis: Compare the rate of fatty acid oxidation in the drug-treated groups to the control group.
Expected Results:
| Drug | Expected Effect on FAO Rate |
| This compound | Minimal to no significant inhibition |
| Trimetazidine | Significant, concentration-dependent inhibition |
Clinical Perspectives and Comparative Efficacy
Both this compound and trimetazidine have demonstrated efficacy in the treatment of chronic stable angina in numerous clinical trials. [27][28][29][30][31][32][33][34][35][36]They have been shown to improve exercise tolerance, reduce the frequency of angina attacks, and decrease the need for short-acting nitrates. [27][28][29][30][31][32][33][35]
A key distinguishing feature is their hemodynamic profile. Both drugs exert their antianginal effects without significantly altering heart rate or blood pressure, making them suitable for patients who cannot tolerate or have contraindications to traditional antianginal agents. [3][5][27]
Direct comparative studies are limited, but some evidence suggests that this compound may offer superior improvements in quality of life and treatment satisfaction. [37][38]Additionally, this compound has shown favorable effects on glycemic control in patients with diabetes. [39]
Conclusion
This compound and trimetazidine, while both effective antianginal agents, operate through fundamentally different mechanisms. This compound directly targets the ionic imbalance that occurs during ischemia by inhibiting the late sodium current. In contrast, trimetazidine acts as a metabolic modulator, optimizing energy production by shifting the heart's substrate preference from fatty acids to glucose. This comparative mechanistic understanding is crucial for guiding future research, developing novel therapeutic strategies, and personalizing the treatment of chronic stable angina. The experimental protocols outlined in this guide provide a robust framework for further elucidating the distinct and complementary actions of these two important cardiovascular drugs. [1]
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A Technical Guide to the Cost-Effectiveness of Ranolazine Versus Conventional Angina Therapies
For drug development professionals and clinical researchers, the evaluation of a therapeutic agent extends beyond its mechanism of action and clinical efficacy. A rigorous assessment of its economic value is paramount for market access, formulary inclusion, and ultimate clinical adoption. This guide provides an in-depth, objective comparison of the cost-effectiveness of ranolazine against other established angina therapies, grounded in experimental data and pharmacoeconomic principles.
Introduction: The Clinical and Economic Burden of Chronic Angina
Chronic stable angina, a manifestation of myocardial ischemia, imposes a significant burden on both patient quality of life and healthcare systems. Traditional first-line therapies, including beta-blockers, calcium channel blockers (CCBs), and long-acting nitrates, primarily function by reducing myocardial oxygen demand through hemodynamic modifications—namely, reductions in heart rate and blood pressure. While effective for many, a substantial patient population remains symptomatic despite optimal doses of these agents, necessitating add-on or alternative therapies.
This compound enters this clinical landscape with a unique, non-hemodynamic mechanism of action, offering a valuable alternative for patients who are intolerant to, or inadequately controlled by, conventional treatments. However, its acquisition cost relative to older, generic therapies necessitates a formal evaluation of its cost-effectiveness to justify its position in the treatment algorithm.
Mechanism of Action: A Differentiated Approach to Ischemia
To understand the economic value of this compound, one must first appreciate its distinct pharmacology. Unlike beta-blockers or CCBs, this compound's anti-anginal effects are not dependent on reducing heart rate or blood pressure.[1][2][3] Its primary mechanism is the selective inhibition of the late inward sodium current (INa,L) in cardiomyocytes.[1][2][4][5][6][7]
Under ischemic conditions, the late sodium current is enhanced, leading to an intracellular overload of sodium ions. This, in turn, drives an increase in intracellular calcium via the Na+/Ca2+ exchanger operating in reverse mode.[1][8] This calcium overload is pathologically significant, causing increased diastolic wall tension, impaired myocardial relaxation, and a consequent reduction in coronary blood flow, which exacerbates ischemia.[1][7]
By inhibiting the late sodium current, this compound mitigates this pathological cascade, reducing sodium and calcium overload, which improves diastolic function and myocardial oxygen consumption without negatively impacting hemodynamics.[4][6] This unique mechanism provides the causal basis for its utility in patients who cannot tolerate further reductions in blood pressure or heart rate.
Caption: this compound's mechanism of action in an ischemic cardiomyocyte.
Comparative Clinical Efficacy
The "effectiveness" component of a cost-effectiveness analysis is derived from robust clinical trial data. This compound has been evaluated primarily as an add-on therapy in patients who remain symptomatic on conventional agents.
Key trials include:
-
CARISA (Combination Assessment of this compound In Stable Angina): This trial added this compound (750 mg and 1000 mg twice daily) to background therapy of atenolol, amlodipine, or diltiazem.[9][10] Compared to placebo, this compound significantly increased exercise duration by 24-34 seconds and reduced the weekly frequency of angina attacks by approximately one per week.[9][11][12]
-
ERICA (Efficacy of this compound in Chronic Angina): In patients already on the maximum recommended dose of amlodipine (10 mg/day), adding this compound significantly reduced angina frequency (2.88 vs. 3.31 attacks/week for placebo) and nitroglycerin consumption (2.03 vs. 2.68 tablets/week for placebo).[2][10][13]
-
TERISA (Type 2 Diabetes Evaluation of this compound in Subjects With Chronic Stable Angina): This trial specifically demonstrated this compound's efficacy in diabetic patients, a population where traditional antianginals may have adverse metabolic effects.[8]
A prospective, open-label study also showed that adding this compound to metoprolol therapy resulted in a more significant reduction in anginal frequency over 6 months compared to increasing the metoprolol dose alone.[14]
| Parameter | Beta-Blockers (e.g., Metoprolol) [14] | CCBs (e.g., Amlodipine) [13] | Long-Acting Nitrates | This compound (as Add-on Therapy) [9][13][14] |
| Primary Mechanism | Reduce Heart Rate, Contractility | Vasodilation, Reduce BP | Venodilation, Reduce Preload | Inhibit Late Sodium Current |
| Effect on Angina Frequency | Effective first-line agent | Effective first-line agent | Effective first-line agent | Reduces attacks by ~0.5-1 per week vs. placebo |
| Effect on Exercise Tolerance | Increases | Increases | Increases | Increases duration by ~24-34 seconds vs. placebo |
| Hemodynamic Effects | Lowers HR & BP | Lowers BP | Can cause reflex tachycardia | Minimal effect on HR & BP |
Pharmacoeconomic Analysis: Evaluating Value for Money
Pharmacoeconomic studies distill clinical efficacy and cost data into metrics that quantify value. The most common analysis is a cost-utility analysis, which measures outcomes in Quality-Adjusted Life Years (QALYs) and reports the Incremental Cost-Effectiveness Ratio (ICER)—the additional cost required to gain one additional QALY.
Drug Acquisition Costs
A foundational input for any economic model is the direct cost of the therapies. This compound is available as a generic, which has significantly lowered its acquisition cost. However, it remains more expensive than long-established generic beta-blockers, CCBs, and nitrates.
| Drug | Class | Typical Dosage | Estimated 30-Day Cash Price (Generic) |
| This compound ER | Late Sodium Current Inhibitor | 500 - 1000 mg twice daily | $18 - $30+ |
| Metoprolol Succinate ER | Beta-Blocker | 25 - 100 mg once daily | $9 - $46[15][16] |
| Amlodipine | Calcium Channel Blocker | 5 - 10 mg once daily | $5 - $24[17][18] |
| Isosorbide Mononitrate ER | Long-Acting Nitrate | 30 - 120 mg once daily | $9 - $39[19] |
| Note: Prices are estimates based on 2025/2026 data from various online sources and can vary significantly by pharmacy, location, and discount programs. |
Comparative Cost-Effectiveness Studies
Multiple economic models have evaluated this compound, primarily as an add-on to standard of care (SoC), from different healthcare system perspectives.
| Study (Perspective) | Comparator | Incremental Cost | Incremental QALYs | ICER | Conclusion |
| Coleman et al. 2014 (US) [1] | SoC Alone | +$1,340 | +0.041 | $32,682 / QALY | Cost-effective at a $50,000/QALY threshold. |
| Coleman et al. 2015 (UK) [4][20][21] | SoC Alone | -£110 | +0.039 | Dominant | More effective and less costly than SoC alone. |
| Kourlaba et al. 2015 (Greece) [8][18] | SoC Alone | +€186 (6 months) | +0.0403 (6 months) | €4,620 / QALY | Highly cost-effective. |
| Delea et al. 2011 (US) [17] | Nitrates or BB/CCBs | - | Not a QALY study | Cost Saving | Lower total care costs, driven by fewer revascularizations. |
| Bress et al. 2018 (US Veterans) [2][11] | Conventional Antianginals | -$280 (1 year) | Not a QALY study | Similar Costs | Total healthcare costs were not significantly different. |
These studies consistently demonstrate that for patients with persistent angina, adding this compound is an economically favorable strategy. In the UK analysis, it was found to be dominant—that is, both more effective and less costly than SoC alone.[4][20][21] In the US, the ICER of ~$32,000/QALY falls well below the commonly accepted willingness-to-pay thresholds of $50,000 to $120,000 per QALY.[1][22][23] The primary driver for cost-effectiveness, and in some cases cost savings, is the reduction in downstream healthcare utilization, particularly hospitalizations and coronary revascularization procedures.[17]
Experimental Protocol: Cost-Utility Analysis via a Markov Model
Caption: Workflow for a cost-utility analysis using a Markov model.
Step-by-Step Methodology
-
Define Health States: The model structure begins by defining a set of mutually exclusive health states that a patient can occupy. For angina, these are typically based on angina frequency as measured by the Seattle Angina Questionnaire (SAQ), such as 'Daily Angina,' 'Weekly Angina,' 'Monthly Angina,' and 'No Angina'. An 'Absorbing State' of 'Death' is also included, from which no exit is possible.
-
Establish a Time Horizon and Cycle Length: A time horizon is set (e.g., 1 year, as used in many this compound studies) along with a cycle length (e.g., 1 month).[1][4] In each cycle, a patient can either remain in their current health state or transition to another.
-
Determine Transition Probabilities: Data from randomized controlled trials (e.g., ERICA) are used to calculate the probability of a patient moving from one health state to another during a single cycle.[4] For example, the model calculates the probability of a patient in the 'Weekly Angina' state improving to 'Monthly Angina' when treated with this compound + SoC, versus SoC alone.
-
Assign Costs: Costs are assigned to each health state. This includes not only the drug acquisition cost but also the costs of hospitalizations, emergency room visits, and procedures (like revascularization) that are more likely in states with more frequent angina.
-
Assign Utilities (Quality of Life): Each health state is assigned a "utility" value, a score between 0 (death) and 1 (perfect health), which reflects the quality of life associated with that state.[24] States with frequent angina have lower utility values.
-
Simulate the Cohort: The model simulates a hypothetical cohort of patients starting in various angina states. It runs them through the model cycle by cycle, tracking the number of patients in each state over the entire time horizon for both the this compound and comparator arms.
-
Calculate Total Costs and QALYs: For each arm, the model multiplies the number of patients in each state during each cycle by the cost and utility value of that state. This generates a total cost and a total number of QALYs (utility x time) for each treatment strategy.
Conclusion and Field Insights
The evidence synthesized in this guide strongly supports the cost-effectiveness of this compound as an add-on therapy for patients with chronic stable angina who are not adequately managed by first-line agents. Its value proposition is rooted in a unique, non-hemodynamic mechanism of action that translates into improved clinical outcomes (reduced angina frequency) and, critically, a reduction in costly downstream healthcare resource utilization.
For researchers and drug development professionals, the case of this compound serves as an exemplary model. It demonstrates that a new therapeutic agent, even with a higher initial acquisition cost compared to established generics, can prove to be highly cost-effective, and even cost-saving, by addressing an unmet clinical need and altering the overall economic trajectory of a chronic disease. The key is a differentiated mechanism that provides benefits unattainable with standard care, leading to improved quality of life and a reduction in more expensive interventions like hospitalizations and procedures.
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Ranolazine's Efficacy in Angina Pectoris: A Comparative Guide for Male and Female Subjects
Introduction: The Evolving Landscape of Anti-Anginal Therapy
Chronic stable angina pectoris, a manifestation of myocardial ischemia, presents a significant burden on patient quality of life and healthcare systems. For decades, the therapeutic armamentarium has been dominated by agents that modulate hemodynamic parameters—beta-blockers, calcium channel blockers, and nitrates—all aiming to rebalance myocardial oxygen supply and demand. Ranolazine, a piperazine derivative, represents a paradigm shift in this landscape. Approved by the FDA in 2006, it exerts its anti-anginal effects through a unique mechanism, largely independent of heart rate and blood pressure modulation[1][2]. This distinction makes it a valuable option, particularly as an add-on therapy for patients who remain symptomatic despite standard hemodynamic treatments.
The primary mechanism of this compound involves the inhibition of the late phase of the inward sodium current (INaL) in cardiomyocytes[1][3]. Under ischemic conditions, an increase in INaL leads to intracellular sodium and subsequent calcium overload, impairing myocardial relaxation and increasing diastolic wall tension, which in turn compresses intramyocardial blood vessels and exacerbates ischemia[4][5]. By mitigating this pathological cascade, this compound improves myocardial function without the systemic hemodynamic effects common to traditional anti-anginals.
As our understanding of cardiovascular physiology deepens, the influence of sex as a biological variable has become increasingly critical. It is now well-established that cardiovascular diseases can manifest, progress, and respond to treatment differently in men and women. This guide provides a comprehensive comparison of this compound's efficacy in male and female subjects, synthesizing data from pivotal clinical trials, exploring potential underlying mechanisms for observed differences, and offering detailed experimental protocols for researchers aiming to further investigate these sex-specific effects.
Comparative Efficacy: A Tale of Two Endpoints
Data from several large, randomized clinical trials have consistently demonstrated the overall efficacy and safety of this compound in treating chronic stable angina[6][7]. However, subgroup analyses of these trials have revealed intriguing and consistent differences in treatment response between male and female subjects.
A pooled analysis of four major trials—MARISA (Monotherapy Assessment of this compound In Stable Angina), CARISA (Combination Assessment of this compound In Stable Angina), ERICA (Efficacy of this compound in Chronic Angina), and RAN080—which included 1,737 patients, provides the most robust evidence to date[6][7]. The findings from these trials highlight a divergence in efficacy based on the endpoint measured: exercise tolerance versus symptomatic relief.
Exercise Parameters: A Clearer Advantage in Males
Across the trials that incorporated exercise treadmill testing (MARISA, CARISA, and RAN080), a consistent observation was that men showed a more significant improvement in exercise duration and time to angina onset compared to women[6][7]. For instance, in the CARISA trial, the improvement in exercise tolerance in females was approximately 33% of that observed in males at the 1,000 mg twice-daily dose.
Symptomatic Relief: A More Equitable Outcome
In contrast to the exercise-based endpoints, the data on symptomatic relief paint a different picture. In the CARISA, RAN080, and ERICA trials, which assessed angina frequency and nitroglycerin consumption, both men and women experienced similar and significant reductions[6][7]. The ERICA trial, which also utilized the Seattle Angina Questionnaire (SAQ), a validated instrument for measuring the burden of angina, found comparable improvements in the angina frequency domain for both sexes[6][7].
An open-label, multicenter trial specifically designed to evaluate this compound's impact on ischemic symptoms in women further supports these findings. The study demonstrated a significant reduction in angina frequency and nitroglycerin use, along with improvements in quality of life as measured by the SAQ[8].
The MERLIN-TIMI 36 (Metabolic Efficiency with this compound for Less Ischemia in Non-ST-Elevation Acute Coronary Syndromes–Thrombolysis In Myocardial Infarction 36) trial, while conducted in a more acute setting, also provided relevant insights. In a subgroup analysis, women treated with this compound showed a significant 29% relative reduction in recurrent ischemia, a benefit that was not observed in men. This finding is particularly noteworthy as women in this trial had a lower prevalence of obstructive coronary artery disease (CAD) compared to men, suggesting a potential role for this compound in managing ischemia of different etiologies.
Furthermore, a pilot randomized, controlled trial investigated the effects of this compound in women with angina and evidence of myocardial ischemia but no obstructive CAD, a condition often attributed to microvascular dysfunction. The results showed that this compound significantly improved angina as assessed by the Seattle Angina Questionnaire[9][10][11].
The following table summarizes the key findings from these pivotal trials, highlighting the differential efficacy of this compound between male and female subjects.
| Clinical Trial | Endpoint | Efficacy in Males | Efficacy in Females | Reference |
| MARISA, CARISA, RAN080 (Pooled Analysis) | Exercise Duration, Time to Angina | Significant Improvement | Less Improvement Compared to Males | [6][7] |
| CARISA, RAN080, ERICA (Pooled Analysis) | Angina Frequency, Nitroglycerin Use | Significant Reduction | Similar Significant Reduction to Males | [6][7] |
| ERICA | Seattle Angina Questionnaire (Angina Frequency) | Significant Improvement | Similar Significant Improvement to Males | [7] |
| MERLIN-TIMI 36 | Recurrent Ischemia | No Significant Reduction | 29% Relative Reduction | |
| Pilot Trial in Women with Non-Obstructive CAD | Seattle Angina Questionnaire | N/A | Significant Improvement in Angina | [9][10][11] |
Unraveling the Mechanisms: A Look into the "Why"
The observed sex-based differences in this compound's efficacy, particularly the discordance between exercise and symptomatic endpoints, are not fully understood. However, several hypotheses rooted in pharmacology and physiology offer potential explanations.
Pharmacokinetics: An Unlikely Culprit in Humans
One of the initial considerations for differential drug effects is a difference in pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes a drug. Interestingly, a study in rats demonstrated marked gender differences in this compound pharmacokinetics, with female rats exhibiting significantly higher plasma concentrations and drug exposure[12][13][14]. However, clinical pharmacokinetic studies in humans have not replicated these findings, indicating that this compound's pharmacokinetic profile is largely unaffected by sex[6]. This suggests that the observed efficacy differences are more likely rooted in pharmacodynamics—the effect of the drug on the body.
Pharmacodynamics: The Role of the Late Sodium Current
The primary target of this compound, the late sodium current (INaL), is a key area of investigation for understanding these sex-specific effects. There is emerging evidence suggesting that the characteristics of this current may differ between sexes. For instance, a study in rabbits found that the late sodium current is greater in the left atrial myocytes of males compared to females[15]. If a similar difference exists in the human ventricle, it could mean that men have a greater degree of the pathological substrate that this compound targets, potentially leading to a more pronounced effect on exercise-induced ischemia.
The following diagram illustrates the proposed mechanism of this compound and the potential point of sex-specific influence.
The Influence of Sex Hormones and Disease Pathophysiology
Sex hormones are known to modulate cardiac ion channel expression and function, which could contribute to the observed differences[16]. Estrogen, for example, has complex effects on the cardiovascular system and may influence the underlying pathophysiology of angina differently in women.
Furthermore, the nature of coronary artery disease can differ between sexes. Women, particularly those with angina, are more likely to have non-obstructive CAD and microvascular dysfunction[9][10][11]. It is plausible that this compound's mechanism is particularly effective in this context, which could explain the significant reduction in recurrent ischemia observed in women in the MERLIN-TIMI 36 trial and the positive results in the pilot study of women with non-obstructive CAD[9][10][11].
The disparity between exercise and symptomatic endpoints may also be influenced by differences in how men and women perceive and report symptoms, as well as potential differences in the reasons for exercise cessation during testing[6][7].
Experimental Protocols for Investigating Sex Differences
To further elucidate the sex-specific effects of this compound, rigorous and standardized experimental protocols are essential. The following outlines key methodologies for both clinical and preclinical investigations.
Clinical Investigation Protocol: A Randomized Controlled Trial
Objective: To compare the efficacy of this compound versus placebo on exercise tolerance and angina symptoms in male and female patients with chronic stable angina.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Male and female patients aged 18-75 years.
-
Documented history of chronic stable angina for at least 3 months.
-
Positive exercise treadmill test demonstrating ischemia.
-
Stable background anti-anginal medication regimen for at least 30 days.
-
-
Exclusion Criteria:
-
Unstable angina or recent myocardial infarction.
-
Severe heart failure.
-
Significant valvular heart disease.
-
Clinically significant hepatic or renal impairment.
-
Concomitant use of strong CYP3A inhibitors or inducers.
-
Methodology:
-
Screening and Baseline Assessment (Visit 1):
-
Informed consent.
-
Medical history and physical examination.
-
12-lead electrocardiogram (ECG).
-
Blood and urine samples for routine laboratory tests.
-
Baseline assessment of angina frequency and nitroglycerin consumption via patient diary for 2 weeks.
-
Baseline Seattle Angina Questionnaire (SAQ).
-
Symptom-limited exercise treadmill test (ETT) using a standardized protocol (e.g., Bruce protocol)[17][18][19][20].
-
-
Randomization and Treatment Initiation (Visit 2):
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 500 mg twice daily, titrated to 1000 mg twice daily as tolerated) or matching placebo.
-
Dispense study medication and patient diaries.
-
-
Follow-up and Efficacy Assessment (Visits 3-5, e.g., at 4, 8, and 12 weeks):
-
Assess for adverse events and medication compliance.
-
Collect patient diaries to quantify angina frequency and nitroglycerin use.
-
Administer the Seattle Angina Questionnaire.
-
At the final visit (12 weeks), repeat the symptom-limited ETT.
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in total exercise duration at 12 weeks.
-
Secondary Efficacy Endpoints:
-
Change from baseline in time to onset of angina during ETT.
-
Change from baseline in time to 1 mm ST-segment depression during ETT.
-
Change from baseline in weekly angina frequency.
-
Change from baseline in weekly nitroglycerin consumption.
-
Change from baseline in SAQ domain scores.
-
Statistical Analysis:
-
Primary and secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) model with treatment, sex, and treatment-by-sex interaction as factors, and the baseline value as a covariate.
-
A pre-specified subgroup analysis will be performed to compare the treatment effects between male and female subjects.
The following diagram illustrates the clinical trial workflow.
Preclinical Investigation Protocol: Assessing Sex Differences in a Myocardial Ischemia Model
Objective: To investigate the effects of this compound on myocardial function and calcium handling in male and female animal hearts subjected to ischemia-reperfusion injury.
Animal Model: Adult male and female Sprague-Dawley rats.
Methodology:
-
Animal Preparation:
-
Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.
-
A balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP).
-
-
Experimental Groups (for each sex):
-
Control: Hearts are perfused with buffer throughout the experiment.
-
Ischemia-Reperfusion (I/R): Hearts are subjected to a period of global ischemia followed by reperfusion.
-
This compound + I/R: Hearts are pre-treated with this compound before being subjected to I/R.
-
-
Ischemia-Reperfusion Protocol:
-
Stabilization (20 min): Hearts are allowed to stabilize.
-
Pre-treatment (15 min): this compound or vehicle is administered.
-
Global Ischemia (30 min): Perfusion is stopped.
-
Reperfusion (60 min): Perfusion is restored.
-
-
Data Collection:
-
Continuous monitoring of LVDP, LVEDP, and heart rate.
-
At the end of the experiment, ventricular tissue is collected for biochemical analysis (e.g., measurement of intracellular calcium and sodium concentrations, Western blotting for ion channel expression).
-
Endpoints:
-
Primary Endpoint: Recovery of LVDP during reperfusion.
-
Secondary Endpoints:
-
LVEDP during reperfusion.
-
Incidence and duration of reperfusion-induced arrhythmias.
-
Intracellular calcium and sodium levels.
-
Expression levels of the Nav1.5 channel (which carries the late sodium current).
-
Statistical Analysis:
-
Data will be analyzed using a two-way ANOVA to assess the effects of treatment, sex, and their interaction.
Conclusion and Future Directions
The available evidence clearly indicates that the efficacy of this compound in treating chronic stable angina differs between male and female subjects. While men appear to derive greater benefit in terms of exercise performance, both sexes experience comparable and significant reductions in angina frequency and nitroglycerin use. This divergence highlights the importance of selecting appropriate endpoints in clinical trials and considering the multifaceted nature of treatment response.
The underlying reasons for these sex-specific effects are likely multifactorial, with pharmacodynamic differences in the late sodium current and the influence of sex hormones on cardiac physiology being promising areas of investigation. The lack of a significant pharmacokinetic difference in humans underscores the need to focus on these more nuanced mechanisms.
For researchers and drug development professionals, it is imperative to move beyond a "one-size-fits-all" approach. Future clinical trials of anti-anginal agents should be adequately powered to conduct meaningful subgroup analyses by sex. Furthermore, dedicated studies in populations where sex-specific differences in pathophysiology are known to exist, such as women with non-obstructive coronary artery disease, are crucial.
By embracing a more sex-aware approach to research and clinical practice, we can optimize the use of innovative therapies like this compound and ultimately improve outcomes for all patients with chronic stable angina.
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Safety Operating Guide
Navigating the Final Frontier: A Researcher's Guide to the Proper Disposal of Ranolazine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, technically sound, and field-proven approach to the disposal of ranolazine, ensuring the safety of your laboratory personnel and the preservation of our environment. We move beyond mere procedural lists to instill a deep understanding of the causality behind these essential practices, empowering you to make informed and responsible decisions.
The Imperative for Responsible this compound Disposal: Beyond the Bench
This compound, an antianginal agent, is a piperazine derivative.[1] While it is a valuable therapeutic compound, its journey does not end in the reaction flask or the assay plate. The improper disposal of this compound, like many pharmaceuticals, poses a significant threat to aquatic ecosystems. Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its ecotoxicity demands our utmost attention.[2][3] One Safety Data Sheet (SDS) explicitly states that this compound is "very toxic to aquatic life with long lasting effects," underscoring the critical need to prevent its entry into our waterways.[3]
This guide is built on the foundational principles of laboratory safety and environmental stewardship, providing you with the knowledge to manage this compound waste with the same rigor you apply to your research.
A Decision Framework for this compound Disposal
To facilitate a clear and logical approach to this compound disposal, the following decision-making workflow has been developed. This visual guide will help you navigate the appropriate disposal pathway for various forms of this compound waste generated in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Core Disposal Protocols
The following protocols provide detailed, step-by-step methodologies for the safe and compliant disposal of this compound.
Protocol 1: Disposal of Uncontaminated Bulk this compound and Contaminated Solid Waste
This protocol applies to pure, unused, or expired this compound powder and solid laboratory waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips).
Principle: The primary disposal method for non-hazardous pharmaceutical waste is incineration by a licensed contractor. This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
Procedure:
-
Segregation: Collect all uncontaminated bulk this compound and this compound-contaminated solid waste in a designated, clearly labeled, and sealed container. The container should be robust and leak-proof.
-
Labeling: The waste container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name of the compound (this compound).
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and incineration of the waste by a licensed hazardous and medical waste disposal company. Maintain all disposal records as per your institution's and local regulations.
Protocol 2: Chemical Deactivation and Disposal of Aqueous this compound Waste
For aqueous solutions containing this compound, a chemical deactivation step is recommended prior to disposal. This provides an additional layer of safety and environmental protection. This protocol is based on findings from forced degradation studies of this compound, which demonstrate its susceptibility to acid hydrolysis and oxidation.[4][5]
Principle: this compound can be degraded into other compounds through chemical processes. This protocol utilizes acid hydrolysis to break down the this compound molecule, followed by neutralization.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a certified chemical fume hood.
Procedure:
Part A: Acid Hydrolysis
-
Preparation: In a suitable glass container within a chemical fume hood, dilute the aqueous this compound waste with water, if necessary, to ensure it is in a manageable concentration.
-
Acidification: Slowly and with constant stirring, add concentrated hydrochloric acid to the this compound solution to achieve a final concentration of approximately 1N HCl.
-
Heating (Optional but Recommended): Gently heat the acidified solution to approximately 60°C for a minimum of 30 minutes to accelerate the hydrolysis process.
-
Cooling: Allow the solution to cool to room temperature.
Part B: Neutralization
-
Neutralization: Slowly add a sodium hydroxide solution to the cooled, acidified this compound waste while stirring continuously.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be collected in a designated "Non-Hazardous Pharmaceutical Waste for Incineration" container along with other aqueous non-hazardous waste.
Self-Validation: Before implementing this protocol on a large scale, it is crucial to perform a small-scale trial to ensure the reaction proceeds as expected and to determine the appropriate volumes of acid and base required for your specific waste stream.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Uncontaminated Bulk this compound | Incineration via a licensed contractor | Segregate and label as "Non-Hazardous Pharmaceutical Waste". |
| Contaminated Solid Waste | Incineration via a licensed contractor | Use a dedicated, sealed container for collection. |
| Aqueous this compound Solutions | Chemical Deactivation (Acid Hydrolysis) followed by Incineration | Perform in a fume hood with appropriate PPE. Neutralize to a pH of 6.0-8.0 before collection for incineration. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not a mere procedural afterthought but a critical component of responsible research. By understanding the scientific principles behind these disposal methods, researchers can ensure the safety of their colleagues and the protection of the environment. This guide provides the necessary framework and detailed protocols to achieve this. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship that extends far beyond the immediate confines of your research.
References
- Health Products Regulatory Authority. (2024, September 24). IPAR Public Assessment Report for a Medicinal Product. HPRA.
- Geneesmiddeleninformatiebank. (2022, September 20). Public Assessment Report Scientific discussion this compound ELC 375 mg, 500 mg and 750 mg, prolonged-release tablets (this compound).
- ChemicalBook.
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
- Safety & Risk Services.
- Scirp.org. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of this compound in Bulk and Its Pharmaceutical Form.
- Cornell EHS. 7.1.
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- Cayman Chemical. (2025, July 7).
- European Medicines Agency. (2018, August 2). Module 1.8.2: this compound RMP v. 8.2, 03-Sep-2018.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, August 1).
- Selleck Chemicals.
- accessdata.fda.gov. (2009, March 26). This compound - Ranexa Generic Name.
- DC Chemicals. (2025, December 28). This compound HCl|95635-56-6|MSDS.
- CymitQuimica. (2012, October 19). USP SDS US.
- MDPI.
- MSDS of this compound. (2011, March 23).
- MDPI.
- PMC - NIH. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument.
- Google Patents.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ranolazine
In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of Ranolazine, a crucial compound in cardiovascular research. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering our clients with the knowledge to create a secure and efficient laboratory environment. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, fostering a culture of safety and excellence.
Understanding the Hazard Profile of this compound
Before implementing any safety protocol, it is essential to understand the inherent risks associated with the substance. This compound, while a valuable therapeutic agent, presents certain hazards that necessitate careful handling.
Hazard Classification:
According to its Safety Data Sheet (SDS), this compound is classified as Acute toxicity - Category 4, Oral , with the hazard statement H302: Harmful if swallowed[1]. While the primary route of concern is ingestion, the potential for irritation upon skin or eye contact, and respiratory irritation from airborne dust, cannot be disregarded[2][3]. The toxicological properties have not been exhaustively investigated, warranting a cautious approach[2][4].
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Contact | May cause skin irritation[2] | P264: Wash thoroughly after handling[1] |
| Eye Contact | May cause eye irritation[2] | Wear tightly fitting safety goggles[1][5] |
| Inhalation | May cause respiratory tract irritation[2][3] | Avoid formation of dust and aerosols[1][5] |
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the form of the chemical (solid or solution), the scale of the operation, and the potential for exposure. The overarching goal is to create a barrier between the researcher and the hazardous substance.
Engineering Controls: The First Line of Defense
Before resorting to PPE, always prioritize engineering controls to minimize exposure. Handling this compound should be conducted in a well-ventilated area[1]. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a laboratory fume hood or other local exhaust ventilation is recommended[2][5].
A Multi-Layered Approach to Personal Protection
The following PPE is essential when handling this compound. The rationale behind each piece of equipment is crucial for understanding its importance and ensuring compliance.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against accidental splashes or dust particles[1][5].
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves are a primary barrier against skin contact[1]. Nitrile gloves are a suitable choice. Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid contaminating your hands[6]. For extensive handling, consider double-gloving[7].
-
Laboratory Coat/Gown: A long-sleeved laboratory coat or an impervious gown should be worn to protect the skin and personal clothing from contamination[1][5].
-
-
Respiratory Protection: In situations where dust or aerosols cannot be adequately controlled by engineering controls, a NIOSH/MSHA approved respirator should be used[2][8]. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[1].
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide a step-by-step guide for the safe handling and disposal of this compound.
Workflow for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Step-by-Step Handling Protocol
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions in a well-ventilated area[1].
-
-
Post-Handling:
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][5]. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1][5]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention[1][5]. |
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and contaminated materials is not only a matter of laboratory safety but also of environmental stewardship.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1].
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be collected in a suitable, closed container for disposal as hazardous waste[1][3].
-
Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill[1].
Caption: Decision tree for the proper disposal of this compound waste.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is a shared responsibility that relies on a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to established procedures. By understanding the "why" behind each safety measure, researchers can cultivate a proactive safety culture that protects themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is imperative that all personnel receive hands-on training and regularly review these procedures to ensure ongoing competency and safety.
References
- This compound Extended-Release Tablets, 500 mg and 1000 mg. (n.d.).
- This compound Extended-Release Tablets 500 mg and 1000 mg - Ajanta Pharma | USA. (n.d.).
- This compound Health Library - Solomon Paley, M.D. (n.d.).
- This compound: MedlinePlus Drug Information. (2016, January 15).
- This compound: Key Safety & Patient Guidance - Drugs.com. (2025, May 18).
- MATERIAL SAFETY DATA SHEETS this compound - Cleanchem Laboratories. (n.d.).
- MSDS of this compound - Capot Chemical. (2011, March 23).
- PPE Requirements Hazardous Drug Handling. (n.d.).
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
- Ranexa, INN-ranolazine - EMA. (n.d.).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
- Dexamethasone (oral route) - Side effects & dosage - Mayo Clinic. (n.d.).
- This compound | Davis's Drug Guide for Rehabilitation Professionals. (n.d.).
- Medication Disposal | Harm Reduction - Indian Health Service. (n.d.).
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- 1. chemicalbook.com [chemicalbook.com]
- 2. esschemco.com [esschemco.com]
- 3. capotchem.com [capotchem.com]
- 4. selleck.cn [selleck.cn]
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- 6. esschemco.com [esschemco.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
